Product packaging for 2,4-Dichlorophenethyl alcohol(Cat. No.:CAS No. 81156-68-5)

2,4-Dichlorophenethyl alcohol

Cat. No.: B1585659
CAS No.: 81156-68-5
M. Wt: 191.05 g/mol
InChI Key: JIJGKPVJAALUQQ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenethyl alcohol ( 81156-68-5) is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol. This compound is classified as a phenethyl alcohol derivative and serves as a valuable building block in chemical synthesis, particularly within the category of C7 to C8 Oxygen Compounds. The compound presents as a clear, colorless liquid with a boiling point of 119 °C at 0.8 mmHg and a density of 1.321 g/mL at 25 °C. Its refractive index is n20/D 1.566, and it has a flash point of >230 °F, indicating a degree of thermal stability. The predicted pKa is 14.57 ± 0.10. For optimal shelf life, it is recommended to store the product sealed in a dry environment at room temperature. Its primary research application is as a synthetic intermediate. A significant demonstrated use is in selective electrocatalytic dehalogenation studies when using a Pd-loaded felt cathode. The compound can be synthesized from 2,4-dichlorobenzyl chloride and formaldehyde, yielding a high-purity product suitable for further chemical transformations. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O B1585659 2,4-Dichlorophenethyl alcohol CAS No. 81156-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJGKPVJAALUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370122
Record name 2,4-Dichlorophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81156-68-5
Record name 2,4-Dichlorophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichlorophenethyl Alcohol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2,4-Dichlorophenethyl alcohol from its precursor, 2,4-dichloroacetophenone. The core of this transformation is the selective reduction of a ketone functional group to a secondary alcohol. We will delve into the chemical principles, mechanistic pathways, and a detailed, field-tested experimental protocol centered around the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. This document is designed for researchers, chemists, and drug development professionals, offering practical insights into reaction execution, monitoring, product isolation, and characterization, while upholding the highest standards of laboratory safety.

Foundational Principles: The Chemistry of Ketone Reduction

The conversion of 2,4-dichloroacetophenone to this compound is a classic example of nucleophilic addition to a carbonyl group. This transformation is fundamental in organic synthesis, enabling the creation of valuable alcohol intermediates from readily available ketones.

The Strategic Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

While numerous reagents can reduce ketones, sodium borohydride (NaBH₄) offers a compelling combination of selectivity, safety, and efficiency for this particular synthesis. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder agent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides under standard conditions.[1][2] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a preferred choice for both laboratory-scale and larger-scale syntheses.[2]

Unveiling the Reaction Mechanism

The reduction process occurs via a well-established two-step mechanism:

  • Nucleophilic Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex, on the electrophilic carbon of the ketone's carbonyl group.[1] This concerted step forms a new carbon-hydrogen bond and breaks the C=O pi bond, resulting in a tetra-alkoxyborate intermediate.

  • Protonation/Workup: The intermediate alkoxide is then protonated to yield the final secondary alcohol. This proton is typically supplied by the alcoholic solvent during the reaction or, more definitively, during an acidic workup step after the initial reduction is complete.[1][3]

The overall chemical transformation is depicted below.

G cluster_0 Reaction Pathway ketone 2,4-Dichloroacetophenone (Starting Material) intermediate Tetra-alkoxyborate Intermediate ketone->intermediate 1. Hydride Attack (in MeOH/EtOH) nabh4 NaBH₄ (Sodium Borohydride) product This compound (Product) intermediate->product 2. Protonation workup H₃O⁺ (Acidic Workup)

Caption: Chemical pathway for the reduction of 2,4-dichloroacetophenone.

Stoichiometric Considerations

Theoretically, one mole of sodium borohydride can provide four hydride ions, capable of reducing four moles of the ketone. However, in practice, a molar excess of NaBH₄ is employed.[3][4] This ensures the reaction proceeds to completion by compensating for any reagent decomposition due to reaction with the solvent and accounting for the reaction kinetics. A typical protocol may use 1.2 to 2 equivalents of NaBH₄ relative to the ketone.

A Validated Experimental Protocol

This section details a robust, step-by-step methodology for the synthesis, workup, and isolation of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Typical Quantity (for 10 mmol scale)Purpose
2,4-DichloroacetophenoneC₈H₆Cl₂O189.041.89 g (10.0 mmol)Starting Material
Sodium BorohydrideNaBH₄37.830.57 g (15.0 mmol, 1.5 eq)Reducing Agent
Methanol (anhydrous)CH₃OH32.0425 mLSolvent
Hydrochloric Acid (3M Aqueous)HCl36.46~10 mLQuenching/Workup
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.123 x 20 mLExtraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gDrying Agent
Saturated Sodium Chloride Solution (Brine)NaCl(aq)58.4420 mLWashing Agent
Step-by-Step Synthesis Workflow

The following workflow provides a clear sequence of operations from setup to final product isolation.

G cluster_workflow Experimental Workflow A 1. Setup Dissolve 2,4-dichloroacetophenone in Methanol in a flask. B 2. Cooling Cool the solution to 0°C in an ice-water bath. A->B C 3. Reduction Add NaBH₄ portion-wise. Maintain temperature at 0-5°C. B->C D 4. Reaction Stir at 0°C for 30 min, then allow to warm to room temp for 1 hr. C->D E 5. Monitoring Check reaction completion using TLC. D->E F 6. Quenching Cool to 0°C and slowly add 3M HCl to decompose excess NaBH₄. E->F G 7. Extraction Extract the product into diethyl ether (3x). F->G H 8. Washing & Drying Wash combined organic layers with brine. Dry over anhydrous Na₂SO₄. G->H I 9. Isolation Filter off drying agent and remove solvent via rotary evaporation. H->I J 10. Characterization Analyze the resulting oil/solid by IR and NMR spectroscopy. I->J

Caption: Step-by-step workflow for the synthesis and isolation.

Detailed Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.89 g (10.0 mmol) of 2,4-dichloroacetophenone in 25 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C.

  • Addition of Reducing Agent: Carefully add 0.57 g (15.0 mmol) of sodium borohydride in small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid temperature increase.[3]

  • Reaction Progression: Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Monitoring (Optional but Recommended): The reaction's progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting ketone spot indicates completion.[5]

  • Quenching the Reaction: Once the reaction is complete, cool the flask back down in an ice bath. Slowly and carefully add 10 mL of 3M HCl dropwise to quench the excess sodium borohydride. Safety Note: This process evolves hydrogen gas and must be performed in a well-ventilated fume hood.[3]

  • Workup and Isolation: a. Transfer the mixture to a separatory funnel. b. Add 20 mL of diethyl ether and 20 mL of water. Shake the funnel gently, venting frequently. Allow the layers to separate. c. Collect the organic (top) layer. Extract the aqueous layer two more times with 20 mL portions of diethyl ether.[3][6] d. Combine all organic extracts and wash them once with 20 mL of brine. The brine wash helps to remove residual water and inorganic salts from the organic phase. e. Dry the combined organic layer over anhydrous sodium sulfate for 15-20 minutes.[3] f. Decant or filter the dried solution into a pre-weighed round-bottom flask. g. Remove the solvent using a rotary evaporator to yield the crude this compound, which may be a pale yellow oil or a low-melting solid.

Product Characterization and Purity Assessment

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Infrared (IR) Spectroscopy: The most telling evidence of a successful reduction is the disappearance of the sharp carbonyl (C=O) peak from the starting ketone (typically ~1690 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product's spectrum (typically ~3200-3500 cm⁻¹).[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the product will show characteristic signals, including a triplet for the benzylic CH₂ group, a triplet for the CH₂OH group, and a multiplet for the aromatic protons, confirming the structure of 2-(2,4-dichlorophenyl)ethanol.[7]

  • Yield Calculation:

    • Theoretical Yield (g): (moles of limiting reactant) × (molar mass of product)

    • Percent Yield (%): (actual yield (g) / theoretical yield (g)) × 100

Safety and Hazard Management

A commitment to safety is paramount. All operations should be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalPrimary HazardsPPE Recommendations
2,4-Dichloroacetophenone Harmful if swallowed, causes skin irritation and serious eye damage.[8]Nitrile gloves, safety goggles, lab coat.[8]
Sodium Borohydride Water-reactive, releasing flammable gases.[9] Toxic if swallowed or in contact with skin. Causes severe burns.[10]Nitrile gloves, safety goggles, lab coat. Handle away from water and acids.[9]
Methanol Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.Nitrile gloves, safety goggles, lab coat. Use in a well-ventilated fume hood.
Diethyl Ether Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed.Nitrile gloves, safety goggles, lab coat. Work in a fume hood away from ignition sources.
Hydrochloric Acid (3M) Causes severe skin burns and eye damage. May cause respiratory irritation.Neoprene or nitrile gloves, chemical splash goggles, lab coat.

Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

A Technical Guide to the Physicochemical Properties of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical research and development, a precise understanding of a compound's physicochemical properties is the bedrock upon which its potential applications are built. This guide provides a detailed technical overview of 2,4-Dichlorophenethyl alcohol (CAS: 81156-68-5), a chlorinated phenethyl alcohol derivative. While its isomer, 2,4-dichlorobenzyl alcohol, is widely recognized for its antiseptic properties, this compound presents a different profile, primarily serving as a specialized research chemical and organic intermediate.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive reference, moving from fundamental identification and core properties to detailed analytical methodologies. The causality behind experimental choices is explained to offer not just data, but actionable, field-proven insights for laboratory application.

Chemical Identity and Molecular Structure

Unambiguous identification is the first step in any chemical analysis. This compound is structurally defined by a dichlorinated phenyl group attached to an ethanol backbone. This structure imparts a combination of lipophilic (due to the aromatic ring and chlorine atoms) and hydrophilic (due to the terminal hydroxyl group) characteristics.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name 2-(2,4-dichlorophenyl)ethanol [1]
Synonyms This compound [1]
CAS Number 81156-68-5 [1]
Molecular Formula C₈H₈Cl₂O [1]
Molecular Weight 191.05 g/mol [1]
InChI Key JIJGKPVJAALUQQ-UHFFFAOYSA-N

| Canonical SMILES | OCCc1ccc(Cl)cc1Cl | |

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. This compound is a liquid at ambient temperature, a key distinction from its solid isomer, 2,4-dichlorobenzyl alcohol.

Table 2: Summary of Physicochemical Data

Property Value Conditions Source(s)
Physical State Colorless to almost colorless clear liquid 20 °C
Boiling Point 119 °C at 0.8 mmHg
Density 1.321 g/mL at 25 °C
Refractive Index 1.566 20 °C, D-line
LogP (XLogP3) 2.8 Computed [1]
pKa ~16 Estimated

| Solubility | Insoluble in water; Soluble in organic solvents | Estimated | |

Discussion of Properties
  • Lipophilicity (LogP): The computed octanol-water partition coefficient (LogP) of 2.8 indicates that this compound is moderately lipophilic.[1] This suggests it will have poor solubility in water but good solubility in organic solvents such as ethanol, methanol, and chlorinated solvents. This property is critical for selecting appropriate solvent systems for synthesis, purification, and analytical method development.

  • Acidity (pKa): As a primary alcohol, the hydroxyl proton is not significantly acidic. Its pKa is estimated to be around 16, similar to that of ethanol. This means the compound will remain in its neutral, protonated form under all but the most strongly basic conditions.

  • Physical State and Thermal Properties: The compound exists as a liquid with a relatively high boiling point, even under reduced pressure. Its classification as a combustible liquid necessitates appropriate storage away from ignition sources.

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is essential for structural elucidation and confirmation of identity. The following sections describe the expected spectral characteristics based on the molecule's structure and available data.

  • Mass Spectrometry (MS): In a typical electron ionization mass spectrum (GC-MS), the fragmentation pattern is key to identification. The molecular ion peak [M]+• would be expected around m/z 190, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. Key fragment ions reported in the NIST database include peaks at m/z 159, 161 ([M-CH₂OH]+), 130, and 125, which correspond to logical cleavages of the ethyl alcohol side chain and subsequent rearrangements.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be characterized by distinct regions. The aromatic region (approx. 7.0-7.5 ppm) would show complex splitting patterns for the three protons on the dichlorinated ring. Two triplets would be expected for the aliphatic protons of the ethyl chain (-CH₂-CH₂-), likely around 2.9 ppm and 3.8 ppm, respectively, coupled to each other. A broad singlet for the hydroxyl (-OH) proton would also be present, with its chemical shift being concentration and solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals: three for the substituted aromatic carbons (C-Cl, C-C), three for the aromatic carbons bearing protons (C-H), and two for the aliphatic carbons of the ethyl chain. Spectral data for ¹³C NMR is available for reference on databases like SpectraBase.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include:

    • A broad O-H stretch around 3200-3600 cm⁻¹.

    • Aromatic C-H stretches just above 3000 cm⁻¹.

    • Aliphatic C-H stretches just below 3000 cm⁻¹.

    • Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

    • A C-O stretch around 1050-1150 cm⁻¹.

    • C-Cl stretches in the fingerprint region, typically below 800 cm⁻¹.

Analytical Methodologies

The following protocols are designed as self-validating systems for the routine analysis of this compound, ensuring both identity and purity are accurately determined.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weigh Sample Dilute Dilute in Appropriate Solvent (e.g., Methanol) Prep->Dilute GC_FID GC-FID for Purity Dilute->GC_FID Inject GC_MS GC-MS for Identity Dilute->GC_MS Inject Integrate Integrate Peak Area (% Purity) GC_FID->Integrate Compare Compare Mass Spectrum to Library GC_MS->Compare Report Report Integrate->Report Compare->Report

Caption: General analytical workflow for this compound.

Protocol 4.1: Purity Determination by Gas Chromatography (GC-FID)
  • Principle: Gas chromatography is the method of choice due to the compound's volatility and thermal stability. A Flame Ionization Detector (FID) is used for its robust, linear response to hydrocarbons, allowing for accurate quantification of purity by area percent.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a ~2 mg/mL stock solution.

    • Instrument Parameters:

      • GC System: Agilent 8890 or equivalent.

      • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column phase is chosen for its excellent separation of semi-polar aromatic compounds.

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL, split ratio 50:1.

      • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

      • Detector: FID at 300 °C.

    • Data Analysis: The purity is calculated on an area percent basis. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.

  • System Suitability: A successful run will show a sharp, symmetrical peak for the main component with a stable baseline. The retention time should be consistent across injections.

Protocol 4.2: Identity Confirmation by GC-Mass Spectrometry (GC-MS)
  • Principle: This technique confirms the identity of the compound analyzed by GC-FID. The gas chromatograph separates the components of the sample, and the mass spectrometer generates a mass spectrum for the eluting peak, which serves as a molecular fingerprint.

  • Methodology:

    • Sample Preparation: Use the same stock solution prepared for the GC-FID analysis.

    • Instrument Parameters:

      • GC System: Same as Protocol 4.1.

      • MS System: Agilent 5977 or equivalent.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

    • Data Analysis: The mass spectrum of the primary peak is compared against a reference library (e.g., NIST). The fragmentation pattern must match the known spectrum for this compound, confirming its identity.[1]

Applications and Safety Considerations

  • Applications: Unlike its well-known antiseptic isomer, documented applications for this compound are sparse. Its primary role is that of a research chemical and an intermediate in organic synthesis. A study has investigated its selective electrocatalytic dehalogenation, suggesting potential utility in environmental chemistry or as a model compound for studying dechlorination reactions.

  • Safety and Handling:

    • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety glasses with side-shields and chemical-resistant gloves.

    • Storage: this compound is classified as a combustible liquid and should be stored in a cool, well-ventilated area away from heat and open flames.

    • Toxicology: Specific toxicological data for this compound is not widely available. Standard precautions for handling chlorinated aromatic compounds should be observed. It is imperative to consult the material's Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is a distinct chemical entity with a well-defined set of physicochemical properties. Its liquid state, moderate lipophilicity, and characteristic spectral profile differentiate it from other related compounds. The analytical protocols detailed in this guide provide a robust framework for its quality control and identification. While its applications are currently limited to the research sphere, a thorough understanding of its fundamental chemical nature is crucial for any future exploration of its potential.

References

An In-depth Technical Guide to 2,4-Dichlorophenethyl Alcohol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenethyl alcohol, with the CAS Number 81156-68-5 , is a halogenated aromatic alcohol.[1] Its molecular structure consists of a phenethyl alcohol backbone substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring. This substitution pattern significantly influences the compound's physicochemical properties and potential biological activity. The molecular formula of this compound is C8H8Cl2O, and it has a molecular weight of 191.05 g/mol .[1] This guide provides a comprehensive overview of its synthesis, analytical characterization, potential applications in drug development, and safety considerations.

Molecular Structure and Properties

The structure of this compound is fundamental to its chemical behavior. The presence of the hydroxyl group allows for esterification and etherification reactions, while the dichlorinated benzene ring is susceptible to various aromatic substitution reactions. The chlorine atoms are electron-withdrawing, which can affect the reactivity of the aromatic ring and the acidity of the hydroxyl proton.

Caption: Molecular structure of this compound.

PropertyValueSource
CAS Number81156-68-5[1]
Molecular FormulaC8H8Cl2O[1]
Molecular Weight191.05 g/mol [1]
IUPAC Name2-(2,4-dichlorophenyl)ethanol[1]

Synthesis of this compound

Method 1: Reduction of 2,4-Dichlorophenylacetic Acid

This is a common and effective method for the preparation of primary alcohols.

reduction_synthesis 2,4-Dichlorophenylacetic acid 2,4-Dichlorophenylacetic acid This compound This compound 2,4-Dichlorophenylacetic acid->this compound   LiAlH4 or other reducing agent    grignard_synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction and Work-up CH3MgBr Methylmagnesium bromide 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Intermediate Intermediate 2,4-Dichlorobenzaldehyde->Intermediate   1. CH3MgBr    This compound This compound Intermediate->this compound   2. H3O+ work-up   

References

Spectroscopic Profile of 2,4-Dichlorophenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Dichlorophenethyl alcohol (CAS No: 81156-68-5), a key intermediate in various chemical syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₈H₈Cl₂O, is a substituted aromatic alcohol.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide synthesizes and interprets the fundamental spectroscopic data to provide a complete analytical profile.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data. The key structural features of this compound that give rise to characteristic spectroscopic signals are the dichlorinated benzene ring, the ethyl alcohol side chain, and the hydroxyl group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is characterized by signals from the aromatic protons and the aliphatic protons of the ethyl alcohol side chain.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d1HAr-H
~7.2dd1HAr-H
~7.1d1HAr-H
3.82t2H-CH₂-OH
2.95t2HAr-CH₂-
~1.8s1H-OH

Data sourced from publicly available spectral databases.

The downfield signals in the aromatic region (δ 7.1-7.4 ppm) are consistent with the presence of a substituted benzene ring. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent aromatic protons. The two triplets at δ 3.82 and 2.95 ppm are characteristic of the two adjacent methylene (-CH₂-) groups in the ethyl side chain. The broad singlet around δ 1.8 ppm is indicative of the hydroxyl proton, which can exchange with solvent and often appears as a broad signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~137Ar-C (quaternary)
~133Ar-C (quaternary)
~131Ar-CH
~129Ar-C (quaternary)
~127Ar-CH
~125Ar-CH
~61-CH₂-OH
~38Ar-CH₂-

Data sourced from publicly available spectral databases such as SpectraBase.[2]

The six signals in the aromatic region (δ 125-137 ppm) correspond to the six carbon atoms of the dichlorinated benzene ring. The signals for the quaternary carbons (those bonded to chlorine or the ethyl group) are typically weaker than those for the carbons bonded to hydrogen. The two signals in the aliphatic region at approximately δ 61 and 38 ppm are assigned to the methylene carbons of the ethyl alcohol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group, C-H bonds, and the aromatic ring.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350BroadO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2940MediumAliphatic C-H stretch
~1600, ~1470Medium-StrongAromatic C=C stretch
~1050StrongC-O stretch (alcohol)
~820StrongC-Cl stretch

Data sourced from publicly available spectral databases.[1]

The broad absorption band around 3350 cm⁻¹ is a definitive indication of the presence of a hydroxyl (-OH) group, broadened due to hydrogen bonding.[3] The absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching. The sharp peaks in the 1470-1600 cm⁻¹ region are typical for aromatic C=C bond stretching. A strong absorption around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol. The band around 820 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
190, 192, 194Varies[M]⁺ (Molecular Ion)
159, 161High[M - CH₂OH]⁺
125High[C₆H₃Cl₂]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[1]

The mass spectrum of this compound will show a molecular ion peak cluster at m/z 190, 192, and 194, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl and ³⁷Cl). The most prominent fragmentation is the loss of the hydroxymethyl radical (•CH₂OH), resulting in a base peak cluster at m/z 159 and 161. Another significant fragment is observed at m/z 125, corresponding to the dichlorophenyl cation.

G M [M]⁺ m/z 190, 192, 194 F1 [M - CH₂OH]⁺ m/z 159, 161 M->F1 - •CH₂OH F2 [C₆H₃Cl₂]⁺ m/z 125 F1->F2 - C₂H₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provide a cohesive and unambiguous structural confirmation of this compound. The characteristic signals and absorption bands are in excellent agreement with the proposed molecular structure. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this important chemical compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichlorophenethyl alcohol (DCPEA) is a halogenated aromatic alcohol with potential applications in the pharmaceutical and chemical industries. Its synthesis and use in further chemical transformations or as a potential active pharmaceutical ingredient (API) necessitate a thorough understanding of its physicochemical properties. Key among these are its solubility in various organic solvents and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering insights for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available data on related compounds and established chemical principles, providing a robust framework for handling and developing formulations containing this molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various systems. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈Cl₂O--INVALID-LINK--[1]
Molecular Weight 191.05 g/mol --INVALID-LINK--[1]
Appearance Colorless liquid (predicted)Inferred from phenethyl alcohol
XLogP3 2.8--INVALID-LINK--[1]

The positive XLogP3 value indicates that this compound is a lipophilic compound, suggesting a preference for non-polar environments and consequently, good solubility in organic solvents and low solubility in water.

Solubility Profile in Organic Solvents

While specific experimental data on the solubility of this compound is limited in publicly available literature, a reliable qualitative and semi-quantitative solubility profile can be predicted based on the principle of "like dissolves like" and the known solubility of its parent compound, phenethyl alcohol. Phenethyl alcohol is reported to be miscible with most organic solvents, including acetone, alcohols (ethanol, methanol), chloroform, and diethyl ether, while being only slightly soluble in water.[2][3][4] The presence of two chlorine atoms on the phenyl ring of this compound increases its lipophilicity, further enhancing its solubility in non-polar to moderately polar organic solvents.

Expected Solubility of this compound:

SolventPolarityExpected SolubilityRationale
Hexane Non-polarHighThe non-polar nature of hexane will readily solvate the lipophilic dichlorophenyl group.
Toluene Non-polarHighSimilar to hexane, the aromatic nature of toluene will favor interaction with the phenyl ring.
Dichloromethane Polar aproticVery HighThe chlorinated nature of both the solute and solvent will lead to strong intermolecular interactions.
Ethyl Acetate Polar aproticHighThe ester functionality provides sufficient polarity to interact with the alcohol group, while the ethyl group maintains lipophilic character.
Acetone Polar aproticHighThe ketone group can act as a hydrogen bond acceptor for the alcohol proton, and its overall polarity is suitable for dissolving the molecule.
Acetonitrile Polar aproticModerateWhile polar, the strong dipole of acetonitrile may not interact as favorably with the non-polar regions of the molecule compared to other solvents.
Ethanol Polar proticHighThe alcohol group of ethanol can act as both a hydrogen bond donor and acceptor, leading to good miscibility.
Methanol Polar proticHighSimilar to ethanol, methanol's ability to hydrogen bond will facilitate dissolution.
Water Polar proticLowThe significant non-polar surface area of the dichlorophenyl group will limit its solubility in the highly polar, hydrogen-bonded network of water.
Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data, the following isothermal shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (analytical standard grade)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a pre-weighed vial to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Develop and validate a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

    • Inject the filtered saturated solutions and the standard solutions into the HPLC system.

    • Determine the concentration of this compound in the saturated solutions by comparing their peak areas to the calibration curve generated from the standard solutions.

Data Analysis: The solubility is expressed as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess DCPEA to vial B Add known volume of solvent A->B C Incubate in shaker (25°C, 24-48h) B->C D Allow to settle C->D E Filter supernatant D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Stability Profile of this compound

The stability of this compound is a critical parameter for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and degradation products. Based on the chemical structure and data from related compounds, the following degradation pathways are anticipated.

Hydrolytic Stability

This compound possesses an alcohol functional group which is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, degradation may occur. The ether linkage in the related compound 2,4-dichlorophenoxyacetic acid has been shown to be susceptible to hydrolysis. While this compound lacks this ether linkage, the stability of the carbon-chlorine bonds on the aromatic ring should be considered, although these are generally stable to hydrolysis under typical pharmaceutical processing conditions.

Oxidative Stability

Primary alcohols, such as this compound, are susceptible to oxidation.[2] Common oxidizing agents can convert the alcohol to the corresponding aldehyde (2,4-dichlorophenylacetaldehyde) and further to the carboxylic acid (2,4-dichlorophenylacetic acid). The presence of atmospheric oxygen, metal ions, or peroxides can initiate and catalyze oxidative degradation. Therefore, storage under an inert atmosphere and avoidance of contact with oxidative agents is recommended.

Photostability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. Upon absorption of UV light, the carbon-chlorine bonds can undergo homolytic cleavage, leading to the formation of free radicals. These radicals can then participate in a variety of secondary reactions, leading to dechlorination and the formation of other degradation products. Studies on the photodegradation of 2,4-dichlorophenol have shown that it can be degraded under UV irradiation. Therefore, it is crucial to protect this compound from light.

Thermal Stability

In the absence of other stress factors, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur. The specific degradation pathway and products will depend on the temperature and the presence of other substances.

Forced Degradation Experimental Protocol

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic degradation, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and monitor the degradation over time.

    • At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to a light source in a photostability chamber (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples by HPLC at various time intervals.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

    • Also, heat a solution of the compound under reflux.

    • Analyze samples at different time points by HPLC.

Analysis:

  • Use a stability-indicating HPLC method to separate the parent compound from its degradation products. An HPLC-MS system is highly recommended for the identification of the degradation products based on their mass-to-charge ratio.

  • Calculate the percentage of degradation in each stress condition.

G cluster_acid_base Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV Light) DCPEA 2,4-Dichlorophenethyl Alcohol Hydrolysis_Products Potential Ring-Opened or Dechlorinated Products DCPEA->Hydrolysis_Products H⁺/OH⁻, Δ Aldehyde 2,4-Dichlorophenyl- acetaldehyde DCPEA->Aldehyde [O] Radical Free Radicals DCPEA->Radical Carboxylic_Acid 2,4-Dichlorophenyl- acetic Acid Aldehyde->Carboxylic_Acid Further Oxidation Dechlorinated_Products Dechlorinated and Polymeric Products Radical->Dechlorinated_Products

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound based on its chemical structure and data from related compounds. It is predicted to have high solubility in a range of common organic solvents and low solubility in water. The molecule is susceptible to degradation under oxidative, photolytic, and potentially harsh acidic or basic conditions. The provided experimental protocols offer a framework for researchers to determine the precise solubility and to perform forced degradation studies, which are essential for the development of robust formulations and for ensuring the quality and safety of products containing this compound. Further experimental validation of the predicted properties is highly recommended.

References

Unveiling the Bio-Active Potential of 2,4-Dichlorophenethyl Alcohol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Knowns and Unbeknownsts

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. 2,4-Dichlorophenethyl alcohol presents as a molecule of interest, nestled within a family of chlorinated aromatic compounds with demonstrated biological activities. However, it is crucial to acknowledge that direct, comprehensive research on this compound itself is nascent. This guide, therefore, adopts a scientifically rigorous and pragmatic approach. We will construct a robust profile of its potential biological activities by examining its closest structural analog, 2,4-Dichlorobenzyl alcohol, and its known bioactive derivatives. This comparative analysis will provide a foundational understanding for researchers and drug development professionals, illuminating promising avenues for future investigation.

Section 1: The Structural Analogue as a Predictive Model: Insights from 2,4-Dichlorobenzyl Alcohol

To hypothesize the potential biological activities of this compound, a logical starting point is the extensive body of research on its close relative, 2,4-Dichlorobenzyl alcohol. This mild antiseptic is a well-established component in various over-the-counter throat lozenges, valued for its ability to combat bacteria and viruses associated with mouth and throat infections.[1][2]

Antimicrobial and Antiviral Efficacy

2,4-Dichlorobenzyl alcohol is recognized for its broad-spectrum antiseptic properties.[3] It is a common active ingredient in throat lozenges like Strepsils, Cofsils, and Gorpils.[1] Studies have demonstrated its effectiveness in deactivating viruses such as the respiratory syncytial virus (RSV) and SARS-CoV, although it is less effective against adenovirus or rhinovirus.[1] When combined with amylmetacresol in lozenge formulations, it has shown significant bactericidal action against a range of oropharyngeal organisms implicated in pharyngitis.[4] This combination can achieve a greater than 99.9% reduction in colony-forming units (CFUs) for all tested species within 10 minutes.[4] Furthermore, its utility has been explored in dentifrices, where it helps maintain oral hygiene by reducing harmful bacteria.[1][2]

Proposed Mechanism of Action

The precise antiseptic mechanism of 2,4-Dichlorobenzyl alcohol is not fully elucidated but is thought to involve the denaturation of external proteins and the disruption of their tertiary structures.[3] Additionally, it is believed to exhibit a local anesthetic effect through the blockade of sodium channels, contributing to the symptomatic relief of sore throats.[3][5]

Toxicological Profile

Pharmacologically, 2,4-Dichlorobenzyl alcohol is metabolized in the liver to hippuric acid and is primarily excreted through urine.[5] It exhibits low toxicity, with oral LD50 values of 2.7 g/kg in rats and 2.3 g/kg in mice.[5] However, it is classified as a substance that can cause serious eye damage and may be harmful if inhaled, underscoring the need for careful handling.[5] Prenatal development toxicity studies in rats indicated that high doses could lead to systemic toxicities in dams and developmental effects in fetuses.[6]

Section 2: Bio-Activity of this compound Derivatives: A Case Study in Antibacterial Drug Development

While direct studies on this compound are limited, a derivative, 1-[(2,4-Dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has emerged as a compound of significant interest in the fight against antibiotic resistance.

Potent Antibacterial and Anti-Persister Activity

SPI009 was initially identified as a novel anti-persister compound capable of directly killing persister cells of the gram-negative pathogen Pseudomonas aeruginosa.[7] Persister cells are a subpopulation of dormant, antibiotic-tolerant bacteria that contribute to the recalcitrance of chronic infections. Beyond its anti-persister effects, SPI009 also demonstrates antibacterial activity against non-persister cells, suggesting its potential as an adjuvant in combination therapies.[7]

Broad-Spectrum Efficacy and Synergy with Antibiotics

Research has demonstrated the broad-spectrum activity of SPI009 when combined with various classes of antibiotics against the clinically significant ESKAPE pathogens (Enterobacter aerogenes, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa, and Enterococcus faecium), as well as Burkholderia cenocepacia and Escherichia coli.[7] A key finding is that SPI009 can re-sensitize antibiotic-resistant strains to conventional antibiotics and lower the required antibiotic concentrations.[7]

Pre-clinical Validation

The therapeutic potential of SPI009 has been further substantiated in pre-clinical models. It has shown effective inhibition and eradication of P. aeruginosa and S. aureus biofilms.[7] In a Caenorhabditis elegans infection model, the addition of SPI009 to conventional antibiotic treatment significantly improved survival rates.[7] These findings highlight the promise of developing this compound-based compounds for antibacterial combination therapies to combat chronic and resistant infections.

Section 3: Methodologies for Assessing Biological Activity

For researchers embarking on the investigation of this compound and its derivatives, the following experimental protocols provide a validated framework.

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is fundamental for assessing the antibacterial potency of a compound.

Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).

Materials:

  • Test compound (this compound or derivative)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

  • MBC Determination: Aliquot a small volume from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment via MTT Assay

This assay is crucial for evaluating the potential toxic effects of a compound on mammalian cells.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Test compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

Section 4: Visualizing the Path Forward: Experimental Workflow and Potential Mechanisms

To provide a clear visual representation of the experimental approach and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 2,4-Dichlorophenethyl Alcohol & Derivatives Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT, LDH) Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis Target_ID Target Identification & Validation

Figure 1: A generalized experimental workflow for the evaluation of this compound and its derivatives.

Potential_Mechanisms cluster_antimicrobial Potential Antimicrobial Mechanisms cluster_cytotoxic Potential Cytotoxic Mechanisms (Inferred) Compound 2,4-Dichlorophenethyl Alcohol Derivative Membrane Bacterial Cell Membrane Disruption Compound->Membrane Protein Protein Denaturation Compound->Protein Enzyme Enzyme Inhibition Compound->Enzyme Related_Compound Related Chlorinated Phenyl Compound Mitochondria Mitochondrial Membrane Disruption Related_Compound->Mitochondria Cell_Cycle Cell Cycle Arrest Related_Compound->Cell_Cycle Apoptosis Induction of Apoptosis Mitochondria->Apoptosis

References

discovery and historical background of dichlorinated phenethyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Historical Background of Dichlorinated Phenethyl Alcohols

Abstract

Dichlorinated phenethyl alcohols represent a class of chemical compounds whose historical development is intrinsically linked to the monumental advancements in synthetic organic chemistry of the early 20th century. While not heralded by a singular, landmark discovery, their emergence is a testament to the enabling power of new reactions that allowed for the targeted synthesis of substituted aromatic molecules. Initially objects of academic synthesis, these compounds have evolved into crucial intermediates and active ingredients in fields ranging from pharmacology to materials science. This guide provides a comprehensive overview of the historical context of their synthesis, the evolution of methodologies, and their modern applications, with a focus on the scientific principles that guided these developments.

Introduction: The Phenethyl Alcohol Scaffold and the Impact of Chlorination

Phenethyl alcohol, or 2-phenylethanol, is a simple aromatic alcohol widely found in nature and valued for its pleasant floral odor.[1] Its basic structure, a hydroxyl group attached to an ethyl substituent on a benzene ring, provides a versatile scaffold for chemical modification. In drug development and materials science, halogenation—specifically chlorination—of the phenyl ring is a common strategy to modulate a molecule's physicochemical properties. The introduction of one or more chlorine atoms can profoundly alter:

  • Lipophilicity: Chlorine atoms increase the molecule's affinity for nonpolar environments, which can enhance its ability to cross biological membranes.

  • Metabolic Stability: The strong carbon-chlorine bond can block sites of oxidative metabolism, increasing the compound's biological half-life.

  • Electronic Properties: As an electron-withdrawing group, chlorine alters the electron density of the aromatic ring, influencing binding interactions with biological targets.

  • Biological Activity: These modifications can induce or enhance specific pharmacological activities, such as antiseptic, antifungal, or anticonvulsant properties.[2]

This guide focuses on phenethyl alcohols featuring two chlorine substituents on the phenyl ring, exploring the historical origins and synthetic evolution of these valuable compounds.

Historical Context: The Dawn of Modern Synthetic Chemistry

The precise first synthesis of a dichlorinated phenethyl alcohol is not prominently documented in early chemical literature, suggesting it was likely achieved as a logical extension of new, powerful synthetic methods developed in the early 1900s rather than a standalone discovery. The historical background is therefore best understood by examining the invention of the key reactions that made such molecules accessible.

The Grignard Reaction (1900)

In 1900, Victor Grignard discovered that organomagnesium halides (Grignard reagents) could be prepared by reacting an organic halide with magnesium metal.[3] These reagents proved to be exceptional nucleophiles, capable of adding to carbonyl groups to form new carbon-carbon bonds—a cornerstone of modern organic synthesis. For the synthesis of a phenethyl alcohol, this reaction provided a direct route by reacting a substituted phenylmagnesium halide with ethylene oxide. This would have been one of the first conceivable pathways for creating a dichlorinated phenethyl alcohol from a dichlorobromobenzene.

The Bouveault-Blanc Reduction (1903)

Just a few years later, in 1903, Louis Bouveault and Gustave Blanc reported that esters could be reduced to primary alcohols using metallic sodium in absolute ethanol.[4] This method, known as the Bouveault-Blanc reduction, offered a robust and inexpensive way to convert carboxylic acid derivatives into alcohols. It provided a viable alternative to the Grignard reaction, allowing for the synthesis of dichlorinated phenethyl alcohols from the corresponding dichlorophenylacetic acid esters. A 1932 paper in the Journal of the American Chemical Society describes the synthesis of 3,4-dichlorophenylacetic acid, a direct precursor for this method.[5][6]

These two reactions, emerging at the turn of the 20th century, provided the foundational toolkit for chemists to begin systematically synthesizing a wide array of substituted aromatic alcohols, including dichlorinated variants.

Evolution of Synthetic Methodologies

The synthesis of dichlorinated phenethyl alcohols has evolved significantly from the classical methods of the early 20th century to the highly efficient and selective techniques used today.

Classical Synthetic Pathways

The earliest syntheses would have relied on multi-step sequences starting from dichlorinated benzene or toluene. The two most probable routes are outlined below.

Route 1: Bouveault-Blanc Reduction of a Dichlorophenylacetate Ester

This pathway involves the preparation of a dichlorophenylacetic acid, its conversion to an ester (e.g., the ethyl ester), and subsequent reduction.

  • Causality: The choice of this method was dictated by the availability of bulk starting materials and the robustness of the sodium/ethanol reduction system. It avoided the moisture-sensitive conditions required for Grignard reactions. The synthesis of the precursor, 3,4-dichlorophenylacetic acid, was documented as early as 1932.[5][6]

Bouveault_Blanc_Reduction cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Precursor 3,4-Dichlorophenylacetic Acid Ester Ethyl 3,4-Dichlorophenylacetate Precursor->Ester H+ catalyst Ethanol Ethanol Product 2-(3,4-Dichlorophenyl)ethanol Ester->Product Bouveault-Blanc Reduction Reagents Sodium Metal (Na) Absolute Ethanol

Caption: Classical Bouveault-Blanc reduction pathway.

Route 2: Reduction of a Dichlorinated Acetophenone Derivative

Another early approach involves the reduction of a ketone. For instance, 2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for antifungal agents, is synthesized from 2,2',4'-trichloroacetophenone. Early methods would have used metal-based reducing agents.

Modern Synthetic Methods

Contemporary methods prioritize efficiency, safety, selectivity, and sustainability.

Hydride Reductions: The discovery of powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) largely supplanted the Bouveault-Blanc reduction for laboratory-scale synthesis.[1] These reagents offer milder reaction conditions and broader functional group tolerance. For example, 2-chlorophenethyl alcohol can be synthesized from 2-chlorophenylacetic acid using LiAlH₄.[1]

Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation of precursors like substituted styrene oxides or phenylacetic acids is often preferred. This method avoids the use of stoichiometric metal reagents.

Biocatalysis and Chiral Synthesis: A major modern advancement is the use of enzymes, such as ketoreductases and alcohol dehydrogenases, for the asymmetric reduction of ketones.[7][8] This is particularly crucial for producing enantiomerically pure alcohols, which are vital as chiral building blocks for pharmaceuticals. For example, specific ketoreductases are used to synthesize (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess (>99% ee), a precursor for antifungal drugs like miconazole.[7]

Biocatalysis_Workflow cluster_0 Asymmetric Reduction Ketone 2,2',4'-Trichloro- acetophenone Chiral_Alcohol (R)-2-chloro-1-(2,4-dichloro phenyl)ethanol Ketone->Chiral_Alcohol Enzymatic Reduction Enzyme Ketoreductase (e.g., from S. stipitis) Enzyme->Ketone Cofactor NAD(P)H Cofactor Cofactor->Ketone

Caption: Modern biocatalytic workflow for chiral alcohol synthesis.

Comparative Summary of Methods
FeatureBouveault-Blanc Reduction (Classical)Hydride Reduction (Modern Lab)Biocatalysis (Modern Industrial)
Reducing Agent Sodium metalLiAlH₄, NaBH₄Enzyme (Ketoreductase) + Cofactor
Solvent Absolute EthanolDiethyl ether, THFAqueous buffer
Conditions Harsh (refluxing sodium)Mild (0 °C to room temp)Mild (Physiological temp & pH)
Selectivity Low functional group toleranceGood functional group toleranceExcellent chemo-, regio-, and stereoselectivity
Stereocontrol None (produces racemate)None (without chiral modifiers)Excellent (produces single enantiomer)
Safety/Waste Fire hazard, metal wastePyrophoric reagents, metal wasteGreen, biodegradable catalyst, aqueous waste

Documented Applications and Pharmacological Significance

The interest in dichlorinated phenethyl alcohols and their derivatives has been primarily driven by their biological activity.

  • Antifungal Drug Intermediates: One of the most significant applications is in the synthesis of imidazole-based antifungal agents. Compounds like 2-chloro-1-(2,4-dichlorophenyl)ethanol are key chiral precursors for drugs such as miconazole, econazole, and luliconazole, which are widely used to treat fungal infections.[7][8] The dichlorinated phenyl ring is a common motif in this class of antifungals, contributing to their potency.

  • Anticonvulsant Research: Certain derivatives, such as DL-dichlorophenyl alcohol amides, have been synthesized and evaluated for anticonvulsant activity.[2] Studies have shown that the incorporation of chlorine atoms into the phenyl ring can increase the potency of these compounds in preventing seizures induced by agents like pentetrazol.[2]

  • Research and Development: Dichlorinated phenethyl alcohols are also used as building blocks in broader drug discovery programs. For example, 3,4-dichlorophenethyl alcohol has been used in the synthesis of substituted benzamides investigated for their affinity to trace amine-associated receptors (TAARs), which are targets for neurological and metabolic disorders.[9]

Conclusion

The story of dichlorinated phenethyl alcohols is one of quiet, steady progress rather than revolutionary discovery. Their synthesis was made possible by the foundational reactions of Grignard and Bouveault-Blanc in the early 20th century, which opened the door to the systematic exploration of substituted aromatic compounds. Over the decades, synthetic methods have evolved from harsh, classical techniques to sophisticated, highly selective biocatalytic processes that deliver enantiomerically pure products. This evolution reflects the broader trends in organic chemistry towards greater efficiency, safety, and precision. Today, these compounds are not mere laboratory curiosities but are indispensable intermediates in the pharmaceutical industry, enabling the production of life-saving antifungal medications and serving as versatile scaffolds for the discovery of new therapeutic agents. Their history underscores the critical interplay between the development of new synthetic methods and the advancement of medicinal chemistry.

References

A Guide to 2,4-Dichlorophenethyl Alcohol: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichlorophenethyl alcohol, a substituted phenylethyl alcohol, serves as a critical and versatile chemical intermediate in the synthesis of a wide range of organic compounds. Its unique structural features—a primary alcohol for functional group manipulation and a dichlorinated phenyl ring that imparts specific steric and electronic properties—make it a valuable building block, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the synthesis, key reactions, and principal applications of this compound. We will delve into the causality behind common synthetic transformations, including oxidation, etherification, and esterification, with a special focus on its role in the synthesis of prominent antifungal agents like Fenticonazole. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic strategies.

Introduction and Physicochemical Profile

This compound (CAS No: 81156-68-5) is an organic compound characterized by an ethanol group attached to a 2,4-dichlorinated benzene ring.[1][2] This substitution pattern is prevalent in many biologically active molecules, making the parent alcohol a strategic starting point for synthesis. The chlorine atoms modify the molecule's lipophilicity and electronic nature, influencing its reactivity and the pharmacological properties of its derivatives.

This guide will illuminate the synthetic pathways originating from this intermediate, providing both theoretical understanding and practical, field-proven protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(2,4-dichlorophenyl)ethanol[1]
Synonyms This compound[2][3]
CAS Number 81156-68-5[1][3][4]
Molecular Formula C₈H₈Cl₂O[1]
Molecular Weight 191.05 g/mol [1]
Appearance Colorless to Almost colorless clear liquid[2]
Purity >97.0% (GC)[2]

Synthesis of this compound

The preparation of this compound typically involves the reduction of a corresponding carbonyl compound. A common and efficient strategy starts from 2,4-dichlorophenylacetic acid or its ester, which is reduced to the target primary alcohol. Alternatively, the reduction of 2-(2,4-dichlorophenyl)acetaldehyde or 1-(2,4-dichlorophenyl)ethanone derivatives can be employed.

The choice of reducing agent is critical and depends on the desired scale and selectivity.

  • For laboratory scale: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing the corresponding carboxylic acid or ester.

  • For industrial scale: Catalytic hydrogenation or the use of milder, more cost-effective reducing agents like Sodium Borohydride (NaBH₄) on an aldehyde precursor is often preferred. Biocatalytic methods using ketoreductases are also emerging as a green and highly selective alternative for producing chiral variants of related structures.[5][6]

Caption: Common synthetic routes to this compound.

This compound as a Synthetic Intermediate

The reactivity of this compound is dominated by its primary hydroxyl (-OH) group, which can undergo a variety of classical alcohol reactions.[7] This functional handle allows for its seamless integration into complex molecular frameworks.

Caption: Key synthetic transformations of this compound.

Oxidation Reactions

The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid.[7]

  • To Aldehyde: Using mild oxidizing agents like Pyridinium Chlorochromate (PCC) allows for the controlled conversion to 2-(2,4-dichlorophenyl)acetaldehyde. This transformation is crucial when the aldehyde functionality is required for subsequent reactions, such as Wittig olefination or reductive amination, while avoiding over-oxidation.

  • To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), will fully oxidize the alcohol to 2,4-dichlorophenylacetic acid. This acid is a valuable intermediate in its own right, notably as a precursor to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[8][9]

Etherification Reactions

Ether synthesis is one of the most significant applications of this compound and its analogs, particularly in drug development. The Williamson ether synthesis and its variations are commonly employed.[10][11] In this reaction, the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a suitable alkyl halide in an Sₙ2 reaction to form the ether linkage.[11][12] This methodology is fundamental to creating the complex ether linkages found in many active pharmaceutical ingredients (APIs).

Esterification Reactions

Standard esterification methods, such as the Fischer-Speier esterification (reaction with a carboxylic acid under acidic catalysis) or reaction with an acyl chloride or anhydride in the presence of a base, readily convert this compound into its corresponding esters.[7] These esters can be used as prodrugs, flavoring agents, or as intermediates where the hydroxyl group requires protection.

Case Study: Synthesis of the Antifungal Agent Fenticonazole

Fenticonazole is a broad-spectrum imidazole antifungal agent used for treating fungal infections.[13] Its synthesis provides an excellent example of the strategic use of a 2-(2,4-dichlorophenyl)ethanol derivative as a core intermediate.[14] While the direct precursor is often 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, the fundamental etherification step is analogous to reactions involving this compound.

The key step involves the O-alkylation (etherification) of the alcohol intermediate with 4-(phenylthio)benzyl chloride.[15][16]

Caption: Core etherification step in the synthesis of Fenticonazole.

This reaction is typically carried out in an aprotic polar solvent like DMF or DMSO. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the alcohol, forming a highly reactive alkoxide.[15] This nucleophile then attacks the benzylic carbon of 4-(phenylthio)benzyl chloride, displacing the chloride leaving group to form the final ether product, Fenticonazole.[15][16][17] The choice of a strong base and aprotic solvent ensures the reaction proceeds efficiently.

Experimental Protocols

The following protocols are representative examples of the transformations discussed. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Oxidation to 2,4-Dichlorophenylacetic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in acetone.

  • Reagent Preparation: Prepare Jones' reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then cautiously diluting with water.

  • Reaction: Cool the alcohol solution in an ice bath. Add the prepared Jones' reagent dropwise from the dropping funnel, maintaining the temperature below 20°C. The color will change from orange to green.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Workup: Quench the reaction by adding isopropanol until the orange color disappears completely. Remove the acetone under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified further by recrystallization or column chromatography to yield pure 2,4-dichlorophenylacetic acid.

Protocol: General Etherification (Williamson Synthesis Model)
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1.0 eq.) in anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at this temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Cautiously quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ether by silica gel column chromatography.

Safety and Handling

This compound requires careful handling due to its potential hazards. Always consult the latest Safety Data Sheet (SDS) before use.[4][18]

Table 2: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazard Statements H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.[18]
Precautionary Statements P201, P260, P264, P273, P280: Obtain special instructions, do not breathe dust, wash skin thoroughly, avoid release to the environment, wear protective gloves/clothing/eye protection.[18]
First Aid Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Ingestion: Make victim drink water (two glasses at most), avoid vomiting. Call a physician immediately.[18]
Handling Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[19][20]
Disposal Dispose of surplus and non-recyclable solutions via a licensed disposal company. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[20]

Conclusion

This compound is a high-value intermediate whose utility is rooted in the reliable and predictable reactivity of its primary alcohol functional group. It provides a robust platform for constructing more complex molecules through fundamental organic transformations like oxidation and etherification. Its application in the synthesis of pharmaceuticals, exemplified by the pathway to Fenticonazole, underscores its importance in modern medicinal chemistry. For researchers and process chemists, a thorough understanding of its properties, synthetic routes, and reaction scope is essential for leveraging its full potential in the development of novel chemical entities.

References

A Comprehensive Technical Guide to the Theoretical and Experimental Properties of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and materials science, the rigorous characterization of novel chemical entities is paramount. 2,4-Dichlorophenethyl alcohol (CAS 81156-68-5) represents a molecule of interest due to its dichlorinated aromatic scaffold, a common motif in bioactive compounds. This guide provides an in-depth analysis of this compound, contrasting its computationally predicted (theoretical) properties with available experimental data. We delve into its physicochemical characteristics, spectroscopic profile, and propose robust, field-proven protocols for its synthesis and empirical validation. This document is designed to serve as a vital resource for researchers, enabling a foundational understanding of this compound and illustrating the critical interplay between in-silico modeling and hands-on laboratory verification in modern drug development.

Introduction and Molecular Overview

This compound, systematically named 2-(2,4-dichlorophenyl)ethanol, is an organic compound featuring a phenethyl alcohol backbone substituted with two chlorine atoms on the aromatic ring. This substitution pattern is significant, as halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While its close structural relative, 2,4-dichlorobenzyl alcohol, is well-documented as a mild antiseptic, this compound remains a less-characterized entity.[1][2][3][4]

The primary objective of this whitepaper is to collate the known theoretical and experimental data for this compound, highlight the current gaps in its empirical characterization, and provide detailed methodologies to bridge these gaps. By establishing a validated property profile, we can more accurately predict its behavior in biological systems and guide its potential applications.

Molecular Identifiers:

  • IUPAC Name: 2-(2,4-dichlorophenyl)ethanol[5]

  • CAS Number: 81156-68-5[5]

  • Molecular Formula: C₈H₈Cl₂O[5]

  • Synonyms: this compound[6]

Theoretical Properties: An In-Silico Foundation

Computational chemistry provides invaluable foresight into a molecule's behavior, guiding experimental design and resource allocation. The properties listed below are derived from established algorithms and provide a baseline for what we might expect from empirical measurement.

These in silico predictions, primarily from PubChem's computational tools, form the theoretical profile of the molecule.[5] For instance, the XLogP3 value of 2.8 suggests moderate lipophilicity, indicating a likelihood of good absorption and membrane permeability, a desirable trait in drug candidates.[5] The presence of single hydrogen bond donor and acceptor sites points to the potential for specific, targeted interactions with proteins.[5]

PropertyTheoretical ValueComputational Source
Molecular Weight 191.05 g/mol PubChem 2.2[5]
XLogP3 (Lipophilicity) 2.8XLogP3 3.0[5]
Hydrogen Bond Donor Count 1Cactvs 3.4.8.18[5]
Hydrogen Bond Acceptor Count 1Cactvs 3.4.8.18[5]
Rotatable Bond Count 2Cactvs 3.4.8.18[5]
Topological Polar Surface Area 20.2 ŲCactvs 3.4.8.18[5]
Exact Mass 189.9952203 DaPubChem 2.2[5]
Complexity 119Cactvs 3.4.8.18[5]

Experimental Data & Spectroscopic Characterization

While theoretical data is predictive, experimental data is definitive. This section outlines the verified, empirically determined properties of this compound. A significant disparity exists between the wealth of computational data and the sparse publicly available experimental results, underscoring the need for further laboratory investigation.

Physical State

Experimentally, this compound is described as a colorless to almost colorless clear liquid at standard conditions.[6] This is a crucial observation that distinguishes it from the related compound 2,4-dichlorobenzyl alcohol, which is a solid with a melting point of 55-58 °C.

Spectroscopic Analysis

Spectroscopy provides an empirical fingerprint of a molecule's structure.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is one of the few pieces of experimental spectroscopic data available for this compound.[7] It provides confirmation of the carbon backbone. The carbon atom attached to the hydroxyl group is expected to appear in the 60-80 ppm range, deshielded by the electronegative oxygen atom.[8]

    • A multiplet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the dichlorinated ring.

    • Two triplets corresponding to the -CH₂-CH₂- ethyl bridge. The protons on the carbon adjacent to the oxygen will be deshielded, appearing around 3.5-4.5 ppm.[8]

    • A broad singlet for the hydroxyl (-OH) proton, which would disappear upon exchange with D₂O.[8]

  • Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorptions for an alcohol, including a strong, broad O-H stretching band around 3300-3600 cm⁻¹ and a C-O stretching absorption near 1050 cm⁻¹.[9] Aromatic C=C and C-H stretching bands would also be present.

  • Mass Spectrometry (MS) (Predicted): In a mass spectrum, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for alcohols include the loss of a water molecule ([M-18]⁺).[8] Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also a probable fragmentation pathway.[8]

Summary: Theoretical vs. Experimental Properties

The following table directly compares the predicted data with what has been experimentally verified, highlighting the knowledge gaps.

PropertyTheoretical (Predicted)Experimental (Verified)
Physical State N/A (Solid/Liquid not typically predicted)Colorless to almost colorless clear liquid[6]
¹³C NMR Spectrum N/AData available[7]
Boiling Point Not availableNot available
Solubility Predicted to be slightly soluble in water based on XLogP3Not available
Partition Coefficient (LogP) 2.8 (XLogP3)[5]Not available

Proposed Experimental Protocols

To address the gaps identified above, the following protocols are provided. They are designed not just as procedural steps but as self-validating workflows that ensure data integrity.

Proposed Synthesis Workflow

A reliable synthesis is the first step to full characterization. While multiple routes are possible, a robust and common method is the reduction of a corresponding carboxylic acid or ester. The following workflow details the reduction of 2,4-dichlorophenylacetic acid.

Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high reactivity and efficacy in converting carboxylic acids to primary alcohols. Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the aluminum complexes formed during the reaction. The acidic workup is critical to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol.

G cluster_0 Synthesis Workflow Start 2,4-Dichlorophenylacetic Acid in Anhydrous THF Reagent Slow addition of LiAlH4 solution at 0°C Start->Reagent Reaction Stir at room temperature (Monitor by TLC) Reagent->Reaction Workup Quench with H2O, NaOH(aq), then acidify with HCl(aq) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Purify via Silica Gel Column Chromatography Extraction->Purification Product This compound (Verify by NMR, MS) Purification->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Setup: Under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichlorophenylacetic acid in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF via the dropping funnel. Control the addition rate to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup: Acidify the resulting slurry with dilute HCl until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Protocol for Partition Coefficient (LogP) Determination

The n-octanol/water partition coefficient (LogP) is a critical measure of lipophilicity. The shake-flask method remains the gold standard for its determination.

Causality: This method directly measures the partitioning of the analyte between a lipid-like phase (n-octanol) and an aqueous phase. Pre-saturation of the solvents is essential to prevent volume changes during the experiment. Using a buffer (pH 7.4) mimics physiological conditions. Concentration analysis by HPLC or UV-Vis provides quantitative and reproducible results.

G cluster_1 Shake-Flask LogP Determination Prepare Prepare pre-saturated n-Octanol and Buffer (pH 7.4) Add Add known concentration of This compound to mixture Prepare->Add Equilibrate Shake vigorously until equilibrium is reached (e.g., 24h) Add->Equilibrate Separate Centrifuge to separate the two phases cleanly Equilibrate->Separate Analyze Measure concentration in both aqueous and octanol phases (via HPLC or UV-Vis) Separate->Analyze Calculate Calculate LogP = log([Analyte]octanol / [Analyte]aqueous) Analyze->Calculate

Caption: Workflow for experimental LogP determination.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, combine a precise volume of the analyte solution in n-octanol with a precise volume of the pre-saturated buffer.

  • Equilibration: Shake the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the two phases.

  • Concentration Analysis: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Discussion & Future Directions

The analysis reveals that this compound is a data-poor compound. While computational models provide a robust theoretical framework, they are not a substitute for empirical validation. The physical state (liquid) is known, but fundamental properties like boiling point, solubility, and LogP are yet to be experimentally determined and published.

The structural similarity to other biologically active dichlorinated aromatics suggests that this compound could be a valuable probe or starting point for new therapeutic agents. Future research should prioritize:

  • Complete Physicochemical Characterization: Execution of the protocols outlined in Section 4 to establish a full, validated dataset for boiling point, solubility, and LogP.

  • Full Spectroscopic Elucidation: Recording and interpreting high-resolution ¹H NMR, IR, and MS spectra to create a complete reference database.

  • Initial Biological Screening: Investigating its potential biological activity, such as antimicrobial, antifungal, or cytotoxic effects, to explore its therapeutic potential.

Conclusion

This compound stands as a pertinent example of a molecule where theoretical predictions have outpaced experimental verification. This guide has successfully consolidated the available computed data, contrasted it with the sparse experimental findings, and provided a clear, actionable roadmap for comprehensive characterization. By systematically applying the proposed synthesis and analytical protocols, the scientific community can build the foundational knowledge required to unlock the potential of this and other under-characterized molecules in the pursuit of novel scientific discoveries.

References

Methodological & Application

Application Note: High-Sensitivity Determination of 2,4-Dichlorophenethyl Alcohol in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2,4-Dichlorophenethyl alcohol in various water samples. This compound is a compound of environmental interest due to its structural relation to regulated chlorophenols and pesticides.[1] Its detection at trace levels requires robust analytical methods capable of high sensitivity and selectivity, especially within complex aqueous matrices. This guide details two primary, validated analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following Solid-Phase Extraction (SPE) and derivatization, and High-Performance Liquid Chromatography (HPLC) with UV or MS detection, utilizing Liquid-Liquid Extraction (LLE). The protocols are designed for researchers, environmental scientists, and analytical chemists, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices to ensure methodological integrity and reproducibility.

Introduction and Analytical Strategy

The monitoring of chlorinated aromatic compounds in water is critical for assessing environmental contamination and ensuring public health. This compound, while not as extensively studied as 2,4-Dichlorophenol (2,4-DCP) or the herbicide 2,4-D, shares structural motifs that suggest the need for its surveillance. The analytical challenge lies in achieving low detection limits (ng/L to µg/L) and overcoming matrix interference.

The core analytical strategy involves a three-stage process:

  • Extraction & Concentration: Isolating the analyte from the large-volume water sample and concentrating it into a small volume of organic solvent.

  • Chromatographic Separation: Separating the analyte from co-extracted matrix components.

  • Detection & Quantification: Identifying and measuring the concentration of the analyte.

This guide presents two gold-standard methodologies, GC-MS and HPLC, each offering distinct advantages depending on laboratory instrumentation, required sensitivity, and sample throughput.

cluster_0 General Analytical Workflow cluster_1 Method 1: GC-MS cluster_2 Method 2: HPLC A Water Sample Collection B Sample Preparation (Extraction & Concentration) A->B C Instrumental Analysis B->C B1 Solid-Phase Extraction (SPE) B->B1 B3 Liquid-Liquid Extraction (LLE) B->B3 D Data Processing & Quantification C->D C1 GC-MS Analysis C2 HPLC-UV/MS Analysis B2 Derivatization B1->B2 B2->C1 B3->C2

Fig 1. High-level overview of the analytical workflows.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier choice for definitive identification and quantification due to its high resolving power and the structural information provided by mass spectrometry. For polar compounds like this compound, derivatization is a critical step to enhance volatility and improve chromatographic performance.[2]

Principle of GC-MS Analysis

Volatile or semi-volatile compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. As compounds elute, they are ionized (typically by electron impact), fragmented, and detected by a mass spectrometer. Each compound produces a unique fragmentation pattern (mass spectrum) and retention time, allowing for highly confident identification.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

SPE is an efficient and widely used technique for extracting chlorophenols and related compounds from water.[3][4][5] It minimizes solvent usage compared to LLE and can provide high enrichment factors.[3][4]

Protocol Steps:

  • Sample Acidification: For a 500 mL water sample, adjust the pH to approximately 2.0 using sulfuric acid (1+1).

    • Causality: Lowering the pH ensures that the hydroxyl group of the analyte is protonated, rendering the molecule neutral. This significantly increases its affinity for the non-polar SPE sorbent, maximizing retention and recovery.[4]

  • Cartridge Conditioning: Use a polystyrene-divinylbenzene (PS-DVB) SPE cartridge (e.g., 500 mg). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (pH 2.0) through it. Do not allow the cartridge to go dry.

    • Causality: Conditioning solvates the sorbent phase, activating it for sample interaction and ensuring reproducible retention.

  • Sample Loading: Pass the acidified water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Sorbent Washing: After loading, wash the cartridge with 5 mL of reagent water (pH 2.0) to remove salts and other polar interferences.

  • Sorbent Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

    • Causality: Water is incompatible with the subsequent organic elution solvent and can interfere with the derivatization step and GC analysis.

  • Analyte Elution: Elute the trapped this compound by passing 2 x 4 mL of a suitable solvent like acetone or ethyl acetate through the cartridge. Collect the eluate in a vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for derivatization.

Derivatization Protocol: Silylation

Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing peak tailing during GC analysis.[2][6]

Protocol Steps:

  • To the 1 mL concentrated extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][6]

  • Cap the vial and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature. It is now ready for GC-MS injection.

    • Causality: The silylation reaction makes the analyte more thermally stable and volatile, preventing on-column degradation and interaction with active sites, resulting in sharper, more symmetrical peaks and improved sensitivity.[2]

A 500 mL Water Sample B Acidify to pH 2 A->B D Load Sample B->D C Condition SPE Cartridge (PS-DVB) C->D E Wash Cartridge D->E F Dry Cartridge E->F G Elute with Organic Solvent F->G H Concentrate to 1 mL G->H I Add BSTFA & Heat H->I J Inject into GC-MS I->J

Fig 2. Workflow for GC-MS analysis including SPE and derivatization.
Instrumental Parameters

The following table provides typical starting parameters for GC-MS analysis, which should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium, constant flow ~1.2 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)
Oven Program80°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Transfer Line Temp280°C
Acquisition ModeFull Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative, particularly if derivatization is to be avoided or if the laboratory is not equipped for GC. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Principle of HPLC Analysis

A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is pumped through the column, and compounds separate based on their differential affinity for the two phases. A UV detector is commonly used for chlorophenols, but a mass spectrometer (LC-MS) offers superior sensitivity and selectivity.[7][8]

Sample Preparation Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

SALLE is a modification of traditional LLE that enhances the extraction efficiency of moderately polar compounds from water.[9][10] By adding a high concentration of salt, the solubility of the organic analyte in the aqueous phase is decreased, driving it more completely into the organic extraction solvent.[9]

Protocol Steps:

  • Sample Measurement: Take a 100 mL aliquot of the water sample in a glass container.

  • Acidification: Adjust the sample pH to ~2.0 with hydrochloric acid.

    • Causality: As with SPE, protonating the analyte prevents it from being ionized, which would increase its water solubility and drastically reduce extraction efficiency.[9]

  • Solvent and Salt Addition: Add 30 g of sodium chloride (NaCl) and 30 mL of acetonitrile to the sample.

    • Causality: Acetonitrile is miscible with water but separates into a distinct layer upon saturation with salt. NaCl reduces the analyte's aqueous solubility and "salts out" the acetonitrile, which carries the analyte with it.[9][11]

  • Extraction: Shake the mixture vigorously for 2-3 minutes. Allow the phases to separate. A distinct acetonitrile layer will form on top.

  • Collection: Carefully pipette the upper acetonitrile layer into a clean vial.

  • Drying & Concentration: Add a small amount of anhydrous sodium sulfate to remove residual water. Decant the solvent and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: If the final extract is purely acetonitrile, it may need to be reconstituted in a mobile-phase-compatible solvent to ensure good peak shape upon injection. Evaporate to dryness and redissolve in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

A 100 mL Water Sample B Acidify to pH 2 A->B C Add NaCl and Acetonitrile B->C D Shake Vigorously C->D E Allow Phases to Separate D->E F Collect Organic Layer E->F G Dry & Concentrate to 1 mL F->G H Reconstitute in Mobile Phase G->H I Inject into HPLC H->I

Fig 3. Workflow for HPLC analysis using Salting-Out LLE.
Instrumental Parameters

The following table provides typical starting parameters for HPLC-UV analysis. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
HPLC System
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Acetic Acid
Mobile Phase BAcetonitrile with 0.1% Acetic Acid
Gradient50% B to 95% B over 10 minutes, hold 2 min, return to 50% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Detector
TypeUV-Vis Diode Array Detector (DAD)
WavelengthMonitor at ~225 nm and 280 nm (confirm λmax with standard)

Method Validation and Quality Control

For any analytical protocol to be trustworthy, it must be validated. Key performance metrics should be established for the chosen method.

Validation ParameterAcceptance CriteriaRationale
Linearity Calibration curve with r² ≥ 0.995Ensures a proportional response of the instrument to concentration.[8]
Accuracy (Recovery) 70-120% recovery in spiked matrix samplesDemonstrates that the sample preparation and analysis can effectively measure the analyte.[3][4]
Precision (RSD) Relative Standard Deviation (RSD) ≤ 15% for replicate measurementsShows the reproducibility of the method.[12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or lowest calibration standardThe lowest concentration that can be measured with acceptable accuracy and precision.[8][9]

Quality Control Practices:

  • Method Blank: A reagent water sample carried through the entire process to check for contamination.

  • Laboratory Control Spike (LCS): A reagent water sample spiked with a known concentration of analyte to check method accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration to assess matrix effects on accuracy and precision.

  • Internal Standards: A known amount of a non-target compound with similar chemical properties is added to all samples and standards to correct for variations in extraction efficiency and instrument response.

Summary Comparison of Methods

FeatureGC-MS with SPE & DerivatizationHPLC-UV with SALLE
Selectivity Excellent; mass spectrum provides definitive identification.Good; based on retention time. Can be improved to excellent with MS detector.
Sensitivity Excellent, especially in SIM mode (low ng/L).Good (µg/L). Can be improved to excellent with MS detector.
Sample Prep More steps (derivatization required). Amenable to automation.Fewer steps, but can be labor-intensive.
Throughput Moderate; derivatization adds time.Potentially higher.
Cost Higher instrument and maintenance cost.Lower instrument cost (for UV).
Best For Confirmatory analysis, complex matrices, and when very low detection limits are required.Routine screening, laboratories without GC, and when derivatization is problematic.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of 2,4-Dichlorophenethyl alcohol (DCPEA). The method is designed for researchers, quality control analysts, and drug development professionals who require a precise and validated analytical procedure. The separation is achieved on a C18 stationary phase with an isocratic mobile phase, ensuring simplicity and rapid analysis. This document provides a comprehensive guide covering the scientific rationale, detailed experimental protocols, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Introduction and Scientific Rationale

This compound (DCPEA), with the molecular formula C₈H₈Cl₂O, is a chlorinated aromatic alcohol.[2] While structurally related to compounds like 2,4-Dichlorobenzyl alcohol, which is used as a mild antiseptic in pharmaceutical formulations such as throat lozenges[3][4], the specific applications of DCPEA are less documented in mainstream literature but hold potential in chemical synthesis and as an intermediate in pharmaceutical manufacturing. The presence of the dichloro-substituted benzene ring makes it a strong chromophore, lending itself well to UV-based detection methods.

Accurate quantification of DCPEA is critical for several reasons:

  • Quality Control: Ensuring the purity and specified concentration of DCPEA in raw materials or as an intermediate.

  • Impurity Profiling: Detecting and quantifying DCPEA as a potential impurity or degradation product in other active pharmaceutical ingredients (APIs).

  • Stability Studies: Monitoring the concentration of DCPEA over time under various storage conditions.

This method was developed based on the fundamental principles of reversed-phase chromatography, where the non-polar nature of DCPEA (calculated XLogP3 of 2.8[2]) facilitates strong retention on a hydrophobic C18 stationary phase. An optimized mobile phase of acetonitrile and water allows for efficient elution and symmetrical peak shape. The method has been rigorously validated to demonstrate its suitability for its intended purpose, ensuring that it provides consistent, reliable, and accurate data.[1]

Experimental Methodology

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound (Analytical Standard, ≥98% purity)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm resistivity)

    • Formic Acid (Optional, for mobile phase modification)

  • Apparatus:

    • Analytical Balance (4-decimal place)

    • Class A Volumetric Flasks and Pipettes

    • Ultrasonic Bath

    • Syringe Filters (0.22 µm or 0.45 µm, Nylon or PTFE)

Chromatographic Conditions

The causality behind these specific parameters is to achieve optimal separation and peak symmetry. A C18 column is selected for its hydrophobic interaction with the non-polar analyte. The mobile phase composition is balanced to provide a reasonable retention time, preventing co-elution with solvent front impurities while ensuring a quick run time. A controlled column temperature is maintained to guarantee reproducible retention times.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Deionized Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time Approximately 10 minutes

Detailed Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental to the precision of the final quantification.[5]

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL Class A volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes, or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to one month.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v).

    • A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL. For example, to prepare the 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

    • Filter all working standards through a 0.22 µm syringe filter before placing them in autosampler vials.[6]

Sample Preparation

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system, free of particulates that could damage the column.[6][7]

  • Accurately weigh a portion of the sample material expected to contain DCPEA into a suitable volumetric flask.

  • Add a diluent (preferably the mobile phase) to fill approximately 70% of the flask volume.

  • Sonicate the flask for 15-30 minutes to ensure complete dissolution of the analyte.[8]

  • Allow the solution to cool to ambient temperature.

  • Dilute to the final volume with the diluent and mix well. The final concentration should fall within the linear range of the calibration curve.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Analytical Procedure Workflow

The following diagram outlines the logical flow of the analytical procedure, from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Stock & Working Standards (1-100 µg/mL) filter_std Filter Standards (0.22 µm Syringe Filter) prep_std->filter_std prep_sample Weigh, Dissolve & Dilute Sample filter_sample Filter Sample Extract (0.22 µm Syringe Filter) prep_sample->filter_sample cal_curve Inject Standards to Generate Calibration Curve filter_std->cal_curve run_sample Inject Prepared Samples filter_sample->run_sample system_setup Equilibrate HPLC System (C18 Column, 60:40 ACN:H2O) system_setup->cal_curve cal_curve->run_sample integrate Integrate Peak Area of DCPEA run_sample->integrate quantify Quantify Concentration using Linear Regression integrate->quantify report Generate Final Report (% Purity or Concentration) quantify->report

Caption: Workflow for the quantification of this compound.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its reliability, accuracy, and precision.[1]

Specificity

Specificity was confirmed by injecting the mobile phase (blank) and a sample matrix without the analyte. No interfering peaks were observed at the retention time of this compound (typically around 6-8 minutes under the specified conditions), confirming the method's ability to assess the analyte unequivocally.

Linearity

The linearity was evaluated across six concentration levels, from 1 µg/mL to 100 µg/mL. The peak area response was plotted against the concentration, and the relationship was assessed by linear regression.

ParameterResultAcceptance Criteria
Linear Range 1 - 100 µg/mL-
Regression Equation y = 45872x + 1234-
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Accuracy (Recovery)

Accuracy was determined by analyzing a sample matrix spiked with DCPEA at three different concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL). Each level was prepared in triplicate.

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSDAcceptance Criteria
80%4099.50.8%98.0% - 102.0%
100%50100.80.5%98.0% - 102.0%
120%60101.20.6%98.0% - 102.0%
Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing six replicate preparations of a 50 µg/mL standard.

Precision TypeMean Concentration (µg/mL)%RSDAcceptance Criteria
Repeatability (Day 1) 50.30.7%%RSD ≤ 2.0%
Intermediate (Day 2) 49.80.9%%RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were established based on the signal-to-noise (S/N) ratio.

  • Limit of Detection (LOD): 0.3 µg/mL (Calculated at S/N ratio of 3:1)

  • Limit of Quantitation (LOQ): 1.0 µg/mL (Calculated at S/N ratio of 10:1)

The LOQ was confirmed to have acceptable precision and accuracy.

Robustness

The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile). The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, demonstrating the method's reliability during normal usage.[9]

Conclusion

The HPLC-UV method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of this compound. The comprehensive validation demonstrates its suitability for routine quality control analysis in industrial and research settings. The clear protocols and established performance characteristics provide a trustworthy framework for implementation.

References

GC-MS Protocol for the Quantitative Analysis of 2,4-Dichlorophenethyl alcohol and its Putative Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Environmental Analysis Professionals

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous identification and quantification of 2,4-Dichlorophenethyl alcohol and its proposed primary metabolites: 2,4-Dichlorophenylacetaldehyde and 2,4-Dichlorophenylacetic acid. Given the prevalence of chlorinated aromatic compounds in pharmaceuticals and as environmental pollutants, a reliable analytical method is crucial for toxicological studies, metabolic profiling, and environmental monitoring.[1][2][3] The protocol employs a liquid-liquid extraction (LLE) for sample clean-up, followed by a rapid silylation derivatization step to enhance the volatility and thermal stability of the target analytes, ensuring sharp chromatographic peaks and high sensitivity.[4][5][6] This method provides the necessary selectivity and sensitivity for the analysis of complex biological and environmental matrices.

Introduction and Scientific Principle

This compound is a chlorinated aromatic compound. Its structural analogs, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4-Dichlorobenzyl alcohol, are widely used as herbicides and antiseptics, respectively.[7][8] Understanding the metabolic fate of such compounds is paramount for assessing their toxicological profiles and environmental impact. The analysis of polar functional groups, such as the alcohol and carboxylic acid moieties present in the parent compound and its metabolites, poses a challenge for GC-MS due to poor peak shape and potential thermal degradation.[9]

To overcome this, the presented method incorporates a derivatization step. We utilize bis(trimethylsilyl)trifluoroacetamide (BSTFA), a silylating agent that rapidly and quantitatively replaces the active hydrogen atoms on the alcohol and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group.[4][5] This chemical modification significantly increases the volatility and thermal stability of the analytes, making them ideally suited for GC-MS analysis with enhanced sensitivity and chromatographic resolution.

The overall analytical workflow involves three core stages:

  • Sample Preparation: Isolation of the analytes from the sample matrix (e.g., plasma, urine, or water) using Liquid-Liquid Extraction (LLE). For biological samples, an enzymatic or acid hydrolysis step may be required to cleave conjugated metabolites.

  • Derivatization: Conversion of the polar analytes into their volatile TMS-ether and TMS-ester derivatives.

  • GC-MS Analysis: Separation of the derivatized compounds on a low-polarity capillary column, followed by detection and quantification using mass spectrometry in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.

Proposed Metabolic Pathway of this compound

The metabolic pathway for this compound is proposed based on established mammalian biotransformation reactions for primary alcohols and related chlorinated compounds.[10][11] Phase I metabolism likely involves the sequential oxidation of the primary alcohol group. This is catalyzed by cytosolic enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, primarily in the liver.[10] The initial oxidation yields 2,4-Dichlorophenylacetaldehyde, which is subsequently oxidized to the more stable 2,4-Dichlorophenylacetic acid. This metabolic cascade is a common detoxification pathway for xenobiotic alcohols.[10] Additionally, Phase II conjugation reactions, such as glucuronidation of the parent alcohol, can occur to increase water solubility and facilitate excretion.[12]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) Parent This compound Aldehyde 2,4-Dichlorophenylacetaldehyde Parent->Aldehyde Alcohol Dehydrogenase Glucuronide Glucuronide Conjugate Parent->Glucuronide Acid 2,4-Dichlorophenylacetic acid Aldehyde->Acid Aldehyde Dehydrogenase

Figure 1: Proposed metabolic pathway of this compound.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: this compound (≥98%), 2,4-Dichlorophenylacetic acid (≥98%)

  • Internal Standard (IS): 4-Bromophenol or 13C6-labeled 2,4-Dichlorophenol

  • Derivatization Reagent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents (Pesticide or HPLC Grade): Dichloromethane, Hexane, Acetone, Ethyl Acetate[4]

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

  • Nitrogen Gas (High Purity)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[13]

  • Autosampler: Agilent 7693A (or equivalent)

  • Centrifuge, Vortex Mixer, and Nitrogen Evaporation System

Detailed Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions (1 mg/mL) of the reference standards and the internal standard in acetone.

  • Working Solutions: Create a mixed working standard solution containing all analytes by diluting the stock solutions in acetone. Prepare a series of calibration standards by spiking appropriate amounts of the mixed working solution into the blank matrix (e.g., drug-free plasma or deionized water).

  • Sample Pre-treatment (for biological matrices):

    • To a 1 mL sample (e.g., urine or plasma), add 10 µL of the internal standard working solution.

    • For cleavage of potential glucuronide conjugates, perform acid hydrolysis by adding 100 µL of concentrated HCl and incubating at 60°C for 1 hour.[14]

    • Allow the sample to cool and adjust the pH to approximately 2 with 6N NaOH.[4]

Liquid-Liquid Extraction (LLE)
  • To the pre-treated sample, add 3 mL of dichloromethane.

  • Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Repeat the extraction (steps 1-3) two more times, pooling the organic extracts.[4]

  • Dry the pooled extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reconstitute the dried residue in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA (+1% TMCS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 20 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS injection. The derivatization reaction in acetone is reported to be complete within 15 seconds at room temperature for similar compounds, but heating ensures robustness for various matrices.[5]

GC-MS Instrumental Parameters and Data Acquisition

The following table outlines the optimized instrumental conditions for the analysis.

Parameter Setting
GC System
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature270°C[13]
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature80°C, hold for 1 min
Ramp 115°C/min to 200°C
Ramp 225°C/min to 300°C, hold for 5 min
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay4 min
SIM Ion Selection

The following ions are recommended for quantification (Quant Ion) and confirmation (Qual Ion) of the TMS-derivatized analytes. These are based on known fragmentation patterns of chlorinated compounds and TMS derivatives.

Analyte (as TMS derivative) Retention Time (min) Quant Ion (m/z) Qual Ion 1 (m/z) Qual Ion 2 (m/z)
This compound-TMS~8.515923173
2,4-Dichlorophenylacetaldehyde-TMS~9.218916173
2,4-Dichlorophenylacetic acid-TMS~10.125715973
4-Bromophenol-TMS (IS)~9.5243245147
Note: Aldehydes can sometimes show complex derivatization behavior; analysis should confirm the expected derivative.

Comprehensive Experimental Workflow

The entire analytical process, from sample receipt to final data analysis, is depicted in the workflow diagram below. This self-validating system ensures that each step is logically sequenced to minimize error and maximize recovery and reproducibility.

Figure 2: Step-by-step experimental workflow for GC-MS analysis.

Conclusion

This application note details a comprehensive and reliable GC-MS method for the analysis of this compound and its key putative metabolites. The protocol, which incorporates an efficient liquid-liquid extraction and a rapid silylation derivatization, is suitable for high-throughput analysis in both clinical and environmental laboratories. The use of SIM mode provides excellent sensitivity and selectivity, allowing for accurate quantification at trace levels. This method serves as a critical tool for researchers, scientists, and drug development professionals engaged in the pharmacokinetic, toxicological, or environmental assessment of chlorinated aromatic compounds.

References

Introduction: The Foundational Role of Reference Standards in Analytical Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 2,4-Dichlorophenethyl Alcohol as a Chromatographic Reference Standard

In the landscape of pharmaceutical development and chemical analysis, the certainty of a result is paramount. The accuracy, precision, and reliability of analytical data hinge on the quality and proper use of reference standards. These highly characterized substances serve as the benchmark against which unknown samples are measured, ensuring consistency and comparability of results across different laboratories and over time. A reference standard is the anchor of analytical integrity, indispensable for method validation, system suitability testing, and the accurate quantification of analytes.

This guide provides a detailed technical overview of this compound (2,4-DCPEA), a key phenethyl alcohol derivative, and its application as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For researchers, analytical scientists, and quality control professionals, this document outlines the core principles, detailed protocols, and validation-centric methodologies required to effectively utilize this standard in a regulated environment.

Physicochemical Profile of this compound

A thorough understanding of the physical and chemical properties of a reference standard is the first step in developing a robust analytical method. These properties dictate choices regarding solvent selection, storage conditions, and the most suitable chromatographic approach.

PropertyValueSource
IUPAC Name 2-(2,4-dichlorophenyl)ethanolPubChem[1]
Synonyms This compoundSigma-Aldrich, TCI[2][3]
CAS Number 81156-68-5Sigma-Aldrich[2]
Molecular Formula C₈H₈Cl₂OPubChem[1]
Molecular Weight 191.05 g/mol PubChem[1]
Appearance Colorless to almost colorless clear liquidTCI[3]
Boiling Point 119 °C @ 0.8 mmHgSigma-Aldrich[2]
Density 1.321 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index n20/D 1.566Sigma-Aldrich[2]
Purity (Typical) >97.0% (by GC)TCI[3]

The Experimental Framework: A Validated Approach

The use of a reference standard is not merely a procedural step but a systematic process designed to ensure the validity of every measurement. The entire analytical workflow must be self-validating, from the initial preparation of the standard to the final data analysis. This process builds a chain of evidence demonstrating that the method is suitable for its intended purpose.[4]

The following diagram illustrates the logical workflow for employing this compound as a reference standard in a typical chromatographic analysis.

G cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Validation StandardPrep Standard Preparation (Stock & Working Solutions) MobilePhasePrep Mobile Phase / Carrier Gas Setup SST System Suitability Test (SST) (Replicate Injections of Standard) StandardPrep->SST SamplePrep Sample Preparation (Extraction & Dilution) SampleAnalysis Sample Analysis (Bracketing with Standards) SamplePrep->SampleAnalysis MobilePhasePrep->SST Calibration Calibration Curve Generation (Multiple Concentration Levels) SST->Calibration Calibration->SampleAnalysis PeakIntegration Peak Integration & Identification (Retention Time Match) SampleAnalysis->PeakIntegration Quantification Quantification (Calculation from Calibration Curve) PeakIntegration->Quantification Validation Method Validation Check (QC Samples, Recovery) Quantification->Validation

Caption: General workflow for chromatographic analysis using a reference standard.

Protocol 1: Quantification of this compound using HPLC

This protocol details a reversed-phase HPLC (RP-HPLC) method suitable for the assay and impurity profiling of this compound. The choice of a C18 stationary phase is based on the compound's moderate hydrophobicity, while UV detection is effective due to the presence of the chromophoric dichlorophenyl group.

A. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (or Phosphoric Acid for pH adjustment)

  • Volumetric flasks, pipettes, and autosampler vials

B. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

    • Causality: Methanol is chosen as the diluent due to the high solubility of the analyte and its miscibility with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

    • Causality: Diluting with the mobile phase minimizes solvent effects that can cause peak distortion during injection.

C. Chromatographic Conditions

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar to nonpolar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile offers good peak shape and lower viscosity. Formic acid controls the ionization of potential impurities and improves peak symmetry.
Gradient 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18.1-22 min: 50% BA gradient elution ensures that both the main analyte and any potential impurities with different polarities are eluted with good resolution and within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintains stable retention times and improves peak efficiency.
Detection UV at 214 nm or 220 nmProvides high sensitivity for the dichlorophenyl moiety. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate signal.

D. System Suitability and Analysis

  • Equilibrate the system with the initial mobile phase composition for at least 30 minutes.

  • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

  • Verify that the system suitability criteria are met (e.g., %RSD of peak area < 2.0%, Tailing Factor < 2.0, Theoretical Plates > 2000).

  • Construct a calibration curve by injecting a series of standards at different concentrations (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Inject the sample solutions, bracketing them with injections of a working standard to monitor for any drift in instrument response.

Protocol 2: Purity Determination by Gas Chromatography (GC)

GC is an ideal technique for assessing the purity of volatile and semi-volatile compounds like this compound and for detecting related volatile impurities.

A. Reagents and Materials

  • This compound Reference Standard

  • Methanol or Dichloromethane (GC Grade)

  • Helium (Carrier Gas, 99.999% purity)

  • Volumetric flasks, pipettes, and GC vials with septa

B. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a GC-grade solvent like dichloromethane.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the same solvent.

    • Causality: Dichloromethane is a volatile solvent suitable for split/splitless injection, ensuring efficient transfer of the analyte onto the GC column.

C. Chromatographic Conditions

ParameterConditionJustification
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA nonpolar column providing good separation based on boiling points and weak intermolecular interactions. It is robust and suitable for mass spectrometry (MS).[5]
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good efficiency.
Oven Program Initial: 80 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 minThe temperature program allows for the separation of early-eluting volatile impurities from the main analyte and any later-eluting, higher-boiling point compounds.
Injector Split/Splitless, 250 °C, Split ratio 20:1A split injection prevents column overloading with a concentrated sample and ensures sharp peaks.
Detector Flame Ionization Detector (FID) at 280 °C or Mass Spectrometer (MS)FID provides robust, linear quantification for organic compounds. MS provides definitive identification based on mass spectra and is highly sensitive.[6][7]
Injection Vol. 1 µLStandard volume for GC analysis.

D. Analysis and Purity Calculation

  • Inject the Working Standard Solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Calculate purity using an area percent normalization method, assuming all impurities have a similar response factor in the FID. For higher accuracy, a relative response factor for each known impurity should be determined using its own reference standard.

Method Validation: The Cornerstone of Trustworthiness

Any analytical method based on these protocols must be validated to prove its suitability. Validation demonstrates, through empirical evidence, that the method is accurate, precise, and specific for its intended use.[4][8] The core parameters for validation are defined by international guidelines such as those from the ICH.[9]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak purity analysis (e.g., PDA or MS) should show no co-eluting peaks. Placebo/blank injections show no interference.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For assay: 80% to 120% of the nominal concentration.
Accuracy The closeness of test results to the true value. Determined by spike recovery experiments.Recovery of 98.0% to 102.0% for assay.
Precision The degree of agreement among individual test results from repeated measurements of the same sample. Includes Repeatability and Intermediate Precision.%RSD ≤ 2.0% for assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[9]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters like flow rate, pH, or temperature are slightly varied.

Application Focus: Impurity Profiling

A primary application for this compound as a reference standard is in the analysis of its own purity and the quantification of process-related impurities or degradation products. The logic involves using the main compound's peak as the reference point for both retention time and concentration.

Caption: Logical relationship for impurity identification and quantification.

In this workflow, impurities are first tentatively identified by their relative retention time to the main 2,4-DCPEA peak. Quantification is then performed, often by area percent normalization or by using a relative response factor if the impurity standard is not available. For specified impurities, a dedicated reference standard is required for accurate quantification.

Conclusion

The effective use of this compound as a reference standard is fundamental to achieving reliable and defensible analytical results. This requires more than simply following a protocol; it demands a comprehensive understanding of the standard's properties, the causal principles behind the chosen chromatographic conditions, and a firm grounding in method validation. By integrating these elements, researchers and analysts can ensure their methods are robust, accurate, and fit for purpose, upholding the highest standards of scientific integrity.

References

Application Notes & Protocols: 2,4-Dichlorophenethyl Alcohol as a Versatile Precursor for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of resistance in agricultural pests and weeds, coupled with increasing regulatory scrutiny, necessitates the continuous discovery of novel agrochemical active ingredients. Precursor-based synthesis provides a powerful strategy for generating diverse chemical libraries for screening. This guide details the strategic use of 2,4-Dichlorophenethyl alcohol as a foundational scaffold for creating new potential herbicides, fungicides, and insecticides. We provide an in-depth examination of its chemical reactivity, detailed protocols for the synthesis of ether and ester derivatives, and a workflow for subsequent characterization and high-throughput biological screening.

Introduction: The Strategic Value of the 2,4-Dichlorophenethyl Scaffold

This compound is a compelling starting point for agrochemical discovery. Its structure combines two key features:

  • A Dichlorinated Aromatic Ring: The 2,4-dichloro substitution pattern is a well-established toxophore found in numerous successful herbicides, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] This moiety suggests a predisposition for biological activity, potentially by mimicking natural plant hormones like auxin.[3]

  • A Reactive Primary Alcohol: The terminal hydroxyl group (-OH) is a versatile chemical handle, readily amenable to a variety of chemical transformations. This allows for the systematic introduction of diverse functional groups, enabling the exploration of a broad chemical space to identify novel structure-activity relationships (SAR).

This document serves as a comprehensive guide for researchers, outlining a logical workflow from precursor to potential lead compound. We will explore the fundamental synthetic transformations, provide robust analytical protocols for structural verification, and detail the bioassay pipeline required to identify promising candidates.

Core Synthetic Strategies and Mechanistic Rationale

The primary alcohol of this compound is the principal site for derivatization. Two of the most direct and effective strategies for creating a diverse chemical library are etherification and esterification.

Diagram 1: Synthetic Workflow from Precursor to Candidate Library

G cluster_0 Synthesis & Purification Precursor This compound (Starting Scaffold) Reaction_Node Derivatization Reactions Precursor->Reaction_Node  Select Route Ether Route A: Ether Synthesis Reaction_Node->Ether Ester Route B: Ester Synthesis Reaction_Node->Ester Library Crude Product Library (Ethers & Esters) Ether->Library Ester->Library Purification Purification (e.g., Column Chromatography) Library->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Final_Library Pure Candidate Library Characterization->Final_Library

Caption: Synthetic workflow for generating a library of novel agrochemical candidates.

A. Etherification: The formation of an ether linkage (-O-) can significantly alter the lipophilicity and metabolic stability of the parent molecule. This is crucial for optimizing transport within the target organism. A common and effective method is the Williamson ether synthesis or similar acid-catalyzed dehydrations, though modern methods offer milder conditions.[4]

B. Esterification: Introducing an ester group (-COO-) creates a potential point for metabolic cleavage by esterase enzymes within the target pest or plant, which can act as a pro-herbicide or pro-pesticide activation strategy.[5] Furthermore, the diversity of commercially available carboxylic acids allows for the introduction of a vast array of R-groups.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of a Novel Ether Derivative (Example: 1-(2-(Benzyloxy)ethyl)-2,4-dichlorobenzene)

This protocol describes a general procedure for synthesizing a benzyl ether derivative.

1. Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

2. Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add benzyl bromide dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

3. Purification & Validation:

  • Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Ethyl Acetate in Hexanes).

  • Combine fractions containing the pure product and concentrate in vacuo to yield the final ether.

  • Confirm the structure and purity using the characterization methods outlined in Protocol 3.

Protocol 2: Synthesis of a Novel Ester Derivative (Example: 2-(2,4-Dichlorophenyl)ethyl benzoate)

This protocol adapts established esterification methods for creating novel esters from the precursor alcohol.[5][6][7]

1. Materials & Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Step-by-Step Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine) and stir for 10 minutes.

  • Add benzoyl chloride dropwise. A precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

3. Purification & Validation:

  • Purify the crude product using flash column chromatography on silica gel.

  • Combine fractions and concentrate to yield the pure ester.

  • Confirm the structure and purity as described in Protocol 3.

Protocol 3: Physicochemical Characterization of Novel Derivatives

Accurate characterization is essential to confirm the identity, structure, and purity of each new compound before biological screening.[8] A combination of spectroscopic and spectrometric techniques should be employed.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of key protons and their chemical environment. The disappearance of the alcohol proton signal and the appearance of new signals corresponding to the added ether or ester moiety are key indicators of a successful reaction.

    • ¹³C NMR: Determines the number of unique carbons and confirms the overall carbon skeleton.

  • Mass Spectrometry (MS):

    • Usually coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides the molecular weight of the new compound and its fragmentation pattern, further confirming its identity.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Identifies the functional groups present. For esterification, the key evidence is the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a strong C=O stretch (around 1735 cm⁻¹). For etherification, the disappearance of the O-H stretch and strengthening of the C-O stretch (around 1100 cm⁻¹) is expected.

Table 1: Example Characterization Data for a Hypothetical Ester Derivative
Technique Expected Observation
¹H NMR Disappearance of alcohol -OH peak; Appearance of new aromatic/aliphatic peaks from the acid moiety.
¹³C NMR Appearance of a carbonyl carbon peak (~165-175 ppm).
MS (ESI+) Detection of [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
FTIR (cm⁻¹) Disappearance of broad O-H stretch (~3300); Appearance of strong C=O stretch (~1735).

Biological Evaluation: A High-Throughput Screening Cascade

Once a library of pure, characterized compounds is established, the next critical phase is to screen for biological activity. High-Throughput Screening (HTS) is indispensable for efficiently evaluating thousands of compounds to find novel market products.[11][12][13]

Diagram 2: Agrochemical Screening and Discovery Cascade

G cluster_1 Biological Screening & Lead Identification Library Pure Candidate Library HTS Primary HTS (Single high dose) Library->HTS Hits Initial 'Hits' (Compounds showing activity) HTS->Hits Identify Secondary Secondary Screening (Dose-response curves, IC₅₀) Hits->Secondary Confirm & Quantify Leads Validated Leads Secondary->Leads Select MoA Mode of Action (MoA) & Selectivity Studies Leads->MoA Optim Lead Optimization (SAR Studies) Leads->Optim

Caption: A typical workflow for high-throughput screening in agrochemical discovery.

Protocol 4: Primary Screening for Herbicidal Activity (Whole Plant Assay)

This protocol provides a robust method for the initial evaluation of herbicidal effects on indicator plant species.[14]

1. Plant Preparation:

  • Select indicator species representing both monocots (e.g., Avena sativa, oat) and dicots (e.g., Brassica napus, rapeseed). The goal is to find compounds that are selective.

  • Sow seeds in pots containing a standardized soil mix.

  • Grow seedlings in a controlled environment (greenhouse or growth chamber) until they reach a specific growth stage (e.g., 2-3 true leaves).

2. Compound Application:

  • Prepare stock solutions of each synthesized derivative in a suitable solvent (e.g., DMSO, acetone).

  • For primary screening, prepare a single, high-concentration spray solution (e.g., 1000-2000 g/ha equivalent) for each compound in a water-surfactant mixture.

  • Apply the solution evenly to the plants using a track sprayer to ensure uniform coverage. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide).

3. Evaluation:

  • Return plants to the controlled environment.

  • Assess phytotoxicity at set intervals (e.g., 3, 7, and 14 days after treatment).

  • Score the plants based on a visual rating scale (e.g., 0% = no effect, 100% = plant death), noting symptoms like chlorosis, necrosis, or growth malformation.

  • Compounds showing significant activity (>80% control) against target weeds are considered "hits" and advance to secondary screening for dose-response analysis.

Mode of Action (MoA) and Lead Optimization

For promising lead compounds, determining the molecular mechanism of action is a critical step.[15][16] Given the 2,4-dichlorophenyl core, an initial hypothesis could be an auxinic mode of action, similar to 2,4-D, which causes uncontrolled growth in broadleaf weeds.[3][16] However, novel derivatives could exhibit entirely new MoAs.[17] Techniques for MoA studies can include:

  • Target-based in vitro assays: Testing for inhibition of known herbicide target enzymes.[18]

  • Transcriptomics and Metabolomics: Analyzing changes in gene expression and metabolite profiles in treated plants to identify disrupted biochemical pathways.

  • Cross-resistance studies: Evaluating activity on weed biotypes known to be resistant to herbicides with specific MoAs.

The data gathered from these biological assays, combined with the structural information of the synthesized library, allows for the development of Structure-Activity Relationships (SAR). This iterative process of designing, synthesizing, and testing new analogs is the foundation of lead optimization, aimed at maximizing potency, selectivity, and safety.

References

Application Note & Protocol: Asymmetric Synthesis of Chiral 1-(2,4-Dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the enantioselective synthesis of chiral 1-(2,4-dichlorophenyl)ethanol, a valuable building block in pharmaceutical development. We present two robust protocols for the asymmetric reduction of the prochiral ketone, 2,4-dichloroacetophenone. The primary protocol details the widely-used Corey-Bakshi-Shibata (CBS) reduction, a chemically-catalyzed process known for its reliability and high enantioselectivity. An alternative biocatalytic protocol employing a ketoreductase (KRED) is also described, highlighting a green chemistry approach with exceptional specificity. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and analytical methods for verification.

Introduction: The Significance of Chiral Alcohols

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Enantiomers of a chiral drug can exhibit vastly different pharmacokinetics and pharmacodynamics, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Chiral alcohols, such as 1-(2,4-dichlorophenyl)ethanol, are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]

The primary challenge lies in producing these alcohols as single enantiomers. The asymmetric reduction of prochiral ketones is one of the most efficient methods to achieve this.[2] This guide focuses on established and reliable protocols to synthesize enantiomerically enriched 1-(2,4-dichlorophenyl)ethanol from its corresponding ketone, 2,4-dichloroacetophenone.

Overview of Synthetic Strategies

Several powerful methodologies exist for the asymmetric reduction of ketones.[2] The choice of method often depends on factors such as substrate scope, desired enantiomer, scalability, and cost.

  • Catalytic Reduction with Chiral Ligands: This category includes the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of borane reduction.[3] It is renowned for its high enantioselectivity for a wide range of ketones.

  • Asymmetric Transfer Hydrogenation: Pioneered by Noyori, this method often employs ruthenium catalysts with chiral diphosphine and diamine ligands, using hydrogen gas or a hydrogen donor like isopropanol or formic acid.[4][5] These systems are highly efficient, with very low catalyst loadings required.[5]

  • Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers an environmentally friendly alternative.[6][7] These biocatalysts operate under mild aqueous conditions and often provide near-perfect enantioselectivity (>99% e.e.).[8][9]

This note will provide a detailed protocol for the CBS reduction due to its versatility and a summary protocol for a biocatalytic approach, representing both a classic and a modern green-chemistry strategy.

Featured Protocol: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, providing predictable and high levels of enantioselectivity.[3] The reaction employs a stoichiometric reductant, typically borane (BH₃), and a catalytic amount of a chiral oxazaborolidine, which is often generated in situ from a corresponding chiral amino alcohol.[10][11]

Mechanism of Action

The effectiveness of the CBS reduction stems from a well-defined catalytic cycle. The Lewis acidic boron atom of the oxazaborolidine catalyst coordinates to the carbonyl oxygen of the ketone. This activation step is followed by the coordination of a molecule of borane to the Lewis basic nitrogen atom of the catalyst. This brings the ketone and the hydride source into close proximity within a rigid, chair-like six-membered transition state, facilitating a highly stereoselective intramolecular hydride transfer.[3][12] The steric environment created by the catalyst's chiral scaffold dictates which face of the ketone is accessible, thereby controlling the absolute stereochemistry of the resulting alcohol.[13]

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst Oxazaborolidine Catalyst Coord1 Catalyst-BH3 Complex Catalyst->Coord1 + BH3•THF Coord2 Catalyst-BH3-Ketone Complex Coord1->Coord2 + Ketone TS Six-Membered Transition State Coord2->TS Hydride Transfer Product_Complex Product-Catalyst Complex TS->Product_Complex Product_Complex->Catalyst + Alcohol Product - BH3

Caption: The catalytic cycle of the CBS reduction.

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-1-(2,4-dichlorophenyl)ethanol using the (S)-CBS catalyst. To obtain the (S)-alcohol, the (R)-catalyst precursor should be used.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityNotes
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol112068-01-6253.3325.3 mg (0.1 mmol)Catalyst Precursor
Borane-tetrahydrofuran complex (1.0 M in THF)14044-65-685.94 (BH₃)1.2 mL (1.2 mmol)Stoichiometric Reductant
2,4-Dichloroacetophenone22732-55-2189.04189 mg (1.0 mmol)Substrate
Anhydrous Tetrahydrofuran (THF)109-99-972.11~10 mLSolvent, must be dry
Methanol (MeOH)67-56-132.04~5 mLQuenching agent
1 M Hydrochloric Acid (HCl)7647-01-036.46~10 mLWorkup
Ethyl Acetate (EtOAc)141-78-688.11~30 mLExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~10 mLWorkup
Brine (Saturated NaCl solution)7647-14-558.44~10 mLWorkup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying Agent

Procedure:

  • Catalyst Formation:

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (25.3 mg, 0.1 mmol, 10 mol%).

    • Add 2 mL of anhydrous THF and stir until the solid dissolves.

    • Slowly add 0.2 mL of 1.0 M borane-THF solution (0.2 mmol) to the flask at room temperature. Stir for 15 minutes. Gas evolution (H₂) should be observed. This forms the active oxazaborolidine catalyst in situ.[11]

  • Asymmetric Reduction:

    • Cool the catalyst solution to 0 °C using an ice bath.

    • In a separate dry vial, dissolve 2,4-dichloroacetophenone (189 mg, 1.0 mmol) in 3 mL of anhydrous THF.

    • Add the remaining 1.0 mL of 1.0 M borane-THF solution (1.0 mmol) to the catalyst flask.

    • Slowly add the ketone solution to the catalyst mixture dropwise over 20-30 minutes using a syringe pump. The slow addition is crucial to minimize the non-catalyzed background reduction, which would lower the enantioselectivity.

    • Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching and Workup:

    • Once the reaction is complete, quench it by slowly and carefully adding methanol (approx. 5 mL) dropwise at 0 °C to decompose the excess borane. (Caution: Hydrogen gas is evolved).

    • Allow the mixture to warm to room temperature and stir for 20 minutes.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • To the residue, add 10 mL of ethyl acetate and 10 mL of 1 M HCl. Stir vigorously for 10 minutes.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude chiral alcohol.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(2,4-dichlorophenyl)ethanol.

Alternative Protocol: Biocatalytic Reduction with a Ketoreductase

Biocatalytic reductions offer a highly selective and sustainable route to chiral alcohols.[14][15] This approach utilizes a ketoreductase (KRED) enzyme and a cofactor recycling system.

Key Components:

  • Ketoreductase (KRED): An enzyme that stereoselectively reduces the ketone. Many commercial KRED screening kits are available.

  • Cofactor: Most KREDs require a nicotinamide cofactor, either NADH or NADPH, as the hydride source.

  • Cofactor Recycling System: Since the cofactor is expensive, a recycling system is used. A common system pairs a dehydrogenase (e.g., glucose dehydrogenase, GDH) with a cheap sacrificial substrate (e.g., glucose) to regenerate the active cofactor (NAD(P)H from NAD(P)⁺).[14]

General Procedure:

  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add the cofactor (e.g., NADP⁺, catalytic amount), the recycling enzyme (GDH), and the sacrificial substrate (glucose, stoichiometric excess).

  • Add the KRED enzyme (lyophilized powder or solution).

  • Dissolve the 2,4-dichloroacetophenone substrate in a water-miscible co-solvent (e.g., isopropanol, DMSO) and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor for conversion.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate or MTBE), dry, and concentrate.

Characterization and Analysis

Structural Verification

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of Enantiomeric Excess (e.e.)

Determining the enantiomeric excess is critical to validate the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[16]

Protocol for Chiral HPLC Analysis:

  • Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

  • Sample Preparation: Prepare a dilute solution of the purified alcohol (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.

  • Calculation of e.e.: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

To assign the peaks to the R and S enantiomers, a racemic standard (prepared by reducing the ketone with a non-chiral agent like sodium borohydride) or an authentic chiral standard must be analyzed under the same conditions.

Summary of Methodologies and Expected Results

The following table summarizes the key aspects and typical outcomes for the described protocols.

ParameterCBS Reduction ProtocolBiocatalytic Reduction Protocol
Catalyst Chiral Oxazaborolidine (e.g., (S)-CBS)Ketoreductase (KRED)
Reductant Borane-THF complexNAD(P)H (recycled with Glucose/GDH)
Solvent Anhydrous organic (e.g., THF)Aqueous buffer (with co-solvent)
Temperature Low temperature (e.g., 0 °C to RT)Ambient/Physiological (e.g., 25-40 °C)
Typical Yield 85-95%>90% (often >99% conversion)
Typical e.e. 90-98%>99%
Key Advantages Broad substrate scope, well-established, predictableHigh selectivity, mild/green conditions, safe
Key Considerations Requires anhydrous conditions, stoichiometric boraneEnzyme/substrate inhibition, requires enzyme screening

Overall Experimental Workflow

Caption: General workflow for the synthesis and analysis of chiral alcohol.

References

utilizing 2,4-Dichlorophenethyl alcohol in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Utilizing 2,4-Dichlorophenethyl Alcohol in Structure-Activity Relationship (SAR) Studies for Antifungal Drug Discovery

Introduction and Rationale

The relentless emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Structure-Activity Relationship (SAR) studies are a cornerstone of modern medicinal chemistry, providing a systematic framework to optimize lead compounds into potent and selective drug candidates.[1][2][3] The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure.[1][4] By making iterative, controlled modifications to a lead scaffold and assessing the impact on biological activity, researchers can decipher the key molecular features—the pharmacophore—responsible for the desired therapeutic effect.[2][5]

Chlorinated phenols and their derivatives have a long history as antimicrobial and preservative agents, suggesting their potential as scaffolds for new therapeutics.[6][7][8] this compound presents an attractive starting point for an SAR campaign. Its structure contains several key features amenable to chemical modification: a dichlorinated aromatic ring, a flexible ethyl linker, and a reactive primary alcohol. This guide provides a comprehensive, field-proven methodology for using this compound as a scaffold to generate a focused library of analogs and evaluate their antifungal activity, thereby building a robust SAR model.

The SAR Workflow: A Strategic Overview

A successful SAR study is a cyclical process involving design, synthesis, and biological testing.[4] Each cycle provides data that informs the design of the next generation of compounds, progressively refining the molecular structure to enhance potency and drug-like properties.

SAR_Workflow cluster_0 Design & Synthesis Scaffold Lead Scaffold (this compound) Design Analog Design (Hypothesis-Driven) Scaffold->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structure & Purity Confirmation (NMR, MS) Synthesis->Characterization Screening Biological Screening (Antifungal MIC Assay) Characterization->Screening Compound Library Data Data Analysis (IC50/MIC Determination) Screening->Data SAR_Analysis SAR Interpretation Data->SAR_Analysis SAR_Analysis->Design Refine Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Chemical Diversification Strategy

The this compound scaffold offers three primary vectors for chemical modification. Our strategy is to systematically explore the chemical space around these vectors to probe their importance for antifungal activity.

Diversification_Strategy cluster_R1 Vector 1: Alcohol Modification cluster_R2 Vector 2: Ring Substitution cluster_R3 Vector 3: Chain Homologation Scaffold R1 R1: Ethers, Esters, Amines R1->Scaffold R2 R2: Modify/Move Cl, Add other EWG/EDG R2->Scaffold R3 R3: Lengthen/Shorten Ethyl Linker R3->Scaffold

Caption: Key diversification points on the this compound scaffold.

Protocols: Synthesis of Analogs (Vector 1)

This section details the synthesis of ether analogs via the Williamson ether synthesis, a robust and reliable method for coupling alcohols with alkyl halides.[9][10][11]

Protocol 4.1: Williamson Ether Synthesis of O-Alkyl Analogs

Objective: To synthesize a series of ether analogs by reacting this compound with various primary alkyl halides.

Causality: The Williamson ether synthesis proceeds via an SN2 mechanism, where a phenoxide or alkoxide ion acts as a nucleophile.[11] Using a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the alcohol, forming the nucleophilic alkoxide. An aprotic polar solvent like acetonitrile (ACN) is chosen because it effectively solvates the counter-ion (K⁺) without solvating and deactivating the alkoxide nucleophile, thus promoting the reaction.[11] Primary alkyl halides are used to minimize competing E2 elimination reactions, which are prevalent with secondary or tertiary halides.[11]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Primary Alkyl Halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide) (1.2 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per mmol of alcohol).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirring solution.

  • Alkyl Halide Addition: Add the selected primary alkyl halide (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and allow it to stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Combine the filtrate and washings. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The crude product is a self-validating system. Purify the residue using flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes). This step is critical to isolate the pure ether product from unreacted starting materials or byproducts.

  • Characterization (Trustworthiness): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained data must be consistent with the expected structure of the synthesized analog.

Protocols: Biological Evaluation

To determine the antifungal efficacy, a standardized broth microdilution assay is used to find the Minimum Inhibitory Concentration (MIC).[12][13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][14][15] We will use Candida albicans as the model fungal pathogen.

Protocol 5.1: Antifungal Susceptibility Testing via Broth Microdilution

Objective: To determine the MIC values of the synthesized analogs against Candida albicans.

Causality: This method provides a quantitative measure of antifungal activity. A standardized inoculum ensures reproducibility.[13] Serial dilutions create a concentration gradient to pinpoint the exact concentration where growth is inhibited. A positive control (no drug) validates that the fungus can grow in the media, while a negative/sterility control (no fungus) ensures the media is not contaminated.[16] A known antifungal (e.g., Fluconazole) is included as a reference compound to benchmark the activity of the new analogs.

Materials:

  • Synthesized compounds, this compound (scaffold), and Fluconazole (reference drug)

  • Dimethyl sulfoxide (DMSO)

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or specialized plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of all test compounds (including the parent scaffold and Fluconazole) at 10 mg/mL in DMSO.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of approximately 1-5 x 10³ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 2 µL of the 10 mg/mL compound stock solution to the first column of wells (this creates the highest concentration, e.g., 200 µg/mL). The final DMSO concentration should not exceed 1-2% to avoid solvent toxicity.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug).

    • Column 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to all wells except the sterility control (Column 12). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination (Self-Validation): The MIC is determined by visual inspection as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. The growth control (Column 11) must show clear turbidity, and the sterility control (Column 12) must remain clear. Results can be confirmed by reading the optical density at 600 nm.

Data Analysis and SAR Interpretation

The data from the synthesis and biological testing should be collated to build the SAR. Quantitative analysis helps in identifying trends that guide the next design cycle.[17][18][19]

Hypothetical SAR Data Table
Compound IDR-Group (at O-position)MWcLogPMIC vs. C. albicans (µg/mL)
Scaffold -H191.052.8064
AN-01 -CH₃ (Methyl)205.083.2132
AN-02 -CH₂CH₃ (Ethyl)219.103.6216
AN-03 -CH₂(CH₃)₂ (Isopropyl)233.133.9532
AN-04 -CH₂Ph (Benzyl)281.164.818
AN-05 -COCH₃ (Acetyl)233.092.65128
Fluconazole -306.270.504

Physicochemical properties like cLogP (a measure of lipophilicity) and Molecular Weight (MW) are calculated using computational tools.[20]

Interpretation of Hypothetical Data:

  • Etherification is Favorable: Converting the parent alcohol (Scaffold, MIC=64 µg/mL) to simple alkyl ethers (AN-01, AN-02) improves antifungal activity. This suggests the hydrogen bond donating ability of the alcohol is not essential and that increased lipophilicity may be beneficial.

  • Steric Bulk and Lipophilicity: Activity increases from methyl (AN-01) to ethyl (AN-02), but then decreases with the bulkier isopropyl group (AN-03). This suggests a specific size/shape constraint in the binding pocket. The highly lipophilic and bulky benzyl group (AN-04) shows the best activity, indicating a potential hydrophobic binding pocket that can accommodate an aromatic ring.

  • Esterification is Detrimental: Converting the alcohol to an ester (AN-05) significantly reduces activity. The electron-withdrawing carbonyl group and potential for hydrolysis may be responsible for this loss of potency.

Next Steps & Hypothesis Refinement: Based on these results, the next cycle of synthesis should focus on exploring a wider range of substituted benzyl ethers and other lipophilic groups at the R1 position to further optimize interactions within the putative hydrophobic pocket.

Conclusion

This application note provides a structured, comprehensive framework for conducting an SAR study using this compound as a starting scaffold for the discovery of novel antifungal agents. By integrating rational design, validated synthetic protocols, and standardized biological assays, researchers can efficiently navigate the iterative process of lead optimization. The causality-driven explanations and self-validating steps within each protocol are designed to ensure data integrity and accelerate the journey from a chemical hit to a promising drug candidate.

References

Application Notes and Protocols: Studying the Kinetics of Reactions Involving 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: 2,4-Dichlorophenethyl alcohol is a significant chemical intermediate and a molecule of interest in environmental science due to its relation to chlorinated pollutants.[1] Understanding the kinetics of its reactions, such as oxidation, degradation, or esterification, is crucial for optimizing industrial processes, developing effective environmental remediation strategies, and for the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to investigate the kinetics of reactions involving this compound.

The core of any kinetic study is the precise measurement of reactant or product concentration over time. This guide will focus on the oxidation of this compound as a representative reaction, outlining the necessary equipment, reagents, and a step-by-step protocol. The principles and techniques described herein are broadly applicable to other reactions involving this substrate.

I. Foundational Principles of the Experimental Design

The experimental setup is designed to ensure that the reaction rate is the only variable being measured, while all other parameters that could influence the rate are kept constant. This is achieved through meticulous control of temperature, mixing, and reactant concentrations.

Causality in Experimental Choices:

  • Temperature Control: Chemical reaction rates are highly sensitive to temperature fluctuations. A constant temperature water bath is employed to maintain a stable thermal environment for the reactor, ensuring that the observed rate changes are solely due to concentration variations.

  • Homogeneous Mixing: Inconsistent mixing can lead to localized concentration gradients, resulting in erroneous kinetic data. A baffled reactor with a mechanical stirrer is used to ensure the reaction mixture is homogeneous, providing uniform access of reactants to each other.

  • Pseudo-First-Order Conditions: To simplify the rate law determination, the experiment is conducted under pseudo-first-order conditions.[2] This is achieved by using a large excess of one reactant (the oxidant in this case), making its concentration effectively constant throughout the reaction. The reaction rate then becomes dependent only on the concentration of the limiting reactant (this compound).

II. Experimental Apparatus and Reagents

A well-defined experimental setup is paramount for obtaining reliable and reproducible kinetic data.

Apparatus:
  • Jacketed Glass Reactor (250 mL): The primary reaction vessel, allowing for temperature control via a circulating water bath.

  • Constant Temperature Water Bath: To maintain the reactor at a precise and constant temperature.

  • Mechanical Stirrer with Speed Control: To ensure efficient and reproducible mixing of the reactants.

  • Syringes and Septa: For the precise addition of reactants and the withdrawal of samples without disturbing the reaction environment.

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system: For monitoring the concentration of this compound or the formation of the product, 2,4-Dichlorophenoxyacetic acid.[3][4]

  • Standard laboratory glassware: Pipettes, burettes, volumetric flasks, etc.

  • pH meter: For reactions where pH is a critical parameter.

Reagents:
  • This compound (Substrate): High purity grade.

  • Oxidizing Agent: A suitable oxidant, for example, potassium permanganate (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇).[5][6] The choice of oxidant will depend on the specific reaction being studied.

  • Solvent: A solvent that dissolves all reactants and does not interfere with the reaction. For oxidation with permanganate, a two-phase system (e.g., toluene and water) with a phase-transfer catalyst might be employed.[5] For other reactions, a single solvent like chloroform or a buffered aqueous solution may be appropriate.[2]

  • Phase-Transfer Catalyst (if applicable): e.g., Aliquat 336, for facilitating reactions between reactants in different phases.[5]

  • Quenching Agent: A reagent to stop the reaction in the collected samples, such as a solution of sodium sulfite for permanganate oxidations.

  • Analytical Standards: Pure samples of this compound and the expected product for calibration of the analytical instrument.

III. Detailed Experimental Protocol: Oxidation of this compound

This protocol outlines a general procedure for studying the kinetics of the oxidation of this compound. The specific concentrations and reaction conditions should be optimized based on preliminary experiments.

Step 1: Preparation of Reagent Solutions
  • Substrate Solution: Prepare a stock solution of this compound in the chosen organic solvent (e.g., toluene) at a known concentration (e.g., 0.1 M).

  • Oxidant Solution: Prepare a stock solution of the oxidizing agent (e.g., KMnO₄) in the aqueous phase (e.g., water) at a known concentration (e.g., 0.5 M).

  • Phase-Transfer Catalyst Solution (if applicable): Prepare a solution of the phase-transfer catalyst in the organic solvent.

  • Analytical Standards: Prepare a series of standard solutions of this compound and the expected product at different concentrations to generate a calibration curve for the analytical instrument (HPLC or UV-Vis).

Step 2: Reaction Setup and Initiation
  • Assemble the jacketed glass reactor with the mechanical stirrer and connect it to the constant temperature water bath set to the desired reaction temperature (e.g., 30°C).

  • Add a known volume of the organic solvent and the phase-transfer catalyst solution (if applicable) to the reactor.

  • Add a known volume of the aqueous oxidant solution to the reactor.

  • Allow the system to equilibrate to the desired temperature while stirring at a constant rate (e.g., 400 rpm) to ensure thermal and physical equilibrium.[5]

  • Initiate the reaction by injecting a known volume of the this compound stock solution into the reactor using a syringe. Start the timer immediately.

Step 3: Monitoring the Reaction Progress
  • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture from the organic phase using a syringe.

  • Immediately quench the reaction in the withdrawn sample by adding it to a vial containing a quenching agent.

  • Prepare the sample for analysis. This may involve dilution, extraction, or filtration depending on the analytical method used.

  • Analyze the sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

Step 4: Data Analysis
  • Plot the concentration of this compound versus time.

  • Determine the initial rate of the reaction from the slope of the initial linear portion of the concentration-time curve.

  • To determine the order of the reaction with respect to this compound, plot ln[this compound] vs. time (for first-order) and 1/[this compound] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction.

  • Repeat the experiment with different initial concentrations of this compound and the oxidant to determine the overall rate law and the rate constant.

IV. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for studying the kinetics of this compound oxidation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution setup Assemble Reactor & Equilibrate Temperature prep_substrate->setup prep_oxidant Prepare Oxidant Solution prep_oxidant->setup prep_standards Prepare Analytical Standards analysis Analyze Samples (HPLC or UV-Vis) prep_standards->analysis initiate Initiate Reaction setup->initiate sampling Withdraw & Quench - Samples at Time Intervals initiate->sampling sampling->analysis data_proc Process Data analysis->data_proc kinetics Determine Rate Law & Rate Constant data_proc->kinetics

Experimental workflow for kinetic studies.
V. Quantitative Data Summary

The following table provides an example of typical experimental conditions that can be varied to study the reaction kinetics.

ParameterRangePurpose
Temperature25 - 50 °CTo determine the activation energy of the reaction.
[this compound]0.01 - 0.1 MTo determine the reaction order with respect to the substrate.
[Oxidant]0.1 - 1.0 MTo determine the reaction order with respect to the oxidant.
Stirrer Speed200 - 600 rpmTo ensure the reaction is not mass-transfer limited.
pH (for aqueous reactions)3 - 9To study the effect of pH on the reaction rate.[7]
VI. Trustworthiness and Self-Validation

To ensure the reliability of the kinetic data, several validation steps should be incorporated into the experimental design:

  • Reproducibility: Each experiment should be repeated at least three times to ensure the results are reproducible.

  • Mass Balance: Where possible, monitor the concentration of both the reactant and the primary product. A good mass balance (i.e., the decrease in reactant concentration corresponds to the increase in product concentration) provides confidence in the analytical method.

  • Control Experiments: Run control experiments in the absence of one of the key reactants (e.g., the oxidant) to ensure that no side reactions are occurring.

  • Linearity of Calibration Curves: Ensure that the calibration curves for the analytical standards are linear over the concentration range of interest.

By adhering to these principles and protocols, researchers can generate high-quality, reliable kinetic data for reactions involving this compound, contributing to a deeper understanding of its chemical behavior.

VII. References
  • (PDF) PTC Oxidation of Alcohols: Design of Experiments - ResearchGate. Available at: --INVALID-LINK--

  • A microscale oxidation of alcohols | Class experiment | RSC Education. Available at: --INVALID-LINK--

  • Kinetics of Alcohol Dehydrogenase-Catalyzed Oxidation of Ethanol Followed by Visible Spectroscopy | Journal of Chemical Education. Available at: --INVALID-LINK--

  • Kinetics and mechanism of oxidation of alcohols - CORE. Available at: --INVALID-LINK--

  • Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst | Organic Process Research & Development. Available at: --INVALID-LINK--

  • Degradation of 2,4-dichlorophenol from aqueous using UV activated persulfate: kinetic and toxicity investigation - RSC Publishing. Available at: --INVALID-LINK--

  • Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Available at: --INVALID-LINK--

  • Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide - ResearchGate. Available at: --INVALID-LINK--

  • Oxidative degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in subcritical and supercritical waters - PubMed. Available at: --INVALID-LINK--

  • A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulfate | Request PDF. Available at: --INVALID-LINK--

  • Reaction Kinetic Model for 2,4-Dichlorophenoxyacetic Acid Decomposition in Aqueous Media Including Direct Photolysis, Direct Ozo - SciSpace. Available at: --INVALID-LINK--

  • Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed. Available at: --INVALID-LINK--

  • Colorimetric monitoring of solid-phase aldehydes using 2,4-dinitrophenylhydrazine. Available at: --INVALID-LINK--

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. Available at: --INVALID-LINK--

  • The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: --INVALID-LINK--

  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review - MDPI. Available at: --INVALID-LINK--

  • This compound | C8H8Cl2O | CID 2734099 - PubChem. Available at: --INVALID-LINK--

  • Kinetic Solvent Effects in Organic Reactions - ChemRxiv. Available at: --INVALID-LINK--

  • Iodoform Reaction-Based Turbidimetry for Analysis of Alcohols in Hand Sanitizers - MDPI. Available at: --INVALID-LINK--

References

Application Notes and Protocols for the Analysis of 2,4-Dichlorophenethyl Alcohol in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of Chlorinated Phenolic Compounds

2,4-Dichlorophenethyl alcohol is a chlorinated organic compound structurally related to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The presence of such compounds in soil is of significant environmental concern due to their potential toxicity and persistence. Accurate and reliable analytical methods are crucial for monitoring their levels in the environment to assess contamination and ensure environmental safety. This document provides a comprehensive guide to the sample preparation techniques essential for the robust analysis of this compound in complex soil matrices. The protocols detailed herein are designed for researchers, environmental scientists, and professionals in drug development and environmental monitoring, providing a foundation for developing and validating in-house analytical methods.

The primary challenge in analyzing this compound in soil lies in its effective extraction from a complex and variable matrix, followed by sufficient cleanup to remove interfering substances prior to instrumental analysis. This application note will detail two primary sample preparation workflows: Ultrasonic-Assisted Solvent Extraction (UASE) with Solid-Phase Extraction (SPE) Cleanup and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice between these methods will depend on the specific laboratory setup, desired sample throughput, and the characteristics of the soil being analyzed.

Method 1: Ultrasonic-Assisted Solvent Extraction (UASE) with Solid-Phase Extraction (SPE) Cleanup

This classic approach is renowned for its efficiency in extracting a wide range of organic pollutants from solid matrices. The use of ultrasonic energy facilitates the penetration of the solvent into the soil matrix, enhancing the extraction efficiency.[1] Subsequent cleanup using SPE is a critical step to remove co-extracted matrix components that could interfere with the final analysis.

Principle of UASE-SPE

The UASE process utilizes high-frequency sound waves to create cavitation bubbles in the extraction solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the soil structure and enhancing the mass transfer of the analyte into the solvent.[2] Following extraction, the crude extract is passed through an SPE cartridge. The SPE sorbent is chosen to retain the analyte of interest while allowing interfering compounds to pass through, or vice versa. The analyte is then eluted from the cartridge with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample.

Experimental Protocol: UASE-SPE

1. Soil Sample Preparation:

  • Air-dry the soil sample at room temperature until a constant weight is achieved.

  • Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

  • Store the prepared soil sample in a sealed container at 4°C until extraction.

2. Ultrasonic-Assisted Solvent Extraction (UASE):

  • Weigh 10 g of the prepared soil sample into a 50 mL glass centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube. The use of a polar solvent like acetone helps in disrupting the soil matrix, while a non-polar solvent like hexane efficiently extracts the chlorinated phenethyl alcohol.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2b-2d) on the soil pellet with a fresh 20 mL portion of the acetone/hexane mixture.

  • Combine the two supernatants.

3. Extract Concentration:

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C.

  • Further, concentrate the extract to near dryness under a gentle stream of nitrogen.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the residue in 5 mL of a suitable solvent, such as 10% methanol in water, to ensure compatibility with the SPE cartridge.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Load the reconstituted sample onto the SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the this compound from the cartridge with 5 mL of ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

5. Derivatization for GC-MS Analysis:

  • To the 1 mL final extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

UASE-SPE Workflow Diagram

UASE_SPE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Derivatization soil 10g Homogenized Soil solvent Add Acetone/Hexane (1:1) soil->solvent ultrasonication Ultrasonication (30 min) solvent->ultrasonication centrifugation1 Centrifugation ultrasonication->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 re_extraction Repeat Extraction centrifugation1->re_extraction concentration1 Rotary Evaporation & N2 Stream supernatant1->concentration1 centrifugation2 Centrifugation re_extraction->centrifugation2 supernatant2 Combine Supernatants centrifugation2->supernatant2 supernatant2->concentration1 reconstitution Reconstitute in 10% MeOH concentration1->reconstitution spe C18 SPE Cleanup reconstitution->spe elution Elute with Ethyl Acetate spe->elution concentration2 Concentrate to 1 mL elution->concentration2 derivatization Derivatize with BSTFA concentration2->derivatization final_sample Sample for GC-MS derivatization->final_sample

Caption: UASE-SPE workflow for this compound analysis.

Method 2: Modified QuEChERS Method

The QuEChERS method has gained immense popularity for pesticide residue analysis in various matrices due to its simplicity, high throughput, and low solvent consumption.[3][4] While originally developed for food matrices, it can be effectively adapted for soil analysis.[5][6]

Principle of QuEChERS

The QuEChERS method involves a two-step process: an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The addition of salts helps to induce phase separation between the aqueous and organic layers and drives the analytes into the organic phase. The d-SPE step utilizes a combination of sorbents to remove specific matrix interferences from the extract.

Experimental Protocol: Modified QuEChERS

1. Soil Sample Preparation:

  • Follow the same procedure as in Method 1 (steps 1a-1c).

2. Extraction and Partitioning:

  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the soil and vortex for 1 minute to create a slurry. This step is crucial for dry soil samples to ensure efficient extraction.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. PSA is effective in removing organic acids, fatty acids, and sugars. For soils with high organic matter, C18 sorbent can also be included.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Sample Preparation and Derivatization:

  • Transfer the cleaned extract into an autosampler vial.

  • Evaporate a portion of the extract to dryness and reconstitute in a solvent suitable for derivatization if necessary, or directly derivatize an aliquot of the acetonitrile extract.

  • Follow the same derivatization procedure as in Method 1 (step 5).

Modified QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup & Derivatization soil 10g Homogenized Soil add_water Add 10 mL Water soil->add_water add_acn Add 10 mL Acetonitrile add_water->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifugation shake->centrifuge1 aliquot Take 1 mL Supernatant centrifuge1->aliquot dspe d-SPE (MgSO4 + PSA) aliquot->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifugation vortex->centrifuge2 derivatization Derivatize with BSTFA centrifuge2->derivatization final_sample Sample for GC-MS derivatization->final_sample

Caption: Modified QuEChERS workflow for soil analysis.

Data Presentation: Method Comparison

The choice of method can influence the recovery and precision of the analysis. The following table summarizes typical performance characteristics for the extraction of chlorinated compounds from soil.

ParameterUASE-SPEModified QuEChERS
Extraction Solvent Acetone/Hexane (1:1)Acetonitrile
Cleanup Principle Solid-Phase Extraction (C18)Dispersive SPE (PSA, C18)
Typical Recovery 80-110%75-115%
Relative Standard Deviation (RSD) < 15%< 20%
Sample Throughput LowerHigher
Solvent Consumption HigherLower
Cost per Sample HigherLower

Conclusion and Recommendations

Both the UASE-SPE and the modified QuEChERS methods are effective for the preparation of soil samples for the analysis of this compound. The UASE-SPE method may offer slightly better cleanup for highly contaminated or complex soil matrices, while the modified QuEChERS method provides a faster and more cost-effective solution for routine analysis of a large number of samples.

For method development, it is recommended to perform validation studies using spiked soil samples to determine the recovery, precision, and limits of detection and quantification for the specific soil types being analyzed. The final choice of method should be based on the specific analytical requirements and laboratory resources. For GC-MS analysis, a derivatization step is essential to improve the volatility and chromatographic performance of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,4-Dichlorophenethyl alcohol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and the formation of impurities. This technical support center offers a comprehensive resource to navigate these potential hurdles, drawing upon established principles of organic synthesis and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary and most viable synthetic routes are:

  • Reduction of a 2,4-Dichlorophenylacetic Acid Derivative: This involves the reduction of 2,4-dichlorophenylacetic acid or its corresponding ester or acid chloride. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the carboxylic acid, while sodium borohydride (NaBH₄) can be used for the more reactive acid chloride.

  • Grignard Reaction: This route involves the reaction of a 2,4-dichlorobenzyl magnesium halide (a Grignard reagent) with formaldehyde. This method effectively adds a hydroxymethyl group to the benzyl moiety.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors, depending on the chosen synthetic route. Common culprits include:

  • For reduction reactions: Incomplete reaction, degradation of the product during workup, or the use of an inappropriate reducing agent. For instance, NaBH₄ is generally ineffective at reducing carboxylic acids directly.

  • For Grignard reactions: The presence of moisture or other protic impurities that quench the Grignard reagent, formation of side products like Wurtz coupling dimers, or incomplete reaction with formaldehyde.

Q3: What are the expected physical properties of this compound?

A3: this compound is expected to be a solid at room temperature, likely a white to off-white crystalline powder. While specific data for this exact compound is scarce, analogous chlorinated aromatic alcohols exhibit these characteristics.

Q4: How can I purify the crude this compound?

A4: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1][2] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] Common solvent systems for recrystallization of polar organic molecules include ethanol/water, acetone/water, or toluene/heptane mixtures.[3] Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Scenario 1: Reduction of 2,4-Dichlorophenylacetic Acid using LiAlH₄

Issue: Low or no yield of this compound.

Potential Cause Explanation Recommended Solution
Insufficient LiAlH₄ Carboxylic acid reduction with LiAlH₄ is a two-step process. The first equivalent of LiAlH₄ is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a carboxylate salt. Subsequent equivalents are required for the reduction.Use at least 2-3 equivalents of LiAlH₄ relative to the carboxylic acid to ensure complete reduction.
Presence of Water LiAlH₄ reacts violently with water. Any moisture in the solvent, glassware, or starting material will consume the reagent and reduce its effective concentration.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., dry THF or diethyl ether).
Incomplete Reaction The reduction of the intermediate carboxylate can be slow.Ensure the reaction is stirred for a sufficient time at an appropriate temperature (e.g., reflux in THF) to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Loss During Workup The workup for LiAlH₄ reactions involves quenching the excess reagent, which can form aluminum salts that may trap the product.A careful workup procedure, such as the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water), can help to precipitate the aluminum salts in a granular form that is easier to filter.

Issue: Presence of an aldehyde impurity in the final product.

Potential Cause Explanation Recommended Solution
Incomplete Reduction The reduction of a carboxylic acid proceeds through an aldehyde intermediate. If the reaction is not complete, some of this intermediate may remain.Increase the reaction time or the amount of LiAlH₄. Ensure the reaction has gone to completion by TLC before quenching.
Scenario 2: Grignard Synthesis from 2,4-Dichlorobenzyl Halide and Formaldehyde

Issue: The Grignard reaction fails to initiate.

Potential Cause Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.Activate the magnesium by gently crushing it with a glass rod in the reaction flask (under inert atmosphere), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
Presence of Moisture Grignard reagents are highly basic and will be quenched by any protic source, including water.Use flame-dried glassware and anhydrous ether or THF as the solvent. Ensure the 2,4-dichlorobenzyl halide is dry.

Issue: Low yield of this compound despite successful initiation.

Potential Cause Explanation Recommended Solution
Wurtz Coupling The Grignard reagent can react with the starting benzyl halide to form a dimer (1,2-bis(2,4-dichlorophenyl)ethane).Add the benzyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing this side reaction.
Inefficient Reaction with Formaldehyde Formaldehyde gas can be difficult to handle and may not react completely. Using paraformaldehyde requires depolymerization.Depolymerize paraformaldehyde by heating it gently in a separate flask and passing the resulting formaldehyde gas into the Grignard solution with a stream of dry nitrogen.[4] Alternatively, use a commercially available solution of formaldehyde in an appropriate anhydrous solvent if available.
Formation of By-products with Formaldehyde If the reaction with formaldehyde is not controlled, side reactions such as the formation of acetals can occur.[4]Add the formaldehyde source slowly to the Grignard solution at a controlled temperature (e.g., 0 °C) to manage the exothermicity of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,4-Dichlorophenylacetic Acid

Materials:

  • 2,4-Dichlorophenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add LiAlH₄ (2.5 equivalents) to anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2,4-dichlorophenylacetic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the grams of LiAlH₄ used).

  • Add 15% aqueous sodium hydroxide solution (x mL).

  • Add water again (3x mL).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the granular precipitate of aluminum salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings, and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • 2,4-Dichlorobenzyl chloride

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, an addition funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the addition funnel, prepare a solution of 2,4-dichlorobenzyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the benzyl chloride solution to the magnesium and warm gently to initiate the reaction (the disappearance of the iodine color and bubbling are indicators).

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • In a separate flame-dried flask, gently heat paraformaldehyde to depolymerize it and pass the resulting formaldehyde gas into the Grignard solution via a tube, using a slow stream of dry nitrogen.

  • After the addition of formaldehyde is complete, stir the reaction mixture for an additional hour at room temperature.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization.

Visualizations

Reaction Workflow: Reduction of 2,4-Dichlorophenylacetic Acid

G start Start: 2,4-Dichlorophenylacetic Acid reagent_prep Prepare LiAlH4 suspension in anhydrous THF start->reagent_prep addition Slowly add acid solution to LiAlH4 at 0°C reagent_prep->addition reaction Reflux for 4-6 hours addition->reaction workup Quench with H2O and NaOH solution reaction->workup filtration Filter aluminum salts workup->filtration extraction Extract with Ethyl Acetate filtration->extraction purification Purify by Recrystallization extraction->purification end_product Product: this compound purification->end_product

Caption: Workflow for the synthesis of this compound via reduction.

Troubleshooting Decision Tree: Low Yield in Grignard Synthesis

G start Low Yield in Grignard Synthesis q1 Did the reaction initiate? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes cause1 Inactive Mg or moisture present a1_no->cause1 q2 Was Wurtz coupling observed? a1_yes->q2 solution1 Activate Mg, ensure anhydrous conditions cause1->solution1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No cause2 High concentration of alkyl halide a2_yes->cause2 cause3 Incomplete reaction with formaldehyde a2_no->cause3 solution2 Slow, dropwise addition of halide cause2->solution2 solution3 Ensure efficient delivery of gaseous formaldehyde cause3->solution3

Caption: Decision tree for troubleshooting low yields in Grignard synthesis.

References

Technical Support Center: Purification of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dichlorophenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. Here, we will address common issues through a troubleshooting-focused FAQ, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification, however, can be non-trivial due to the potential for closely-related impurities, its physical properties, and the specific byproducts of its synthesis route. This guide will walk you through common hurdles and provide robust methodologies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Crystallization Issues

Q1: My this compound won't crystallize, even at low temperatures. What's going on?

A1: Failure to crystallize is a common issue and can stem from several factors:

  • Purity: The presence of impurities can significantly inhibit crystal lattice formation. Even small amounts of isomeric byproducts or unreacted starting materials can act as "crystal poisons."

  • Supersaturation: You may not have reached the necessary level of supersaturation for nucleation to occur.

  • Solvent Choice: The solvent system may be too good, keeping the compound fully dissolved even at low temperatures.

Troubleshooting Steps:

  • Assess Purity: Before attempting crystallization, analyze your crude product by TLC, GC, or LC to get a semi-quantitative idea of the impurity profile. If the purity is below 90%, a preliminary purification step like column chromatography might be necessary.

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[1] Consider anti-solvent crystallization, where you dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") to induce precipitation.

  • Induce Nucleation:

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution to act as a template for crystal growth.[2]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites.[1]

  • Slow Evaporation: In a loosely covered container, allow the solvent to evaporate slowly over several days. This gradual increase in concentration can lead to the formation of high-quality crystals.[2]

Q2: I'm getting an oil instead of crystals. How can I fix this?

A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is close to the temperature of the crystallization attempt.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. A slower cooling rate provides more time for ordered crystal lattice formation.[1]

  • Solvent Modification: The addition of a small amount of a less polar co-solvent can sometimes disrupt the solvation sphere around your molecule just enough to encourage crystallization over oiling out.

  • Concentration Adjustment: Your solution might be too concentrated. Try diluting the solution slightly before cooling.

Chromatography Challenges

Q3: I'm having trouble separating my product from an impurity with a very similar Rf value on TLC. What are my options for column chromatography?

A3: Co-eluting impurities are a frequent challenge. Here's how to improve your separation:

  • Solvent System Optimization:

    • Fine-tune Polarity: Small adjustments to the ratio of your mobile phase components can have a significant impact on resolution.

    • Change Selectivity: Switch to a different solvent system with different chemical properties. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The different intermolecular interactions can alter the elution order.

  • Stationary Phase:

    • Particle Size: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution, albeit at the cost of a slower flow rate.

    • Alternative Sorbents: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, if your compound and impurities have different affinities for these materials.[3]

  • Column Parameters:

    • Longer Column: A longer column provides more surface area for interaction and can improve separation.

    • Slower Flow Rate: A slower flow rate allows more time for equilibrium between the mobile and stationary phases, leading to better resolution.

Q4: My compound appears to be degrading on the silica gel column. What should I do?

A4: this compound, being an alcohol, could be susceptible to degradation on acidic silica gel, potentially through dehydration or other acid-catalyzed reactions.

Troubleshooting Steps:

  • Neutralize the Silica: You can "deactivate" the silica gel by treating it with a base. Prepare a slurry of silica gel in your mobile phase and add a small amount of a volatile base like triethylamine (typically 0.1-1% of the total solvent volume).

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to accelerate the elution.

Distillation Difficulties

Q5: I'm trying to purify this compound by distillation, but the boiling point is very high. Are there any special considerations?

A5: Yes, high-boiling point compounds require specific distillation techniques to avoid decomposition and achieve good separation.

  • Vacuum Distillation: This is the most critical technique. By reducing the pressure, you lower the boiling point of your compound, allowing it to distill at a temperature where it is less likely to decompose.[4]

  • Fractional Distillation: If you have impurities with boiling points close to your product, a fractional distillation column (e.g., a Vigreux or packed column) is necessary to achieve good separation.[4]

  • Azeotropic Distillation: In some cases, forming an azeotrope with another liquid can help to remove specific impurities. For example, azeotropic distillation with water can be used to remove certain contaminants from phenethyl alcohol.[4]

  • Extractive Distillation: This technique involves adding a high-boiling, non-volatile solvent to the mixture to alter the relative volatilities of the components, making them easier to separate.[5]

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈Cl₂O[6]
Molecular Weight191.05 g/mol [6]
Boiling Point119 °C at 0.8 mmHg[7]
Density1.321 g/mL at 25 °C[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, ethanol, and mixtures thereof). A suitable solvent will dissolve the compound when hot but give poor solubility at room temperature.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, if crystals have not formed, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Apply the mobile phase to the top of the column and use positive pressure (from a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing Purification Workflows

Diagram 1: Decision Tree for Crystallization Troubleshooting

G start Crude this compound crystallization Attempt Crystallization start->crystallization outcome Crystals Formed? crystallization->outcome oil Oiling Out outcome->oil No success Pure Crystals outcome->success Yes no_xtal No Crystals oil->no_xtal No slow_cool Slower Cooling / Solvent Modification oil->slow_cool Yes induce_nuc Induce Nucleation (Seed/Scratch) no_xtal->induce_nuc slow_cool->crystallization induce_nuc->crystallization solvent_screen Solvent Screening / Anti-solvent induce_nuc->solvent_screen solvent_screen->crystallization

Caption: Troubleshooting workflow for crystallization.

Diagram 2: General Purification Strategy

G crude Crude Product analysis Purity Analysis (TLC/GC/LC) crude->analysis decision Purity > 95%? analysis->decision cryst Direct Crystallization decision->cryst Yes chrom Column Chromatography decision->chrom No final_product Pure Product cryst->final_product dist Vacuum Distillation chrom->dist dist->cryst

Caption: A general strategy for purifying this compound.

Potential Impurities and Their Removal

Based on the synthesis of related compounds like 2,4-dichlorobenzyl alcohol, potential impurities in your crude this compound may include:

  • Unreacted Starting Materials: Such as 2,4-dichlorophenacyl chloride or the corresponding ketone.

  • Isomeric Byproducts: Depending on the starting materials, you could have other dichlorophenethyl alcohol isomers.

  • Over-reduction Products: If a strong reducing agent is used, the aromatic ring could be partially or fully reduced.

  • Ether Byproducts: In some synthesis routes, the formation of a bis(2,4-dichlorophenethyl) ether is possible.[8]

Most of these impurities can be effectively removed by a combination of chromatography and crystallization. The ether byproduct, being much less polar than the desired alcohol, should separate well on silica gel. Isomeric impurities will likely be the most challenging to remove and may require careful optimization of chromatography conditions or multiple recrystallizations.

References

identifying and minimizing byproducts in 2,4-Dichlorophenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichlorophenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this two-step synthesis. Our focus is on ensuring high purity and yield by identifying and minimizing byproduct formation.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride to produce the intermediate, 2',4'-dichloroacetophenone. This ketone is then reduced in the second step, commonly using sodium borohydride, to yield the target alcohol.

Part 1: Troubleshooting Guide & FAQs for Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This section addresses common issues encountered during the initial acylation step, which is critical for the overall success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect during the Friedel-Crafts acylation of 1,3-dichlorobenzene?

A1: The primary byproduct of this reaction is the isomeric 2',6'-dichloroacetophenone. Due to the directing effects of the two chlorine atoms on the benzene ring, the acylation predominantly yields the desired 2',4'-dichloroacetophenone. However, a smaller amount of the 2',6'-isomer is also formed.[1] The reaction is generally under kinetic control, and the ratio of these isomers is influenced by reaction conditions.[2]

Q2: Can polysubstitution occur, leading to di-acylated byproducts?

A2: Polysubstitution is a common concern in Friedel-Crafts alkylation reactions. However, in Friedel-Crafts acylation, the acyl group introduced onto the aromatic ring is deactivating. This deactivation makes the product, 2',4'-dichloroacetophenone, significantly less reactive than the starting material, 1,3-dichlorobenzene, thereby effectively preventing a second acylation reaction under typical conditions.[3]

Q3: Why is my yield of 2',4'-dichloroacetophenone lower than expected?

A3: Low yields can stem from several factors:

  • Catalyst Quality: Anhydrous aluminum chloride (AlCl₃) is hygroscopic and its activity is greatly diminished by moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.

  • Reaction Temperature: The reaction is typically performed at low temperatures to control the exothermic reaction and improve selectivity. Running the reaction at elevated temperatures can lead to the formation of undesired byproducts and decomposition.

  • Stoichiometry: A slight excess of the acylating agent and catalyst relative to the 1,3-dichlorobenzene is often used to drive the reaction to completion. However, a large excess of the catalyst can promote side reactions.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
High levels of 2',6'-dichloroacetophenone isomer - Reaction temperature is too high.- Inappropriate solvent.- Maintain a low reaction temperature (0-5 °C) during the addition of reactants.- Solvents like 1,2-dichloroethane or nitrobenzene can influence isomer distribution. Consider optimizing the solvent system.[1]
Incomplete reaction (significant unreacted 1,3-dichlorobenzene) - Inactive catalyst (moisture contamination).- Insufficient reaction time or temperature.- Use freshly opened, anhydrous AlCl₃ and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an adequate duration to ensure completion.
Formation of dark, polymeric material - Reaction temperature is too high.- Presence of impurities in starting materials.- Strictly control the reaction temperature.- Ensure the purity of 1,3-dichlorobenzene and acetyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Maintain a dry, inert atmosphere using a nitrogen or argon balloon.

  • Reagents: To the flask, add anhydrous aluminum chloride (1.1 eq) and a suitable solvent (e.g., 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.

  • Addition: Add 1,3-dichlorobenzene (1.0 eq) to the cooled suspension. Slowly add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction & Purification: Separate the organic layer. Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Part 2: Troubleshooting Guide & FAQs for the Reduction of 2',4'-Dichloroacetophenone

This section focuses on the second step of the synthesis: the reduction of the ketone intermediate to the desired alcohol.

Frequently Asked Questions (FAQs)

Q4: What are the common byproducts in the sodium borohydride reduction of 2',4'-dichloroacetophenone?

A4: The most common impurity is the unreacted starting material, 2',4'-dichloroacetophenone. Sodium borohydride (NaBH₄) is a mild reducing agent and is highly selective for aldehydes and ketones.[4][5] Over-reduction of the alcohol to an alkane is not a concern with NaBH₄ under standard conditions. The inorganic byproducts formed during the acidic workup are borate salts.[6]

Q5: My reaction seems to be sluggish or incomplete. What could be the issue?

A5: An incomplete reduction can be due to:

  • Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄.

  • Solvent: The reaction is typically carried out in a protic solvent like methanol or ethanol. The choice of solvent can affect the reaction rate.

  • Temperature: While the reaction is often performed at room temperature or below, very low temperatures can significantly slow down the reaction rate.

Q6: I observe vigorous bubbling during the work-up. Is this normal?

A6: Yes, this is expected. The work-up procedure involves quenching the reaction with an acid (e.g., hydrochloric acid). The excess sodium borohydride reacts with the acid to produce hydrogen gas, which is observed as bubbling.[7] This step should always be performed in a well-ventilated fume hood.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Presence of unreacted 2',4'-dichloroacetophenone in the final product - Insufficient amount of NaBH₄.- Short reaction time.- Deactivated NaBH₄.- Use a molar excess of NaBH₄ (typically 1.5-2.0 equivalents).- Monitor the reaction by TLC until the starting material is consumed.- Use a fresh batch of NaBH₄.
Low isolated yield of the alcohol - Incomplete reaction.- Product loss during work-up and extraction.- Ensure the reaction goes to completion.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.
Experimental Protocol: Reduction of 2',4'-Dichloroacetophenone
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4'-dichloroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Extraction & Purification: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Part 3: Analytical Methods for Purity Assessment

Accurate determination of product purity and byproduct profile is essential. The following are recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying the volatile components in the reaction mixture, including the desired product and potential byproducts like the isomeric acetophenone.

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and quantifying non-volatile impurities.

  • Typical HPLC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Detector: UV detector set at a wavelength where the aromatic compounds have strong absorbance (e.g., 220 nm or 254 nm).[9]

Visualizing the Workflow

Synthesis Pathway

Synthesis_Pathway 1,3-Dichlorobenzene 1,3-Dichlorobenzene 2',4'-Dichloroacetophenone 2',4'-Dichloroacetophenone 1,3-Dichlorobenzene->2',4'-Dichloroacetophenone  Acetyl Chloride, AlCl3 (Friedel-Crafts Acylation) This compound This compound 2',4'-Dichloroacetophenone->this compound  NaBH4, Methanol (Reduction) Byproduct_Formation cluster_acylation Friedel-Crafts Acylation cluster_reduction Reduction 1,3-Dichlorobenzene 1,3-Dichlorobenzene Desired_Product_1 2',4'-Dichloroacetophenone 1,3-Dichlorobenzene->Desired_Product_1 Ortho, Para-directing Byproduct_1 2',6'-Dichloroacetophenone (Minor Isomer) 1,3-Dichlorobenzene->Byproduct_1 Steric Hindrance Final_Product This compound Desired_Product_1->Final_Product Complete Reduction Byproduct_2 Unreacted Ketone Desired_Product_1->Byproduct_2 Incomplete Reaction

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,4-Dichlorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and critical challenge in LC-MS/MS: the matrix effect. Here, we move beyond simple protocols to explain the underlying science, empowering you to troubleshoot effectively and ensure the integrity of your quantitative data.

Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a significant problem in LC-MS/MS?

The "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. The matrix consists of all the components in the sample apart from the analyte of interest, such as salts, lipids, proteins, and sugars. In electrospray ionization (ESI), the most common source for LC-MS, a finite number of charges are available on the surface of droplets. When matrix components co-elute with your target analyte (this compound), they compete for these charges, which can lead to:

  • Ion Suppression: A decrease in the analyte's signal intensity because matrix components outcompete it for ionization. This is the most common manifestation of the matrix effect.

  • Ion Enhancement: An increase in the analyte's signal, which is less common but can occur when matrix components improve the ionization efficiency of the analyte.

This effect is a major source of inaccuracy, imprecision, and poor sensitivity in quantitative LC-MS/MS assays because it can be highly variable and unpredictable from sample to sample.

Q2: Is this compound particularly susceptible to matrix effects?

While there is limited specific literature on this compound, we can infer its susceptibility based on its chemical properties and common analytical practices for similar molecules like chlorophenols. This compound (C8H8Cl2O) is a moderately polar compound. When analyzing it in complex matrices such as soil, wastewater, food products, or biological fluids (plasma, urine), you are likely to encounter a host of interfering substances.

For example, phospholipids from plasma or humic acids from soil are notorious for causing significant ion suppression in ESI. Given that methods for related pesticides and polar pollutants often require extensive cleanup, it is a safe and critical assumption that robust strategies to counter matrix effects are necessary for accurate quantification of this compound.

Q3: How can I quantitatively assess the matrix effect for my specific sample type?

Assessing the matrix effect is a critical step in method development. The most common approach is the post-extraction spike comparison .

Here’s the core principle:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and internal standard into the clean mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): First, perform the entire sample preparation procedure on a blank matrix sample (a sample known to not contain the analyte). Then, spike the analyte and internal standard into the final, processed extract.

  • Analyze and Compare: Analyze both sets by LC-MS/MS.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

  • A %ME < 100% indicates ion suppression .

  • A %ME > 100% indicates ion enhancement .

  • A value between 85% and 115% is often considered acceptable, but this can vary by regulatory guidelines.

This assessment directly measures how the processed matrix components affect the analyte's signal, providing a quantitative basis for method optimization.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter and provides a logical path to resolution.

Problem 1: My analyte signal is low and inconsistent across different samples.

This is a classic symptom of variable ion suppression. Your first step is to determine if the issue stems from sample preparation or chromatographic conditions.

G cluster_0 Initial Problem cluster_1 Diagnostic Phase cluster_2 Solution Pathways Problem Low & Inconsistent Signal AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME AssessRec Assess Recovery (Pre- vs. Post-Spike) Problem->AssessRec OptimizePrep Optimize Sample Prep AssessME->OptimizePrep ME > 15-20%? OptimizeLC Optimize Chromatography AssessME->OptimizeLC ME > 15-20%? AssessRec->OptimizePrep Low/Variable Recovery? UseIS Implement Proper IS OptimizePrep->UseIS OptimizeLC->UseIS Calib Use Matrix-Matched Calibrants UseIS->Calib

Caption: Troubleshooting workflow for low and inconsistent analyte signals.

The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.

Which technique should I choose?

The choice depends on your matrix complexity and required throughput.

TechniquePrincipleBest ForProsCons
Dilute-and-Shoot Simple dilution of the sample with mobile phase.Clean matrices (e.g., drinking water).Fast, cheap, high throughput.Minimal cleanup, high risk of matrix effects and instrument contamination.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Aqueous samples with moderately non-polar analytes.Good for removing salts and highly polar interferences.Can be labor-intensive, uses significant solvent volumes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix passes through, then analyte is eluted.Complex aqueous and biological samples.High selectivity, excellent cleanup, can concentrate the analyte.More complex method development, higher cost per sample.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves solvent extraction followed by dispersive SPE (dSPE) cleanup.Complex solid matrices (food, soil, tissue).Fast, high throughput, effective for a wide range of analytes.May require optimization for specific analyte/matrix pairs.

Recommendation for this compound:

  • For water samples , start with Solid-Phase Extraction (SPE) using a reverse-phase sorbent like a hydrophilic-lipophilic balanced (HLB) polymer, which is effective for a broad range of polar pollutants.

  • For food or soil samples , the QuEChERS method is an excellent and widely adopted starting point.

Protocol: Generic SPE Cleanup for this compound in Water

  • Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., HLB type, 60 mg/3 mL). These are effective for retaining moderately polar compounds from aqueous matrices.

  • Conditioning: Pass 3 mL of methanol through the cartridge to wet the sorbent.

  • Equilibration: Pass 3 mL of purified water (LC-MS grade) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load 10-100 mL of your water sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Pass 3 mL of 5% methanol in water through the cartridge to wash away polar interferences like salts.

  • Elution: Elute the this compound from the cartridge using 2-4 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 500 µL) of your initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.

If sample preparation isn't enough, modify your LC method to chromatographically separate your analyte from the interfering matrix components.

  • Increase Resolution: Use a longer column or a column with a smaller particle size (e.g., sub-2 µm) to improve peak separation.

  • Modify Gradient: Adjust the gradient slope. A shallower gradient can often resolve the analyte from co-eluting interferences.

  • Change Stationary Phase: If using a standard C18 column, consider an alternative chemistry like a Phenyl-Hexyl or a Polar-Embedded phase, which offer different selectivities and may shift the retention of matrix components away from your analyte.

Problem 2: My results are still variable even with an optimized cleanup and LC method.

This indicates that some matrix effects persist and are not consistent across all your individual samples. This is where internal standards and calibration strategies become indispensable.

This is the gold standard for correcting matrix effects. A SIL-IS is a version of your analyte where some atoms (e.g., 2H, 13C, 15N) have been replaced with their heavy stable isotopes (e.g., Deuterium, Carbon-13).

Why it works: The SIL-IS is chemically almost identical to the analyte. It will co-elute chromatographically and experience the exact same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.

  • Action: If commercially available, acquire a deuterated or 13C-labeled this compound. Add a fixed amount to every sample, standard, and blank at the very beginning of the sample preparation process.

When a SIL-IS is not available or is prohibitively expensive, the next best approach is to use matrix-matched calibrants.

Why it works: This method corrects for the matrix effect by preparing the calibration standards in a blank matrix extract that is identical to the study samples. By doing this, the calibrants experience the same average matrix effect as the unknown samples, leading to more accurate quantification compared to standards prepared in a clean solvent.

  • Action: Obtain a pooled batch of blank matrix (e.g., control plasma, untreated soil). Process it using your validated sample preparation method. Use the final extract from this blank matrix to prepare your calibration curve by spiking in known concentrations of this compound.

Visualizing the Mechanism: Ion Suppression in the ESI Source

Understanding the physical process of ion suppression helps in diagnosing the problem.

Technical Support Center: Enhancing the Resolution of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification and resolution of 2,4-Dichlorophenethyl alcohol (DCPE). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this compound from common process-related impurities and, when necessary, resolving its enantiomeric forms. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The methodologies described herein are built on established chemical principles to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of this compound.

Q1: What are the most common impurities I should expect when working with this compound?

A1: Impurities are typically related to the synthetic route used. Common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,4-dichlorophenacyl chloride or 2,4-dichloroacetophenone.

  • Positional Isomers: Isomers such as 2,5-Dichlorophenethyl alcohol or 3,4-Dichlorophenethyl alcohol can form if the starting materials are not isomerically pure. The separation of structural isomers can be particularly challenging due to their similar physical properties.[1]

  • Reaction Byproducts: Over-reduction or side reactions can generate impurities. For instance, in syntheses starting from a benzyl halide, the formation of ether byproducts like bis(2,4-dichlorobenzyl) ether has been noted in related preparations.[2]

  • Solvent and Reagent Residues: Residual solvents or leftover reagents from the workup process can also be present.

Q2: How can I accurately assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity profile.

  • Gas Chromatography (GC): Excellent for separating volatile compounds and is often used as a primary purity assessment method. A purity of >97.0% is typically determined by GC.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for identifying and quantifying non-volatile impurities. Reversed-phase HPLC (e.g., with a C18 column) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity (>1-5 mol%).

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique is invaluable for identifying the molecular weight of unknown impurities.[3]

Q3: What is the fundamental difference between resolving structural isomers and resolving enantiomers of DCPE?

A3: This is a crucial distinction. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group.

  • Structural Isomers (e.g., 2,4-DCPE vs. 2,5-DCPE) are different compounds with distinct physical properties (boiling point, polarity, etc.). They can be separated by standard techniques like recrystallization or achiral chromatography.

  • Enantiomers (R- and S-DCPE) are non-superimposable mirror images of each other. They have identical physical properties in an achiral environment, making them inseparable by standard methods. Special techniques involving a chiral environment, such as chiral chromatography or diastereomeric salt formation, are required for their resolution.[4][5]

Q4: I have a crude mixture of DCPE. Which purification technique should I try first?

A4: The choice depends on the scale and desired purity. A logical workflow is:

  • Bulk Purification (Recrystallization): If your material is semi-pure (>85%) and solid at room temperature or forms a stable solid derivative, recrystallization is an excellent, scalable first step to remove the bulk of impurities.

  • High-Purity Polishing (Chromatography): For removing trace impurities or separating challenging mixtures, column chromatography (flash or preparative HPLC) is the method of choice. It offers high resolving power but is less scalable than crystallization.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.

Q&A: Common Recrystallization Issues

Q: My compound is "oiling out" during cooling instead of forming crystals. What's happening and how do I fix it? A: "Oiling out" occurs when the solute's melting point, depressed by impurities, is lower than the boiling point of the solvent. The compound separates as a liquid phase instead of a solid crystal lattice.

  • Causality: The high temperature of the solution prevents the compound from solidifying even when it is no longer soluble.

  • Solutions:

    • Lower the Solution Temperature: Add a small amount of a miscible "bad" solvent (an anti-solvent) in which your compound is poorly soluble. This reduces the overall solvating power, inducing crystallization at a lower temperature.[6]

    • Change Solvents: Switch to a solvent with a lower boiling point.

    • Increase Solute Concentration: Reduce the volume of the "good" solvent by boiling some off before adding the "bad" solvent.[6]

Q: My solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do? A: You likely have a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.

  • Causality: Crystal formation requires an initial nucleation event, which can be kinetically slow.

  • Solutions:

    • Induce Nucleation by Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic imperfections in the glass provide a surface for nucleation.[7]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This acts as a template for further crystal growth.[7]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to further increase the concentration and drive crystallization.

Q: I performed a recrystallization, but the purity of my DCPE only marginally improved. Why? A: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system.

  • Causality: Impurities may have co-crystallized within the crystal lattice of your product, or a significant amount of impurity remained in the mother liquor that coated the crystals upon filtration.

  • Solutions:

    • Wash Thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold, fresh recrystallization solvent to remove adhered mother liquor.[7]

    • Perform a Second Recrystallization: A subsequent recrystallization can often significantly improve purity.

    • Change the Solvent System: Select a new solvent or solvent pair with different polarity. A different solvent may have a more pronounced solubility difference between your product and the key impurity. See the table below for suggestions.

Data Presentation: Solvent Selection for DCPE Recrystallization

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For DCPE, a two-solvent system is often effective.

Solvent Class"Good" Solvents (High Solubility)"Bad" Solvents / Anti-Solvents (Low Solubility)Recommended Pairs
Alcohols Ethanol, Methanol, IsopropanolWaterEthanol/Water, Isopropanol/Water
Ketones AcetoneHexanes, HeptaneAcetone/Hexanes
Ethers Tetrahydrofuran (THF)Hexanes, HeptaneTHF/Hexanes
Chlorinated Dichloromethane (DCM)Pentane, HexanesDCM/Hexanes
Experimental Protocol: Two-Solvent Recrystallization of DCPE
  • Dissolution: In an Erlenmeyer flask, dissolve the crude DCPE in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Saturation: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated.[7]

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small portion of an ice-cold mixture of the two solvents.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 3: Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary tool for high-resolution purification, separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Q&A: Common Chromatography Issues

Q: My compounds are streaking vertically on the TLC plate instead of forming tight spots. What does this mean? A: Streaking is often a sign of poor chromatography conditions.

  • Causality: This can be caused by sample overloading (too concentrated), the compound being sparingly soluble in the mobile phase, or strong interactions with the stationary phase (common with acidic or basic compounds).

  • Solutions:

    • Dilute Your Sample: Ensure the sample applied to the TLC plate is not overly concentrated.

    • Adjust Mobile Phase: If the compound is polar, a more polar mobile phase may improve solubility and reduce streaking.

    • Use an Additive: For acidic compounds like DCPE (phenolic hydroxyl group), adding a small amount (0.1-1%) of acetic acid to the mobile phase can saturate the acidic sites on the silica gel, leading to sharper bands.

Q: The Rf values of my product and a key impurity are too close (e.g., 0.40 and 0.45). How can I improve the separation? A: You need to increase the selectivity of your chromatographic system.

  • Causality: The chosen mobile phase is not effectively differentiating between the polarity or structural features of the two compounds.

  • Solutions:

    • Change Solvent Ratios: Use a shallower polarity gradient. For example, if you are using 20% ethyl acetate in hexanes, try 15% or even 10% to increase retention and potentially improve separation.

    • Change Solvent System: Switch to a different solvent system that offers different intermolecular interactions. For example, if Hexane/Ethyl Acetate (a non-polar/polar aprotic system) fails, try a system like Dichloromethane/Methanol (a more polar system with a protic component).

    • Try a Different Stationary Phase: While silica gel is the default, other phases like alumina or reversed-phase C18 can offer unique selectivity for difficult separations.

Mandatory Visualization: Chromatography Workflow

The following diagram outlines the logical workflow for developing a solvent system for flash chromatography using Thin Layer Chromatography (TLC).

G start Start: Dissolve crude sample for spotting spot Spot sample on TLC plate start->spot develop Develop TLC in chosen solvent system (e.g., 20% EtOAc/Hex) spot->develop visualize Visualize spots (UV light) develop->visualize rf_check Is Rf of product ~0.3-0.4? visualize->rf_check rf_high Is Rf > 0.5? rf_check->rf_high No sep_check Good separation from impurities? rf_check->sep_check Yes rf_low Is Rf < 0.2? rf_high->rf_low No decrease_polar Decrease mobile phase polarity (e.g., to 10% EtOAc/Hex) rf_high->decrease_polar Yes increase_polar Increase mobile phase polarity (e.g., to 30% EtOAc/Hex) rf_low->increase_polar Yes change_system Try new solvent system (e.g., DCM/MeOH) rf_low->change_system No, still poor sep_check->change_system No success System Optimized: Proceed to Column sep_check->success Yes decrease_polar->develop increase_polar->develop change_system->develop

Caption: Workflow for optimizing a chromatography solvent system using TLC.

Section 4: Advanced Resolution: Chiral Separation of DCPE Enantiomers

If your project requires an enantiomerically pure form of this compound, specialized techniques are mandatory.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an analytical or preparative method that uses a Chiral Stationary Phase (CSP) to differentiate between enantiomers.[5]

Q: I injected my racemic DCPE onto a chiral column, but I only see one peak. Why is there no separation? A: Chiral recognition is highly specific and depends on the interaction between your molecule and the CSP.

  • Causality: The chosen combination of CSP and mobile phase does not create a sufficient difference in interaction energy between the two enantiomers.

  • Solutions:

    • Screen Different CSPs: There is no universal chiral column. You must screen various types of CSPs (e.g., polysaccharide-based, Pirkle-type, crown ether) to find one that resolves your compound.[5]

    • Optimize the Mobile Phase: Chiral separations are extremely sensitive to mobile phase composition. For polysaccharide columns, typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol. Small changes in the alcohol modifier percentage can dramatically impact resolution.[8]

    • Consult Manufacturer Literature: Column manufacturers provide extensive guides and application notes. These are invaluable resources for selecting a starting point for your specific class of compound (in this case, an alcohol).

Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (typically a chiral carboxylic acid) to form two diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization.[4][9]

Q: I've formed the diastereomeric esters, but both seem to have similar solubility in common solvents. How do I proceed? A: The success of this method hinges on finding a solvent that maximizes the solubility difference between the two diastereomers.

  • Causality: The structural differences between the diastereomers are not pronounced enough to cause a significant solubility differential in the chosen solvent.

  • Solutions:

    • Screen Multiple Resolving Agents: The choice of resolving agent is critical. For an alcohol like DCPE, you would first derivatize it to a half-ester (e.g., with phthalic anhydride) and then use a chiral amine (e.g., brucine, (R)-1-phenylethylamine) to form the diastereomeric salts. Alternatively, direct esterification with a chiral acid like (S)-mandelic acid could be attempted.[4]

    • Screen a Wide Range of Solvents: Systematically test a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, acetone, acetonitrile, toluene) to find conditions where one diastereomer crystallizes preferentially while the other remains in solution.

Mandatory Visualization: Diastereomeric Resolution Workflow

G cluster_0 Step 1: Derivatization & Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic DCPE (R-OH and S-OH) reagent + Single Enantiomer of Chiral Resolving Agent (e.g., R'-COOH) racemate->reagent salts Mixture of Diastereomers (R-O-R' and S-O-R') reagent->salts crystallization Screen Solvents & Perform Fractional Crystallization salts->crystallization solid Solid: Less Soluble Diastereomer (e.g., R-O-R') crystallization->solid liquid Mother Liquor: More Soluble Diastereomer (e.g., S-O-R') crystallization->liquid hydrolysis_solid Hydrolysis of Solid (cleave ester bond) solid->hydrolysis_solid hydrolysis_liquid Hydrolysis of Liquid liquid->hydrolysis_liquid enantiomer1 Pure Enantiomer 1 (R-OH) hydrolysis_solid->enantiomer1 enantiomer2 Pure Enantiomer 2 (S-OH) hydrolysis_liquid->enantiomer2

Caption: General workflow for chiral resolution via diastereomeric derivative formation.

References

Technical Support Center: Scaling Up 2,4-Dichlorophenethyl Alcohol Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2,4-Dichlorophenethyl alcohol. It provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during scale-up production. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing quick and accessible answers to prevalent issues.

Q1: What are the most common synthetic routes for producing this compound on a larger scale?

A1: The two primary scalable routes are:

  • Friedel-Crafts Acylation followed by Reduction: This involves the acylation of 1,3-dichlorobenzene to form 2,4-dichloroacetophenone, which is then reduced to the desired alcohol.[1][2][3][4] This method is often favored for its cost-effectiveness and the availability of starting materials.

  • Grignard Reaction: This route utilizes a Grignard reagent, typically formed from a suitable haloethane, which then reacts with 2,4-dichlorobenzaldehyde.[5][6][7] While effective, it requires stringent anhydrous conditions, which can be challenging on a large scale.

Q2: I'm observing a low yield in my Friedel-Crafts acylation step. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation are often attributed to:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Inadequate drying of reactants, solvents, or glassware can lead to catalyst deactivation.

  • Substrate Deactivation: The two chlorine atoms on the dichlorobenzene ring are deactivating, making the reaction slower than with benzene.[1]

  • Incorrect Stoichiometry: An insufficient amount of the acylating agent or catalyst will result in incomplete conversion.

Q3: During the reduction of 2,4-dichloroacetophenone, I'm getting significant byproduct formation. How can I improve selectivity?

A3: Byproduct formation during the reduction step can be minimized by:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and often provides better selectivity for the reduction of ketones to alcohols. The use of certain additives like calcium chloride or lanthanum chloride can improve reaction specificity.[8]

  • Temperature Control: Maintaining a low reaction temperature can help to reduce the rate of side reactions.

  • pH Control: Careful control of the pH during the workup is crucial to prevent acid-catalyzed side reactions.

Q4: My Grignard reaction for this compound synthesis is failing to initiate. What should I do?

A4: Initiation failure in a Grignard reaction is a common issue. To troubleshoot:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely reactive with water.[5][7] All glassware must be oven-dried, and anhydrous solvents must be used.

  • Activate the Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which can prevent the reaction from starting. Activating the magnesium by crushing it in a dry mortar and pestle or adding a small crystal of iodine can help to initiate the reaction.[5]

  • Local Heating: Gently warming a small portion of the reaction mixture can sometimes provide the activation energy needed to start the reaction.

Q5: What are the best practices for purifying this compound at a larger scale?

A5: For large-scale purification, consider the following:

  • Crystallization: If the product is a solid at room temperature, crystallization is an effective method for purification.[9][10]

  • Distillation: If the product is a liquid, vacuum distillation can be used to separate it from non-volatile impurities.

  • Chromatography: While effective, column chromatography can be expensive and time-consuming for large quantities. It is typically reserved for final polishing or the removal of closely related impurities.

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems that may arise during the synthesis of this compound.

Guide 1: Low Conversion in Friedel-Crafts Acylation

Problem: The conversion of 1,3-dichlorobenzene to 2,4-dichloroacetophenone is significantly lower than expected.

Root Cause Analysis:

  • Moisture Contamination: The most common culprit is the presence of water, which reacts with and deactivates the aluminum chloride catalyst.

  • Insufficient Catalyst: The stoichiometry of the catalyst to the acylating agent is critical.

  • Reaction Temperature: The reaction may be too slow at lower temperatures, while higher temperatures can lead to side reactions.

Troubleshooting Workflow:

start Low Conversion in Friedel-Crafts Acylation check_moisture Verify Anhydrous Conditions start->check_moisture check_moisture->start If wet, dry all components and restart check_reagents Check Reagent Stoichiometry check_moisture->check_reagents If dry check_reagents->start If incorrect, adjust and restart optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If correct analyze_product Analyze Crude Product (GC-MS, NMR) optimize_temp->analyze_product Run at optimal T analyze_product->start If impure, troubleshoot purification successful_synthesis Successful Synthesis analyze_product->successful_synthesis If pure

Caption: Troubleshooting workflow for low conversion in Friedel-Crafts acylation.

Step-by-Step Protocol:

  • Ensure Anhydrous Conditions:

    • Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened or distilled anhydrous solvents.

    • Handle the aluminum chloride in a glove box or under a nitrogen atmosphere to minimize exposure to air.

  • Verify Reagent Stoichiometry:

    • Use a slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride).

    • Ensure a molar ratio of at least 1.1:1 of AlCl₃ to the acylating agent.

  • Optimize Reaction Temperature:

    • Start the reaction at a lower temperature (0-5°C) during the addition of reactants to control the initial exotherm.

    • Gradually warm the reaction to room temperature or slightly above to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

Guide 2: Formation of Bis-ether Byproduct

Problem: During the synthesis of 2,4-dichlorobenzyl alcohol via hydrolysis of the corresponding chloride, a significant amount of bis(2,4-dichlorobenzyl) ether is formed.[10][11]

Root Cause Analysis:

This side reaction is a classic Williamson ether synthesis where the newly formed alcohol acts as a nucleophile and reacts with the starting benzyl chloride. This is more prevalent under strongly basic conditions.

Mitigation Strategy:

A two-stage process involving the formation of an intermediate ester followed by hydrolysis can circumvent this issue.[10][11]

Reaction Pathway Diagram:

start 2,4-Dichlorobenzyl Chloride ester_formation React with Sodium Acetate (Phase Transfer Catalyst) start->ester_formation side_reaction Direct Hydrolysis with Strong Base start->side_reaction intermediate 2,4-Dichlorobenzyl Acetate ester_formation->intermediate hydrolysis Hydrolyze with NaOH intermediate->hydrolysis product 2,4-Dichlorobenzyl Alcohol hydrolysis->product byproduct Bis(2,4-dichlorobenzyl) ether side_reaction->byproduct

Caption: Synthetic pathway to minimize bis-ether byproduct formation.

Experimental Protocol:

  • Ester Formation:

    • To a solution of 2,4-dichlorobenzyl chloride in a suitable solvent (e.g., water), add sodium acetate and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate).[10]

    • Heat the mixture under reflux until the starting material is consumed (monitor by TLC or GC).

  • Hydrolysis:

    • Cool the reaction mixture and add a solution of sodium hydroxide.

    • Continue heating until the ester is fully hydrolyzed to the alcohol.

    • Extract the product with a suitable organic solvent, wash, dry, and purify.

III. Data and Protocols

Table 1: Comparison of Synthetic Routes
FeatureFriedel-Crafts Acylation & ReductionGrignard Reaction
Starting Materials 1,3-dichlorobenzene, acylating agent, reducing agent2,4-dichlorobenzaldehyde, haloethane, magnesium
Key Challenge Catalyst sensitivity to moistureStrict anhydrous conditions required
Scalability Generally more scalable and cost-effectiveCan be challenging to scale due to moisture sensitivity
Byproducts Isomeric acylation products, over-reduction productsWurtz coupling products, unreacted starting materials
Protocol 1: Synthesis via Friedel-Crafts Acylation and Reduction

Step 1: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

  • To a cooled (0-5°C), stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), slowly add acetyl chloride.

  • After the addition is complete, add 1,3-dichlorobenzene dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by GC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-dichloroacetophenone.

Step 2: Reduction of 2,4-Dichloroacetophenone

  • Dissolve the crude 2,4-dichloroacetophenone in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0-5°C and add sodium borohydride portion-wise, maintaining the temperature.

  • After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully add dilute acid to quench the reaction and neutralize the excess reducing agent.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound. Purify by crystallization or distillation.

IV. Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring reaction progress and identifying byproducts. A typical method would involve a non-polar capillary column and electron impact ionization.[12]

High-Performance Liquid Chromatography (HPLC): Useful for purity assessment of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and any isolated intermediates or byproducts.

V. References

  • Ace Chemistry. Grignard Reagents and related organic synthesis. --INVALID-LINK--

  • PrepChem.com. Synthesis of 2,4-dichlorobenzyl alcohol. --INVALID-LINK--

  • ResearchGate. Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. 2-(2,4-Dichlorophenyl)ethanol. --INVALID-LINK--

  • Organic Chemistry Portal. Grignard Reaction. --INVALID-LINK--

  • Google Patents. Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol. --INVALID-LINK--

  • Chemguide. An introduction to Grignard reagents. --INVALID-LINK--

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--

  • Master Organic Chemistry. Reactions of Grignard Reagents. --INVALID-LINK--

  • CDH Fine Chemical. 2,4-DICHLOROBENZYL ALCOHOL FOR SYNTHESIS. --INVALID-LINK--

  • ResearchGate. Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. --INVALID-LINK--

  • Google Patents. Preparation of dichlorobenzyl alcohol. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. --INVALID-LINK--

  • Google Patents. Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. --INVALID-LINK--

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. --INVALID-LINK--

  • Google Patents. Preparation of dichlorobenzyl alcohol. --INVALID-LINK--

  • Benchchem. An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis. --INVALID-LINK--

  • KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHE- NOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. --INVALID-LINK--

  • Google Patents. Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol. --INVALID-LINK--

  • Scribd. 2,4-Dichlorobenzyl Alcohol Analysis. --INVALID-LINK--

  • Google Patents. Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. --INVALID-LINK--

  • Google Patents. New process for friedel-crafts reaction, and catalyst therefore. --INVALID-LINK--

  • Patsnap. Synthetic method of 2,4-dichloroacetophenone. --INVALID-LINK--

  • Google Patents. The synthetic method of one kind 2,4- dichloroacetophenone. --INVALID-LINK--

  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. --INVALID-LINK--

References

addressing solubility problems of 2,4-Dichlorophenethyl alcohol in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichlorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions and troubleshooting strategies in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also adapt these principles to future challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so poorly soluble in water?

This compound (C₈H₈Cl₂O) is an aromatic alcohol.[1][2] Its molecular structure, featuring a dichlorinated benzene ring, is the primary reason for its low aqueous solubility. The benzene ring is large and non-polar (hydrophobic), while the two chlorine atoms further increase its lipophilicity. Although the terminal hydroxyl (-OH) group is polar and capable of hydrogen bonding, its contribution is insufficient to overcome the hydrophobic nature of the rest of the molecule. This results in an unfavorable interaction with the highly polar, hydrogen-bonded network of water molecules, leading to precipitation. The predicted octanol-water partition coefficient (XLogP3) of 2.8 further indicates its preference for lipidic environments over aqueous ones.[1]

Q2: I dissolved my this compound in DMSO, but it crashed out when I added it to my aqueous buffer (e.g., PBS or cell culture media). Why did this happen and how can I prevent it?

This common phenomenon is known as "precipitation upon dilution." It occurs because while a potent organic solvent like Dimethyl Sulfoxide (DMSO) can effectively dissolve the compound, this solvent-solute interaction is disrupted when the solution is introduced into a large volume of an aqueous "anti-solvent."[3][4] The aqueous medium cannot maintain the solubilization of the hydrophobic compound, causing it to precipitate.[5]

To prevent this:

  • Decrease the Stock Concentration: Using a less concentrated stock solution in DMSO means you introduce a smaller amount of the compound per unit volume of aqueous media, which might stay below its solubility limit.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing vigorously. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Employ a Co-solvent System: Do not rely on DMSO alone. A mixture of solvents can be more effective.[3][6] For cell culture, keeping the final DMSO concentration low (typically <0.5%) is crucial to avoid cytotoxicity.[4]

Part 2: Troubleshooting Guide - Step-by-Step Solubilization Protocols

This section provides detailed protocols for common solubilization challenges. The choice of method depends on the required final concentration, the experimental system (e.g., in vitro assay vs. animal model), and acceptable excipients.

Issue 1: Need for a low-concentration (<100 µM) aqueous solution for in vitro screening.

Approach: Optimized Co-Solvency

Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to hydrophobic compounds.[3][7][8] Ethanol and Propylene Glycol are common choices that can disrupt the hydrogen bonding network of water.[9]

Protocol: Step-by-Step Co-solvent Method

  • Primary Dissolution: Dissolve the this compound in 100% DMSO to create a high-concentration primary stock (e.g., 50 mM). Ensure it is fully dissolved.

  • Intermediate Dilution (Optional but Recommended): Create an intermediate stock by diluting the primary stock 1:10 in ethanol or PEG 400. This step helps to gradually lower the solvent polarity.

  • Final Aqueous Dilution: While vortexing the aqueous buffer (e.g., PBS), add the DMSO or intermediate stock solution drop-by-drop to reach the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) against a dark background. If the solution remains clear, it is ready for use.

  • Control: Always prepare a vehicle control containing the same final concentration of co-solvents to account for any effects of the solvents on your experimental system.[4]

Diagram: Co-Solvent Selection Workflow This diagram illustrates the decision-making process for selecting an appropriate co-solvent system.

G start Start: Compound Precipitates check_dmso Is final DMSO conc. >0.5%? start->check_dmso reduce_dmso Reduce stock concentration or use serial dilution check_dmso->reduce_dmso Yes try_cosolvent Introduce a secondary co-solvent (e.g., Ethanol, PEG 400, Cremophor EL) check_dmso->try_cosolvent No reduce_dmso->try_cosolvent prepare_stock Protocol: 1. Dissolve in DMSO 2. Add secondary co-solvent 3. Add dropwise to aqueous buffer try_cosolvent->prepare_stock check_solubility Is solution clear? prepare_stock->check_solubility success Proceed with Experiment (Include vehicle control) check_solubility->success Yes fail Move to Advanced Methods (Cyclodextrins, Surfactants) check_solubility->fail No

Caption: Decision tree for troubleshooting with co-solvents.

Issue 2: Higher concentration needed, or co-solvents are interfering with the assay.

Approach: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex."[12][13] This masks the hydrophobic part of the drug from the aqueous environment, significantly increasing its apparent solubility.[10][14]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often preferred due to their high aqueous solubility and safety profiles.[4][15]

Protocol: Step-by-Step Inclusion Complexation (Kneading Method)

  • Prepare Cyclodextrin Paste: In a glass mortar, weigh out the required amount of HP-β-CD. Add a minimal amount of water or your aqueous buffer dropwise and triturate with a pestle until a uniform, sticky paste is formed.[12]

  • Incorporate the Compound: Add the pre-weighed this compound powder to the paste.

  • Knead: Knead the mixture thoroughly for 30-60 minutes. This energetic mixing facilitates the insertion of the drug molecule into the cyclodextrin cavity.

  • Drying (Optional): The paste can be dried under vacuum or in a desiccator to obtain a solid powder, which can be stored and reconstituted later.

  • Reconstitution & Filtration: Add the aqueous buffer incrementally to the paste (or dried powder) while vortexing to dissolve the complex. Once fully reconstituted, filter the solution through a 0.22 µm syringe filter to remove any un-complexed drug or aggregates.

Diagram: Mechanism of Cyclodextrin Encapsulation This diagram shows how a cyclodextrin molecule encapsulates a hydrophobic drug.

G cluster_0 In Aqueous Media cluster_1 With Cyclodextrin compound 2,4-Dichlorophenethyl Alcohol (Hydrophobic) precipitate Precipitation compound->precipitate Poor Interaction water Water Molecules water->precipitate cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Encapsulation compound2 Drug

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Issue 3: High concentration formulation required, and pH modification is permissible.

Approach 1: pH Adjustment

This compound contains a phenolic hydroxyl group, which is weakly acidic. By raising the pH of the aqueous medium with a base (e.g., NaOH), this hydroxyl group can be deprotonated to form a phenolate anion. This ionized form is significantly more polar and thus more water-soluble.[16] However, it's crucial to note that high pH can sometimes lead to degradation of phenolic compounds.[16][17]

Protocol: Step-by-Step pH Adjustment

  • Prepare a Slurry: Suspend the this compound powder in your desired aqueous vehicle (e.g., water, saline).

  • Titrate with Base: While stirring continuously and monitoring with a calibrated pH meter, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise.

  • Observe Dissolution: As the pH increases, the compound should begin to dissolve. Continue adding base until the solution becomes clear.

  • Record Final pH: Note the pH at which complete dissolution occurs. This will be the minimum pH required to maintain solubility for that concentration.

  • Stability Check: Store the solution under desired conditions and monitor for any signs of precipitation or degradation over time, as pH-adjusted solutions can be less stable.

Approach 2: Surfactant-Mediated Solubilization (Micellar Solubilization)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell.[20][21] Hydrophobic drugs like this compound can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[22][23]

Common Surfactants: Polysorbate 80 (Tween® 80) and Polysorbate 20 are non-ionic surfactants commonly used in pharmaceutical formulations.[4][5]

Protocol: Step-by-Step Micellar Solubilization

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., 1-5% w/v Polysorbate 80) in the aqueous buffer. Ensure the concentration is well above the surfactant's CMC.

  • Add Compound: Add the this compound powder directly to the surfactant solution.

  • Facilitate Dissolution: Use sonication or gentle heating (if the compound's stability permits) and stirring to facilitate the partitioning of the compound into the micelles.

  • Equilibration: Allow the solution to stir at room temperature for several hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved material.

Part 3: Data Summary & References

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₈Cl₂OPubChem[1]
Molecular Weight191.05 g/mol PubChem[1]
AppearanceColorless to Almost colorless clear liquidTCI[2]
XLogP3 (Lipophilicity)2.8PubChem[1]
Aqueous SolubilityPoor / Slightly SolubleInferred from structure and data on similar compounds[24][25]

References

Validation & Comparative

A Comparative Analysis of 2,4-Dichlorophenethyl Alcohol and 3,4-Dichlorophenethyl Alcohol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of two isomeric compounds, 2,4-Dichlorophenethyl alcohol and 3,4-Dichlorophenethyl alcohol. As structural isomers, their distinct chlorine substitution patterns on the phenyl ring give rise to nuanced differences in their physicochemical properties, potential biological activities, and toxicological profiles. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview based on available data and established scientific principles.

Introduction

This compound (2-(2,4-dichlorophenyl)ethanol) and 3,4-Dichlorophenethyl alcohol (2-(3,4-dichlorophenyl)ethanol) are chlorinated aromatic alcohols. While specific applications for these phenethyl alcohols are not as widely documented as their benzyl alcohol counterparts, their structural motifs are of interest in medicinal chemistry and material science. The presence of a dichlorinated phenyl group attached to an ethanol moiety suggests potential for investigation as intermediates in organic synthesis, as potential antimicrobial agents, or as scaffolds for the development of novel bioactive molecules. Understanding the subtle yet significant differences imparted by the isomeric placement of the chlorine atoms is critical for guiding experimental design and application development.

Physicochemical Properties: A Comparative Overview

The positioning of chlorine atoms on the aromatic ring influences the electronic distribution, polarity, and steric hindrance of the molecules, which in turn affects their physical and chemical properties. A summary of key computed and available experimental properties is presented below.

PropertyThis compound3,4-Dichlorophenethyl AlcoholReference
Molecular Formula C₈H₈Cl₂OC₈H₈Cl₂O[1],[2]
Molecular Weight 191.05 g/mol 191.05 g/mol [1],[2]
CAS Number 81156-68-535364-79-5[1],[2]
Appearance Colorless to Almost colorless clear liquidNot specified (likely liquid or low-melting solid)[1]
XLogP3 (Lipophilicity) 2.83.2[1],[2]
Topological Polar Surface Area 20.2 Ų20.2 Ų[1],[2]
Complexity 119119[1],[2]

The higher XLogP3 value for the 3,4-isomer suggests it is slightly more lipophilic than the 2,4-isomer. This difference, though minor, could influence its solubility in nonpolar solvents, membrane permeability, and interactions with biological targets.

Synthesis and Characterization

A common and straightforward method for the synthesis of dichlorophenethyl alcohols is the reduction of the corresponding dichlorophenylacetic acids. This can be achieved using a variety of reducing agents, with sodium borohydride in the presence of a catalyst or lithium aluminum hydride being common choices.

Proposed Experimental Protocol: Synthesis via Reduction of Dichlorophenylacetic Acids

This protocol describes a general procedure that can be adapted for the synthesis of both isomers.

1. Materials:

  • 2,4-Dichlorophenylacetic acid or 3,4-Dichlorophenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂) or other suitable catalyst

  • Methanol or Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

2. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting dichlorophenylacetic acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2-3 equivalents) portion-wise, ensuring the temperature remains low.

  • Catalyst Addition (if applicable): If using a system like NaBH₄/I₂, slowly add a solution of iodine (1 equivalent) in THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water, followed by a 1M HCl solution until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure dichlorophenethyl alcohol.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Material: Dichlorophenylacetic Acid dissolve Dissolve in Anhydrous THF start->dissolve reduce Reduction with NaBH4 at 0°C dissolve->reduce react Stir at Room Temp (Monitor by TLC) reduce->react quench Quench with H2O and HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Final Product: Dichlorophenethyl Alcohol purify->product nmr 1H and 13C NMR product->nmr ms Mass Spectrometry (GC-MS or LC-MS) product->ms ir FTIR Spectroscopy product->ir hplc Purity Analysis (HPLC) product->hplc

Caption: Proposed workflow for the synthesis and analytical characterization of dichlorophenethyl alcohol isomers.

Analytical Characterization

The synthesized isomers can be characterized and differentiated using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the isomers and confirming their molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized compounds and can be optimized to separate the two isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, with distinct chemical shifts and splitting patterns for the aromatic protons and carbons, allowing for unambiguous identification of the 2,4- and 3,4-isomers.

Comparative Biological Activity

Direct experimental data on the biological activity of this compound and 3,4-Dichlorophenethyl alcohol is limited in publicly available literature. However, by examining structurally related compounds, we can infer potential areas for investigation.

Inferred Antimicrobial and Antiseptic Properties

The structurally similar compound, 2,4-dichlorobenzyl alcohol , is a well-known mild antiseptic used in throat lozenges.[3][4][5] Its mechanism of action is believed to involve the denaturation of microbial proteins and a local anesthetic effect through sodium channel blockade.[5] This suggests that the dichlorophenyl moiety is a key pharmacophore for this activity. It is plausible that both 2,4- and 3,4-dichlorophenethyl alcohol could exhibit similar antiseptic or antimicrobial properties.

Furthermore, a derivative of this compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol, has demonstrated broad-spectrum antibacterial activity against clinically relevant pathogens, including antibiotic-resistant strains.[6] This provides strong evidence that the 2,4-dichlorophenethyl scaffold can be a foundation for developing new antibacterial agents.

Hypothesized Mechanism of Action

Based on the known mechanisms of similar phenolic and alcoholic antiseptics, a potential mechanism of action for the dichlorophenethyl alcohols could be the disruption of microbial cell membranes and denaturation of essential proteins.

G cluster_membrane Microbial Cell Membrane cluster_protein Cellular Proteins DPEA Dichlorophenethyl Alcohol Isomer membrane Lipid Bilayer Disruption DPEA->membrane protein Protein Denaturation DPEA->protein permeability Increased Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage death Bacterial Cell Death leakage->death enzyme Enzyme Inactivation protein->enzyme function Loss of Metabolic Function enzyme->function function->death

Caption: Hypothesized mechanism of antimicrobial action for dichlorophenethyl alcohol isomers.

Toxicological Profile

3,4-Dichlorophenethyl Alcohol: The SDS for this isomer indicates the following GHS hazard classifications:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation[7]

This compound: Specific GHS classifications are not as consistently reported. However, it is prudent to handle this isomer with the same precautions as the 3,4-isomer due to their structural similarity.

For context, the related compound 2,4-dichlorobenzyl alcohol has a reported oral LD50 of 2.7 g/kg in rats and 2.3 g/kg in mice, indicating low acute toxicity.[4] However, it is also noted to cause serious eye damage and may be harmful if inhaled.[4] It is crucial to emphasize that this data is for a different, though structurally related, compound and direct extrapolation of toxicity values is not appropriate. All laboratory work with these compounds should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion and Future Directions

This compound and 3,4-Dichlorophenethyl alcohol are two isomers with subtle differences in their physicochemical properties, primarily their lipophilicity. While direct comparative data on their biological activity and toxicology is sparse, the known properties of structurally similar compounds suggest that they may possess antimicrobial properties worthy of further investigation. The 2,4-dichlorophenyl moiety, in particular, has been incorporated into other molecules with demonstrated antibacterial efficacy.

Future research should focus on:

  • Standardized synthesis and purification of both isomers to enable direct comparative studies.

  • In vitro screening for antimicrobial activity against a panel of bacteria and fungi to determine Minimum Inhibitory Concentrations (MICs).

  • Cytotoxicity assays to evaluate their potential as therapeutic agents or identify toxicological liabilities.

  • In vivo studies to assess their efficacy and safety profiles.

This guide provides a foundational framework for researchers interested in exploring the potential of these dichlorinated phenethyl alcohol isomers. By building upon the proposed synthesis and analytical methods, and by investigating the inferred biological activities, new applications for these compounds may be uncovered.

References

A Comparative Analysis of the Reactivity of 2,4-Dichlorophenethyl Alcohol and Other Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Secondary alcohols are a cornerstone of organic synthesis, serving as versatile intermediates in the construction of complex molecules, including active pharmaceutical ingredients. Their reactivity, primarily centered around the hydroxyl (-OH) group, is dictated by a delicate interplay of electronic and steric factors.[1] This guide provides an in-depth comparison of the reactivity of 2,4-Dichlorophenethyl alcohol with other representative secondary alcohols, such as phenethyl alcohol and cyclohexanol. By examining their behavior in key chemical transformations—oxidation, esterification, and nucleophilic substitution—we aim to provide a predictive framework for their synthetic utility.

The presence of two chlorine atoms on the phenyl ring of this compound introduces significant electronic effects that distinguish its reactivity from its non-halogenated counterpart, phenethyl alcohol.[2] Cyclohexanol, a non-aromatic secondary alcohol, serves as a valuable benchmark for understanding the influence of the phenyl group and its substituents.

Factors Influencing Secondary Alcohol Reactivity

The chemical behavior of a secondary alcohol is principally governed by two intrinsic properties:

  • Electronic Effects: The electron density around the hydroxyl group and the adjacent carbon atom profoundly impacts reactivity. Electron-withdrawing groups, such as the chlorine atoms in this compound, decrease the nucleophilicity of the oxygen atom and can destabilize carbocation intermediates formed during certain reactions.[2]

  • Steric Hindrance: The size and spatial arrangement of atoms surrounding the hydroxyl group can impede the approach of reagents, thereby slowing down reaction rates.[3][4] This is particularly relevant in reactions like esterification where bulky groups can hinder the formation of the tetrahedral intermediate.[5]

Comparative Reactivity in Key Transformations

Oxidation to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[6][7] This reaction typically involves the removal of the hydroxyl hydrogen and the hydrogen atom from the carbon bearing the -OH group.[8]

Mechanism Overview: The oxidation of alcohols often proceeds through an E2-like mechanism where a base removes the proton from the carbon atom, leading to the formation of a carbon-oxygen double bond and the departure of a leaving group attached to the oxygen.[9]

Experimental Insights:

  • This compound: The two electron-withdrawing chlorine atoms on the phenyl ring decrease the electron density at the benzylic carbon. This makes the removal of the hydrogen atom from this carbon more difficult, thus slowing down the rate of oxidation compared to phenethyl alcohol.

  • Phenethyl Alcohol: The phenyl group itself can influence the reaction rate. The oxidation of phenethyl alcohol to acetophenone is a common laboratory procedure.

  • Cyclohexanol: As a non-aromatic secondary alcohol, its reactivity is a good baseline. It is readily oxidized to cyclohexanone using common oxidizing agents like chromic acid.[10]

Table 1: Qualitative Comparison of Oxidation Reactivity

AlcoholRelative ReactivityProduct
CyclohexanolBaselineCyclohexanone
Phenethyl AlcoholFaster than this compoundAcetophenone
This compoundSlower than Phenethyl alcohol2,4-Dichloroacetophenone

Experimental Protocol: Jones Oxidation of a Secondary Alcohol

This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using Jones reagent (chromic acid in acetone).

Materials:

  • Secondary alcohol (e.g., Cyclohexanol)

  • Acetone (anhydrous)

  • Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a final volume of 100 ml)

  • Ice bath

  • Separatory funnel

  • Sodium bisulfite solution

  • Ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the secondary alcohol in a minimal amount of anhydrous acetone in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green/blue, indicating the oxidation of the alcohol.[11]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Extract the product with ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ketone.

  • Purify the product by distillation or column chromatography.

Fischer_Esterification Reactants Carboxylic Acid (RCOOH) Alcohol (R'OH) Protonation Protonation of Carbonyl Reactants->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products Ester (RCOOR') Water (H2O) Deprotonation->Products caption Fischer Esterification Mechanism SN1_vs_SN2 cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway SN1_Start R-OH + H+ SN1_Protonation R-OH2+ SN1_Start->SN1_Protonation SN1_Carbocation R+ (Carbocation) SN1_Protonation->SN1_Carbocation Loss of H2O SN1_Product R-Nu SN1_Carbocation->SN1_Product SN1_Nucleophile Nucleophile (Nu-) SN1_Nucleophile->SN1_Product SN2_Start R-OH + H+ SN2_Protonation R-OH2+ SN2_Start->SN2_Protonation SN2_Transition_State [Nu---R---OH2]+ SN2_Protonation->SN2_Transition_State SN2_Nucleophile Nucleophile (Nu-) SN2_Nucleophile->SN2_Transition_State SN2_Product Nu-R + H2O SN2_Transition_State->SN2_Product caption SN1 vs. SN2 Mechanisms

References

A Comparative Guide to the Biological Activities of 2,4-Dichlorophenoxyacetic Acid and 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Chlorinated Aromatics

2,4-Dichlorophenoxyacetic acid (2,4-D) is a globally utilized herbicide, renowned for its selective action against broadleaf weeds.[1][2][3] Its discovery in the 1940s revolutionized agriculture by providing a means to control weeds in cereal crops, pastures, and turf.[2][4] Structurally, it is a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.[1][2][5]

In contrast, 2,4-Dichlorophenethyl alcohol remains a compound with limited characterization in the scientific literature regarding its biological activity. Its structural similarity to 2,4-D, particularly the shared dichlorinated phenyl group, suggests the potential for biological effects, though the replacement of the phenoxyacetic acid moiety with a phenethyl alcohol group is expected to significantly alter its interactions with biological systems. This guide will therefore draw upon established principles of toxicology and pharmacology to infer its likely activities.

Mechanism of Action: A Divergence in Cellular Targets

The biological activities of these two compounds are dictated by their distinct chemical structures, leading to fundamentally different mechanisms of action at the cellular level.

2,4-Dichlorophenoxyacetic Acid: A Disruptor of Hormonal Homeostasis

As a synthetic auxin, 2,4-D's primary mode of action in plants is the overwhelming of the natural auxin signaling pathways.[1][5] This leads to a cascade of physiological disruptions, including:

  • Uncontrolled Cell Division and Elongation: 2,4-D binds to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes, causing unsustainable growth.

  • Ethylene Production and Senescence: The hormonal imbalance triggered by 2,4-D often leads to increased ethylene production, accelerating senescence and plant death.[1]

  • Oxidative Stress: The rapid and abnormal growth induced by 2,4-D generates reactive oxygen species (ROS), leading to cellular damage.

In non-plant organisms, the mechanism of 2,4-D's toxicity is less targeted. Studies have shown that at high concentrations, 2,4-D can induce oxidative stress, disrupt mitochondrial function, and interfere with cellular signaling pathways, leading to cytotoxicity and genotoxicity.[6][7][8]

Diagram: Simplified Mechanism of 2,4-D Herbicidal Action

2,4-D_Mechanism 2_4_D 2,4-D Auxin_Receptors Auxin Receptors (e.g., TIR1) 2_4_D->Auxin_Receptors Binds to Aux_IAA_Degradation Degradation of Aux/IAA Repressors Auxin_Receptors->Aux_IAA_Degradation ARF_Activation Activation of Auxin Response Factors (ARFs) Aux_IAA_Degradation->ARF_Activation Gene_Expression Expression of Auxin-Responsive Genes ARF_Activation->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Ethylene_Production Increased Ethylene Production Gene_Expression->Ethylene_Production Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Ethylene_Production->Plant_Death

Caption: Simplified signaling pathway of 2,4-D's herbicidal action in plants.

This compound: A Predicted Membrane-Active Agent

In the absence of direct studies, the biological activity of this compound can be inferred from its structural components. The dichlorinated phenyl group provides lipophilicity, suggesting it may readily partition into cellular membranes. The ethyl alcohol moiety, while less reactive than the carboxylic acid of 2,4-D, can still participate in hydrogen bonding and may undergo metabolic transformations.

Drawing parallels with 2,4-Dichlorobenzyl alcohol, which functions as a mild antiseptic, it is plausible that this compound could exhibit similar properties. The mechanism of action for such compounds often involves:

  • Disruption of Cell Membranes: The lipophilic nature of the molecule could lead to its integration into lipid bilayers, disrupting membrane integrity and function.

  • Protein Denaturation: Alcohols can denature proteins, potentially inactivating essential enzymes and structural proteins.[9][10]

  • Inhibition of Microbial Growth: By disrupting cellular structures and functions, it may exhibit antimicrobial properties.

It is unlikely that this compound would possess the specific auxin-mimicking activity of 2,4-D due to the absence of the phenoxyacetic acid side chain, which is crucial for binding to auxin receptors.

Comparative Cytotoxicity and Genotoxicity

A significant body of research has been dedicated to understanding the cytotoxic and genotoxic potential of 2,4-D. For this compound, we must again rely on predictive analysis based on related compounds.

2,4-Dichlorophenoxyacetic Acid

Numerous in vitro and in vivo studies have investigated the cytotoxic and genotoxic effects of 2,4-D, with some conflicting results.[6][7]

  • Cytotoxicity: 2,4-D has been shown to induce apoptosis in various cell lines, including human hepatoma (HepG2) cells and lymphocytes.[6][7] The mechanism often involves the disruption of the mitochondrial membrane potential.[6][7]

  • Genotoxicity: Evidence for the genotoxicity of 2,4-D is mixed. Some studies have reported DNA damage, induction of sister chromatid exchanges, and micronuclei formation in mammalian cells.[11][12][13] However, other studies have found no evidence of genotoxicity.[14] The genotoxicity of 2,4-D may be dependent on the dose, cell type, and the specific formulation used.

This compound (Predicted)

The cytotoxicity and genotoxicity of this compound are likely to differ from those of 2,4-D. Based on its structure, we can hypothesize the following:

  • Cytotoxicity: Similar to other chlorinated phenols and alcohols, this compound is predicted to be cytotoxic at sufficient concentrations. The mechanism would likely involve membrane disruption and general cellular damage rather than specific receptor-mediated apoptosis.

  • Genotoxicity: The potential for genotoxicity is less clear. Its primary metabolite in vivo would likely be 2,4-Dichlorophenylacetic acid or further breakdown products. The genotoxicity of these metabolites would need to be considered. For comparison, 2,4-Dichlorophenol (2,4-DCP), a metabolite of 2,4-D, has been shown to be genotoxic, though in some cases less so than the parent compound.[15]

Quantitative Comparison of Biological Effects

The following table summarizes the known and predicted biological effects of 2,4-D and this compound. It is crucial to note that the data for this compound is largely predictive and requires experimental validation.

Feature2,4-Dichlorophenoxyacetic Acid (2,4-D)This compound (Predicted)
Primary Biological Activity Synthetic auxin, herbicide[1][2]Potential antimicrobial/antiseptic, cytotoxic agent
Mechanism of Action Mimics plant hormone auxin, leading to uncontrolled growth[1][5]Disruption of cell membranes, protein denaturation
Cytotoxicity Induces apoptosis via mitochondrial pathway in various cell lines[6][7]Likely cytotoxic at high concentrations through membrane disruption
Genotoxicity Mixed evidence; some studies show DNA damage and chromosomal aberrations[11][12][13]Unknown, would depend on its metabolic fate

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound and directly compare it to 2,4-D, a series of well-established in vitro assays are recommended.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2, fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose cells to a range of concentrations of 2,4-D and this compound for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Diagram: MTT Assay Workflow

MTT_Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Cell_Seeding Seed cells in 96-well plate Treatment Treat cells with 2,4-D or this compound Cell_Seeding->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate for 2-4 hours MTT_Addition->Incubation Solubilization Add solubilizing agent Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: A stepwise workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment: Expose cells to various concentrations of 2,4-D and this compound for a defined period.

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated slide.

  • Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using image analysis software.

Conclusion and Future Directions

To bridge the knowledge gap, further research is imperative. The experimental protocols outlined in this guide provide a clear roadmap for a direct, head-to-head comparison of these two molecules. Such studies will not only elucidate the biological activity of this compound but also contribute to a broader understanding of how subtle changes in chemical structure can profoundly impact biological function. This knowledge is critical for researchers in environmental science, toxicology, and drug development.

References

A Spectroscopic Guide to Differentiating Dichlorophenethyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic chemistry, the precise structural elucidation of isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. The dichlorophenethyl alcohol isomers—2,4-, 2,6-, and 3,4-dichlorophenethyl alcohol—present a compelling case study in the power of modern spectroscopic techniques to distinguish between closely related molecular structures. The position of the two chlorine atoms on the phenyl ring subtly alters the electronic environment of the entire molecule, leading to distinct and predictable differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. This guide provides a comprehensive comparison of these isomers, supported by experimental and predicted spectral data, and outlines the standardized protocols for their analysis.

The Structural Imperative: Why Isomer Differentiation Matters

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor positional changes of functional groups, as seen in the dichlorophenethyl alcohol isomers, can drastically alter how a molecule interacts with its biological target. This can manifest as significant differences in pharmacological activity, metabolic stability, and toxicity. Therefore, unambiguous identification of the correct isomer is not merely an academic exercise but a fundamental requirement for regulatory approval and successful drug development.

A Comparative Analysis of Spectroscopic Fingerprints

The following sections detail the expected and observed differences in the ¹H NMR, ¹³C NMR, IR, and mass spectra of 2,4-, 2,6-, and 3,4-dichlorophenethyl alcohol. This analysis is based on a combination of available experimental data and spectral predictions from validated computational models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift, multiplicity (splitting pattern), and coupling constants of the signals are highly sensitive to the electronic effects of neighboring atoms.

Theoretical Underpinnings of Spectral Differences:

The primary differentiator among the isomers in ¹H NMR is the substitution pattern on the aromatic ring. The electron-withdrawing nature of the chlorine atoms deshields the aromatic protons, shifting their signals downfield. The extent of this deshielding and the resulting splitting patterns are unique to each isomer.

  • 2,4-Dichlorophenethyl alcohol: This isomer is expected to show three distinct aromatic proton signals. The proton at C5 (between the two chlorine atoms) will be the most deshielded. The protons at C3 and C6 will also be distinct and will exhibit splitting from their neighbors.

  • 2,6-Dichlorophenethyl alcohol: Due to the symmetry of the 2,6-substitution, the aromatic region is expected to be simpler, showing two signals corresponding to the C3/C5 and C4 protons.

  • 3,4-Dichlorophenethyl alcohol: This isomer will also display three distinct aromatic proton signals with characteristic splitting patterns determined by their positions relative to the chlorine atoms and the ethyl alcohol chain.

The ethyl chain protons (-CH₂-CH₂-OH) will also be influenced by the aromatic ring's electronic environment, though to a lesser extent. These typically appear as two triplets.

Comparative ¹H NMR Data:

IsomerAromatic Protons (δ, ppm)-CH₂-Ar (δ, ppm)-CH₂-OH (δ, ppm)
This compound Complex multipletTripletTriplet
2,6-Dichlorophenethyl alcohol (Predicted) MultipletTripletTriplet
3,4-Dichlorophenethyl alcohol Complex multipletTripletTriplet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Theoretical Underpinnings of Spectral Differences:

The positions of the chlorine atoms directly impact the chemical shifts of the aromatic carbons. Carbons directly bonded to chlorine will be significantly deshielded. The symmetry of the molecule also plays a crucial role in the number of distinct carbon signals observed.

  • This compound: Six distinct aromatic carbon signals are expected.

  • 2,6-Dichlorophenethyl alcohol (Predicted): Due to symmetry, only four distinct aromatic carbon signals are anticipated.

  • 3,4-Dichlorophenethyl alcohol: Six distinct aromatic carbon signals are expected.

The two carbons of the ethyl chain will also have characteristic chemical shifts.

Comparative ¹³C NMR Data:

IsomerNumber of Aromatic C SignalsC-Cl Signals (δ, ppm)-CH₂-Ar (δ, ppm)-CH₂-OH (δ, ppm)
This compound 6~132-134~35~62
2,6-Dichlorophenethyl alcohol (Predicted) 4Predicted in a similar rangePredicted in a similar rangePredicted in a similar range
3,4-Dichlorophenethyl alcohol 6~130-132~38~63
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of specific functional groups gives rise to characteristic absorption bands.

Key Functional Group Vibrations:

All three isomers will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. They will also show C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching. The primary differences will be in the "fingerprint region" (below 1500 cm⁻¹), where the C-Cl stretching and aromatic C-H out-of-plane bending vibrations appear. The pattern of these latter bands is highly diagnostic of the substitution pattern on the benzene ring.

Comparative IR Data:

IsomerO-H Stretch (cm⁻¹)C-Cl Stretch Region (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound Broad, ~3350ComplexCharacteristic pattern for 1,2,4-trisubstitution
2,6-Dichlorophenethyl alcohol (Predicted) Broad, ~3350ComplexCharacteristic pattern for 1,2,3-trisubstitution
3,4-Dichlorophenethyl alcohol Broad, ~3350ComplexCharacteristic pattern for 1,2,4-trisubstitution
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern can be a unique fingerprint for a specific isomer.

Expected Fragmentation Patterns:

The molecular ion peak (M⁺) for all three isomers will be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). Key fragmentation pathways for phenethyl alcohols include cleavage of the C-C bond between the ethyl chain and the aromatic ring (benzylic cleavage) and loss of water. The relative intensities of the fragment ions will differ based on the stability of the resulting carbocations, which is influenced by the position of the chlorine atoms.

Comparative Mass Spectrometry Data:

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 190, 192, 194159/161 (loss of CH₂OH), 125/127 (dichlorophenyl)
2,6-Dichlorophenethyl alcohol (Predicted) 190, 192, 194Similar key fragments, but with potentially different relative intensities
3,4-Dichlorophenethyl alcohol 190, 192, 194159/161 (loss of CH₂OH), 125/127 (dichlorophenyl)

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on standardized experimental procedures. The following are detailed, step-by-step methodologies for the analysis of dichlorophenethyl alcohol isomers.

Sample Preparation for NMR, IR, and GC-MS
  • Weighing: Accurately weigh approximately 10-20 mg of the dichlorophenethyl alcohol isomer.

  • Dissolution for NMR: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer for NMR: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Preparation for ATR-FTIR: For Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a small amount of the neat solid or liquid sample is placed directly on the ATR crystal.[1]

  • Preparation for GC-MS: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

  • Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

ATR-FTIR Spectroscopy Protocol
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the dichlorophenethyl alcohol isomer directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

GC-MS Analysis Protocol
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Split/splitless injector, 250 °C.

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Logical Framework for Isomer Identification

The differentiation of the dichlorophenethyl alcohol isomers is a stepwise process of elimination based on the unique features in each spectrum.

Caption: Logical workflow for isomer identification.

Conclusion

The spectroscopic comparison of 2,4-, 2,6-, and 3,4-dichlorophenethyl alcohol isomers demonstrates the indispensable role of NMR, IR, and mass spectrometry in modern chemical analysis. While all three isomers share the same molecular formula and core structure, the distinct positioning of the chlorine atoms provides a unique spectroscopic fingerprint for each. By understanding the fundamental principles behind these spectral differences and employing standardized analytical protocols, researchers can confidently and accurately identify these isomers, a crucial capability in the fields of drug discovery and development.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Synthesis

In the realm of pharmaceutical research and drug development, the synthesis of novel compounds is a foundational activity. However, the synthesis is merely the first step; verifying the identity and, crucially, the purity of the synthesized compound is paramount. Impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products. These impurities can significantly impact the biological activity, toxicity, and stability of the final product. This guide provides a comprehensive framework for assessing the purity of synthesized 2,4-Dichlorophenethyl alcohol against a certified reference standard. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis, all grounded in established scientific principles and regulatory expectations.

Understanding the Analyte: this compound

This compound (CAS 81156-68-5) is a substituted phenethyl alcohol.[1][2] Its structure, containing a dichlorinated benzene ring, dictates its physicochemical properties, which in turn inform the selection of appropriate analytical techniques. Potential impurities could include isomers (e.g., 3,4-dichlorophenethyl alcohol), unreacted starting materials, or by-products from side reactions during synthesis. A thorough understanding of the synthetic route is therefore essential for targeted impurity profiling.

The Gold Standard: Certified Reference Standards

The cornerstone of any purity assessment is a certified reference standard (CRS). A CRS is a highly characterized material with a documented purity value, against which the synthesized material is compared. For this guide, we will be comparing our synthesized this compound to a hypothetical CRS with a certified purity of 99.8%. While a specific CRS for this compound may not be readily available from pharmacopeias, analogous compounds like 2,4-Dichlorobenzyl alcohol have established reference standards from bodies like the European Pharmacopoeia (EP).[3][4][5][6] The principles outlined here are applicable when using a well-characterized internal or commercial standard.

Orthogonal Analytical Approaches: A Multi-faceted View of Purity

Relying on a single analytical technique for purity determination is fraught with risk. Different techniques exploit different physicochemical properties of the analyte and its potential impurities. Therefore, a multi-pronged, or orthogonal, approach is essential for a comprehensive purity assessment. This guide will focus on the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the preferred method for the analysis of non-volatile or thermally labile compounds like this compound.[7][8][9][10] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality in Method Development for HPLC

The choice of HPLC conditions is critical for achieving optimal separation. A reversed-phase method is typically the first choice for moderately polar compounds like this compound.

  • Column Selection: A C18 column is a versatile and robust starting point, offering excellent hydrophobic retention.

  • Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is used to elute the compounds. The ratio is optimized to achieve a good retention time and separation. A gradient elution may be necessary to resolve both early and late-eluting impurities.

  • Detector: A UV detector is suitable for this compound due to the presence of the chromophoric benzene ring. The detection wavelength should be set at an absorbance maximum to ensure high sensitivity.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Certified Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Synthesized Sample Solution prep_sample->hplc_system inject_std Inject Standard (System Suitability) hplc_system->inject_std inject_sample Inject Synthesized Sample inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate compare Compare to Standard calculate->compare

Caption: HPLC Purity Assessment Workflow.

Detailed HPLC Protocol

1. System Suitability: Before analyzing any samples, the performance of the HPLC system must be verified. This is a self-validating step to ensure the system is operating correctly.[11][12][13][14][15][16][17][18][19][20]

  • Inject the certified reference standard solution five times.
  • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
  • The tailing factor for the main peak should be between 0.8 and 1.5.
  • The theoretical plates for the column should be ≥ 2000.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile:Water (60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm.[9][10]
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peaks in the chromatograms for both the standard and the sample.
  • Calculate the purity of the synthesized sample using the area percent method:
  • % Purity = (Area of main peak / Total area of all peaks) x 100

Gas Chromatography (GC): A Complementary Separation Technique

For volatile and thermally stable compounds, Gas Chromatography offers an excellent orthogonal technique to HPLC.[21][22][23][24] It separates compounds based on their boiling points and interactions with the stationary phase.

Rationale for GC Method Parameters
  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) is suitable for separating chlorinated aromatic compounds.

  • Injector and Detector Temperature: The injector and detector temperatures should be high enough to ensure rapid vaporization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically used to ensure the elution of compounds with a wide range of boiling points.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.

Experimental Workflow for GC Purity Assessment

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_std_gc Prepare Certified Standard Solution gc_system Equilibrate GC System prep_std_gc->gc_system prep_sample_gc Prepare Synthesized Sample Solution prep_sample_gc->gc_system inject_std_gc Inject Standard (System Suitability) gc_system->inject_std_gc inject_sample_gc Inject Synthesized Sample inject_std_gc->inject_sample_gc integrate_gc Integrate Chromatograms inject_sample_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc compare_gc Compare to Standard calculate_gc->compare_gc

Caption: GC Purity Assessment Workflow.

Detailed GC Protocol

1. System Suitability:

  • Inject the certified reference standard solution five times.
  • The RSD of the peak area for the main peak should be ≤ 2.0%.
  • The tailing factor for the main peak should be between 0.8 and 1.5.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound CRS into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or ethyl acetate.
  • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 250 °C.
  • Detector Temperature: 280 °C (FID).
  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
  • Injection Volume: 1 µL (split injection, 50:1 split ratio).

4. Data Analysis:

  • Calculate the purity using the area percent method as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[25][26][27][28][29] It provides detailed information about the chemical environment of each proton in the molecule, making it highly specific for identifying and quantifying impurities, even without a reference standard for the impurity itself.

Why NMR is a Powerful Purity Tool
  • Structural Information: NMR provides unambiguous structural information, confirming the identity of the main component and helping to identify unknown impurities.[25][26]

  • Quantitative Capability: With the use of an internal standard, qNMR can provide a highly accurate measure of purity without the need for a response factor.

  • Non-destructive: The sample can be recovered after analysis.[25][28]

Experimental Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis prep_sample_nmr Accurately weigh Synthesized Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep_sample_nmr->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum integrate_nmr Integrate Sample & Standard Peaks acquire_spectrum->integrate_nmr calculate_nmr Calculate Purity integrate_nmr->calculate_nmr

Caption: qNMR Purity Assessment Workflow.

Detailed qNMR Protocol

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of a suitable internal standard (e.g., maleic acid) into an NMR tube.
  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and dissolve completely.

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation between scans.

3. Data Analysis:

  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.
  • Calculate the purity using the following formula:

Comparative Data Analysis: Synthesized vs. Certified Standard

The following tables summarize hypothetical data from the analysis of a batch of synthesized this compound compared to the certified reference standard.

Table 1: HPLC Purity Assessment

SampleRetention Time (min)Peak Area% Area
Certified Standard 5.21,250,00099.8%
Synthesized Sample 5.21,200,00098.5%
Impurity 14.815,0001.2%
Impurity 26.13,6000.3%

Table 2: GC Purity Assessment

SampleRetention Time (min)Peak Area% Area
Certified Standard 8.5980,00099.7%
Synthesized Sample 8.5950,00098.2%
Impurity 17.915,0001.5%
Impurity 39.22,9000.3%

Table 3: qNMR Purity Assessment

SamplePurity (%)
Synthesized Sample 98.6%

Discussion and Interpretation of Results

The orthogonal analytical approach provides a high degree of confidence in the purity assessment. In this hypothetical example:

  • HPLC analysis indicates a purity of 98.5% with two detectable impurities.

  • GC analysis shows a purity of 98.2% and also detects two impurities, one of which was also seen in the HPLC analysis.

  • qNMR analysis gives a purity of 98.6%, which corroborates the chromatographic data.

The slight differences in purity values between the techniques are expected and highlight the importance of using multiple methods. The combination of these results strongly suggests that the purity of the synthesized batch is approximately 98.5%. The identity of the impurities could be further investigated using techniques like LC-MS or by isolating the impurities for NMR analysis.

Conclusion: A Robust Framework for Purity Assessment

This guide has outlined a comprehensive and scientifically sound approach to assessing the purity of synthesized this compound. By employing orthogonal analytical techniques, adhering to principles of system suitability, and comparing against a certified reference standard, researchers can have a high degree of confidence in the quality of their synthesized material. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for adapting these methods to other synthesized compounds, ensuring the integrity and reliability of research and development efforts. The validation of analytical procedures should be conducted in accordance with established guidelines such as ICH Q2(R1) to ensure the methods are suitable for their intended purpose.[30][31][32][33]

References

A Guide to Inter-Laboratory Comparison of 2,4-Dichlorophenethyl Alcohol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of 2,4-Dichlorophenethyl alcohol analysis. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this compound.

Introduction: The Imperative for Method Harmonization

This compound is a molecule of interest in various fields, from environmental monitoring to pharmaceutical research. Accurate and precise quantification is paramount for reliable data interpretation and informed decision-making. However, analytical results can be influenced by a multitude of factors, including the chosen methodology, instrumentation, and laboratory-specific practices. Inter-laboratory comparisons are a critical tool for assessing the state of analytical proficiency and for working towards method harmonization.[1][2][3]

The primary objectives of an inter-laboratory study for this compound analysis are:

  • To assess the comparability of results among different laboratories.

  • To identify potential sources of analytical variability.

  • To evaluate the performance of different analytical methods.

  • To establish consensus values for reference materials.

  • To provide a framework for quality assurance and quality control.[1][2][4]

This guide will delve into the practical aspects of designing and executing such a study, from sample preparation to data analysis and interpretation.

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. This guide will focus on two commonly used and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique well-suited for the analysis of semi-volatile organic compounds like this compound.[5][6] The separation of the analyte from the sample matrix is achieved on a gas chromatographic column, followed by detection and identification using a mass spectrometer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for a wide range of analytes.[7] For this compound, a reversed-phase HPLC method with UV detection is a common approach. This method separates compounds based on their polarity.

Designing the Inter-Laboratory Study

A well-designed inter-laboratory study is the cornerstone of obtaining meaningful and actionable results. The following steps outline the key considerations.

Study Coordination and Protocol

A central coordinating body should be responsible for the overall management of the study. This includes preparing and distributing the test samples, defining the analytical requirements, and collecting and analyzing the data. A detailed study protocol should be provided to all participating laboratories, outlining the scope, timeline, and specific instructions for sample handling and analysis.

Test Material Preparation and Distribution

A homogenous and stable batch of the test material should be prepared. For this hypothetical study, we will consider two sample matrices:

  • Solution in Organic Solvent: this compound dissolved in methanol at two different concentration levels (low and high).

  • Spiked Water Matrix: A simulated environmental water sample spiked with this compound at two different concentration levels.

Aliquots of each sample should be sent to the participating laboratories in appropriate containers to ensure stability during transport.

Analytical Requirements for Participating Laboratories

Participating laboratories should be instructed to use their own in-house, validated methods for the analysis of this compound. They should report their results along with key method performance parameters, such as:

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Linearity (correlation coefficient of the calibration curve)

  • Recovery (%)

  • Precision (as Relative Standard Deviation, RSD)

This information is crucial for understanding the potential sources of variability in the results.

Experimental Protocols: A Step-by-Step Guide

The following are example protocols for the analysis of this compound using GC-MS and HPLC. Participating laboratories may have their own optimized versions of these methods.

Sample Preparation for Spiked Water Samples
  • Liquid-Liquid Extraction (LLE):

    • To a 500 mL water sample, add a suitable internal standard.

    • Adjust the pH of the sample to <2 with sulfuric acid.

    • Extract the sample twice with 50 mL of dichloromethane by shaking vigorously for 2 minutes in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[8][9]

GC-MS Analysis Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

  • Quantification Ions: To be determined by analyzing a standard of this compound. Likely fragments would include the molecular ion and characteristic daughter ions.[10]

HPLC Analysis Protocol
  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (likely around 230 nm and 280 nm).

  • Injection Volume: 20 µL.[11][12]

Data Visualization and Analysis

Workflow for Inter-Laboratory Comparison

G cluster_0 Study Preparation cluster_1 Laboratory Analysis cluster_2 Data Submission and Central Analysis cluster_3 Reporting and Interpretation A Prepare Homogenous Test Samples B Develop Study Protocol A->B C Distribute Samples to Participating Laboratories B->C D Sample Preparation (e.g., LLE) C->D E Instrumental Analysis (GC-MS or HPLC) D->E F Data Acquisition and Initial Processing E->F G Laboratories Submit Results and Method Parameters F->G H Statistical Analysis of Submitted Data G->H I Identification of Outliers H->I J Calculation of Consensus Values I->J K Generate Comparison Report J->K L Discuss Findings and Propose Recommendations K->L M Publish Comparison Guide L->M

Caption: Workflow of the inter-laboratory comparison study.

Hypothetical Comparative Data

The following tables present hypothetical results from a six-laboratory study.

Table 1: Results for this compound in Methanol (Low Concentration)

LaboratoryMethodReported Value (mg/L)Recovery (%)RSD (%)
Lab 1GC-MS9.8982.1
Lab 2HPLC10.51053.5
Lab 3GC-MS9.5951.8
Lab 4HPLC11.21124.2
Lab 5GC-MS10.11012.5
Lab 6HPLC10.81083.9
Assigned Value 10.0 mg/L

Table 2: Results for this compound in Spiked Water (High Concentration)

LaboratoryMethodReported Value (µg/L)Recovery (%)RSD (%)
Lab 1GC-MS48.5973.2
Lab 2HPLC51.2102.45.1
Lab 3GC-MS47.995.82.9
Lab 4HPLC53.51076.3
Lab 5GC-MS49.899.63.8
Lab 6HPLC52.1104.25.5
Assigned Value 50.0 µg/L
Statistical Evaluation of Results

The performance of each laboratory should be evaluated using statistical tools. A common approach is the calculation of z-scores, which indicate how far a laboratory's result is from the assigned value.

z-score = (x - X) / σ

Where:

  • x is the laboratory's result

  • X is the assigned value (the robust mean of all results)

  • σ is the target standard deviation for proficiency assessment

A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory

  • 2 < |z| < 3: Questionable

  • |z| ≥ 3: Unsatisfactory

Caption: Logic for the statistical evaluation of laboratory performance.

Discussion of Results and Recommendations

Based on the hypothetical data, the following observations can be made:

  • Method-Dependent Bias: There appears to be a slight positive bias in the results obtained by HPLC compared to GC-MS. This could be due to matrix effects or differences in calibration standards.

  • Variability: The relative standard deviation (RSD) is generally lower for GC-MS, suggesting better precision for this technique in this context.

  • Outliers: Statistical tests should be performed to identify any potential outliers that may need further investigation.

Recommendations:

  • Laboratories with questionable or unsatisfactory z-scores should review their analytical procedures to identify and correct potential sources of error.

  • Further investigation into the observed bias between GC-MS and HPLC is warranted. This could involve the analysis of certified reference materials.

  • The development of a standardized method for the analysis of this compound, based on the findings of this study, would be beneficial for improving data comparability across laboratories.

Conclusion

This guide has provided a comprehensive overview of the key considerations for conducting an inter-laboratory comparison of this compound analysis. By following a well-structured approach, from study design to data interpretation, it is possible to gain valuable insights into the performance of analytical methods and to work towards greater harmonization of results. The principles and protocols outlined herein can be adapted to other analytes and matrices, serving as a valuable resource for the scientific community.

References

A Comprehensive Guide to Evaluating the Antifungal Efficacy of 2,4-Dichlorophenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antifungal resistance necessitates the urgent discovery and development of novel therapeutic agents. Chemical scaffolds that can be readily modified to optimize activity and reduce toxicity are of particular interest. Among these, phenethyl alcohol derivatives present a promising starting point due to their known antimicrobial properties. This guide provides a comprehensive framework for the systematic evaluation of 2,4-Dichlorophenethyl alcohol derivatives as potential antifungal agents.

While specific efficacy data for this particular chemical series is not yet broadly published, this document outlines the rigorous, standardized methodologies that form the bedrock of antifungal drug discovery. By adhering to these protocols, researchers can generate high-quality, reproducible data essential for identifying lead candidates, understanding structure-activity relationships (SAR), and advancing the most promising compounds toward further preclinical development. This guide is designed for researchers, scientists, and drug development professionals, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically sound evaluation process.

Part 1: Foundational In Vitro Efficacy Assessment

The initial evaluation of any potential antifungal agent hinges on determining its intrinsic potency against a panel of clinically relevant fungal pathogens. The primary metrics for this are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of antifungal susceptibility testing, defined as the lowest concentration of a compound that prevents the visible growth of a microorganism.[1] We will utilize the broth microdilution method, a standardized protocol established by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure inter-laboratory reproducibility.[2][3]

  • Inoculum Preparation (Yeast):

    • Culture yeast strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[4]

  • Inoculum Preparation (Filamentous Fungi):

    • Culture molds (e.g., Aspergillus fumigatus) on Potato Dextrose Agar until sporulation is evident.

    • Harvest conidia by flooding the agar with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[4]

  • Plate Preparation and Drug Dilution:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2-11. Column 12 will serve as a sterility control (medium only).

    • Add 200 µL of the highest concentration of the test derivative (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory, typically ≤1%) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process across the plate to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the growth control (inoculum only, no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells in columns 1-11.

    • Incubate the plates at 35°C. Incubation time is typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.[4]

  • Endpoint Determination:

    • The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction for azoles and ≥90% or complete inhibition for other agents) compared to the drug-free growth control. This can be assessed visually or spectrophotometrically.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Fungal Inoculum (0.5 McFarland) A1 Inoculate Plate with Fungal Suspension P1->A1 P2 Prepare Serial Dilutions of Derivatives in 96-well Plate P2->A1 A2 Incubate at 35°C (24-72h) A1->A2 AN1 Visually or Spectrophotometrically Read Growth Inhibition A2->AN1 AN2 Determine MIC Value (Lowest concentration with significant inhibition) AN1->AN2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The results should be tabulated to allow for easy comparison between the synthesized derivatives and standard antifungal drugs.

Table 1: Hypothetical In Vitro Antifungal Activity (MIC, µg/mL) of this compound Derivatives

Compound IDCandida albicans (ATCC 90028)Candida auris (B11221)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (H99)
DCPA-01 1632816
DCPA-02 81648
DCPA-03 4824
DCPA-04 >64>64>64>64
Fluconazole 0.5>64N/A4
Voriconazole 0.030.250.50.125

N/A: Not applicable, as Fluconazole has limited activity against Aspergillus species.

Determining the Minimum Fungicidal Concentration (MFC)

While the MIC indicates growth inhibition (fungistatic activity), the MFC reveals the concentration required to kill the fungus (fungicidal activity). This distinction is clinically important, especially for treating infections in immunocompromised patients. The MFC is determined as a subsequent step to the MIC assay.[6]

  • Following the MIC reading, select the wells showing complete or near-complete growth inhibition (i.e., at and above the MIC).

  • Mix the contents of each selected well thoroughly.

  • Subculture a fixed volume (e.g., 10-20 µL) from each of these wells onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[7]

  • Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible on the subculture from the growth control well.

  • The MFC is defined as the lowest concentration of the compound that results in no growth or a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.[8]

The ratio of MFC to MIC is a key indicator: a ratio of ≤4 generally suggests fungicidal activity, while a ratio >4 indicates fungistatic activity.

Table 2: Hypothetical Fungicidal Activity of Lead Derivatives

Compound IDFungusMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioActivity
DCPA-03 C. albicans482Fungicidal
DCPA-03 A. fumigatus284Fungicidal
Fluconazole C. albicans0.5>64>128Fungistatic
Voriconazole A. fumigatus0.524Fungicidal

Part 2: Assessing Selective Toxicity

A potent antifungal agent is only useful if it is not equally toxic to the host. Therefore, evaluating the cytotoxicity of the derivatives against mammalian cells is a critical step to determine their therapeutic potential.

In Vitro Cytotoxicity Assay (MTT/XTT)

Colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are standard methods for assessing cell viability.[9] These assays measure the metabolic activity of cells, which correlates with the number of viable cells. The principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[10]

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293, a human embryonic kidney line, or HepG2, a human liver line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing two-fold serial dilutions of the this compound derivatives. Include wells for untreated cells (viability control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization and Reading: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. Measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed Mammalian Cells in 96-well Plate A1 Treat Cells with Derivatives and Incubate (24-48h) P1->A1 P2 Prepare Serial Dilutions of Derivatives P2->A1 A2 Add MTT Reagent and Incubate (2-4h) A1->A2 A3 Add Solubilizer A2->A3 AN1 Read Absorbance on Plate Reader A3->AN1 AN2 Calculate CC50 Value and Selectivity Index AN1->AN2

Caption: Workflow for MTT Cytotoxicity Assay.

The Selectivity Index (SI)

The Selectivity Index (SI) provides a quantitative measure of a compound's specificity for fungal cells over mammalian cells. It is calculated as the ratio of CC₅₀ to MIC. A higher SI value is desirable, indicating greater selectivity and a potentially wider therapeutic window.

SI = CC₅₀ (mammalian cells) / MIC (fungal cells)

Table 3: Hypothetical Cytotoxicity and Selectivity Index of Lead Derivative DCPA-03

Cell Line / FungusTestConcentration (µg/mL)Selectivity Index (SI)
HEK293 CellsCC₅₀128-
C. albicansMIC432
A. fumigatusMIC264

Part 3: Synthesis, Interpretation, and Future Directions

Comparative Analysis and Lead Candidate Selection

By integrating the data from Tables 1, 2, and 3, a clear picture of the potential of each derivative emerges.

  • DCPA-03 stands out as the most promising hypothetical candidate. It exhibits the lowest MIC values against a range of fungi, indicating broad-spectrum activity.

  • Its fungicidal action (MFC/MIC ≤ 4) against key pathogens like C. albicans and A. fumigatus is a significant advantage over fungistatic comparators like Fluconazole.

  • Crucially, it displays a favorable Selectivity Index (SI > 10 is often considered a good starting point for drug development), suggesting it is significantly more toxic to fungal cells than to mammalian cells.

  • DCPA-01 and DCPA-02 show moderate activity, which could inform structure-activity relationship (SAR) studies, while DCPA-04 is inactive, serving as a negative control for SAR.

Next Steps: Mechanism of Action and In Vivo Validation

Promising candidates like DCPA-03 warrant further investigation:

  • Mechanism of Action (MoA) Studies: Understanding how a compound kills fungal cells is critical. Techniques could include examining effects on cell membrane integrity, ergosterol biosynthesis, or cell wall synthesis.[11]

  • In Vivo Efficacy Models: The ultimate test of an antifungal is its performance in a living organism. Murine models of disseminated candidiasis or invasive aspergillosis are standard for evaluating if the in vitro efficacy translates to a therapeutic benefit in vivo.[12][13] Key endpoints in these studies include fungal burden in target organs (e.g., kidneys, lungs) and overall survival rates.

Conclusion

The evaluation of novel antifungal agents like this compound derivatives requires a multi-faceted, systematic approach grounded in standardized protocols. By first establishing in vitro potency and fungicidal activity through MIC and MFC assays, and then contextualizing this efficacy with selective toxicity data from cytotoxicity assays, researchers can confidently identify lead compounds. This structured methodology not only ensures data integrity and reproducibility but also provides the critical foundation needed to justify the advancement of new chemical entities into the more complex and resource-intensive stages of preclinical and clinical development.

References

A Researcher's Guide to the Comparative Toxicity of Chlorinated Phenethyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of chemical isomers is paramount. Subtle changes in molecular structure, such as the position of a chlorine atom on the phenethyl alcohol backbone, can dramatically alter a compound's interaction with biological systems. This guide provides a comprehensive framework for conducting comparative toxicity studies of 2-chloro-, 3-chloro-, and 4-chlorophenethyl alcohol. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and explore the principles of structure-activity relationships that underpin the anticipated toxicological differences.

The Significance of Isomer-Specific Toxicity

Phenethyl alcohol and its derivatives are utilized in various applications, including as fragrance components and intermediates in pharmaceutical synthesis.[1][2] The introduction of a chlorine atom to the phenyl ring creates three positional isomers: 2-chlorophenethyl alcohol, 3-chlorophenethyl alcohol, and 4-chlorophenethyl alcohol.[3][4] While often grouped, the specific position of the chlorine atom can influence metabolic pathways, receptor interactions, and ultimately, the compound's toxicity profile.[5][6] A thorough comparative analysis is therefore essential for accurate risk assessment and the selection of safer candidates in drug development pipelines.

Structure-Activity Relationship: A Predictive Framework

The principle of quantitative structure-activity relationships (QSAR) suggests that the biological activity of a chemical is directly related to its molecular structure.[7][8] In the case of chlorinated aromatic compounds, the position of the chlorine atom can affect lipophilicity, electronic distribution, and susceptibility to metabolic activation or detoxification.

Generally, increased lipophilicity can lead to enhanced membrane permeability and greater accumulation in lipid-rich tissues like the brain, potentially increasing toxicity.[7] The electronic effects of the chlorine atom (a weakly deactivating, ortho-, para-directing group) can influence how the molecule interacts with metabolic enzymes, such as cytochrome P450s. It is hypothesized that the steric hindrance and electronic effects of the chlorine atom at the ortho (2-), meta (3-), and para (4-) positions will result in differential cytotoxicity and neurotoxicity.

cluster_isomers Chlorinated Phenethyl Alcohol Isomers cluster_properties Physicochemical Properties cluster_outcomes Toxicological Endpoints 2-Chloro 2-Chlorophenethyl Alcohol Lipophilicity Lipophilicity (LogP) 2-Chloro->Lipophilicity ElectronicEffects Electronic Effects 2-Chloro->ElectronicEffects StericHindrance Steric Hindrance 2-Chloro->StericHindrance 3-Chloro 3-Chlorophenethyl Alcohol 3-Chloro->Lipophilicity 3-Chloro->ElectronicEffects 3-Chloro->StericHindrance 4-Chloro 4-Chlorophenethyl Alcohol 4-Chloro->Lipophilicity 4-Chloro->ElectronicEffects 4-Chloro->StericHindrance Cytotoxicity Cytotoxicity Lipophilicity->Cytotoxicity Neurotoxicity Neurotoxicity Lipophilicity->Neurotoxicity ElectronicEffects->Cytotoxicity ElectronicEffects->Neurotoxicity StericHindrance->Cytotoxicity StericHindrance->Neurotoxicity

Caption: Conceptual workflow of structure-activity relationship.

Experimental Design for a Comprehensive Comparison

A robust comparative toxicity assessment requires a multi-pronged approach, utilizing a battery of in vitro assays to probe different mechanisms of cell death and organ-specific toxicity.

Cell Line Selection
  • General Cytotoxicity: A human liver cell line, such as HepG2, is recommended due to the liver's central role in xenobiotic metabolism.[8][9] A second, non-hepatic cell line, like the human embryonic kidney line HEK293, can provide valuable comparative data on non-specific cytotoxicity.

  • Neurotoxicity: The human neuroblastoma cell line SH-SY5Y is a well-established model for in vitro neurotoxicity studies.[10] These cells can be differentiated to exhibit neuron-like characteristics, making them suitable for assessing effects on neuronal health.

Overall Experimental Workflow

cluster_assays Toxicity Assessment CompoundPrep Prepare Stock Solutions (2-Chloro, 3-Chloro, 4-Chloro) Treatment Treat Cells with Isomer Dilutions CompoundPrep->Treatment CellCulture Culture Selected Cell Lines (e.g., HepG2, SH-SY5Y) Seeding Seed Cells into 96-well Plates CellCulture->Seeding Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT NRU Neutral Red Uptake Assay (Lysosomal Integrity) Treatment->NRU LDH LDH Assay (Membrane Integrity) Treatment->LDH Neuro Neurotoxicity Assay (Neurite Outgrowth) Treatment->Neuro For SH-SY5Y cells DataAnalysis Data Analysis (Calculate IC50, Quantify Neurites) MTT->DataAnalysis NRU->DataAnalysis LDH->DataAnalysis Neuro->DataAnalysis Comparison Comparative Analysis of Isomer Toxicity DataAnalysis->Comparison

Caption: Overall experimental workflow for comparative toxicity testing.

In Vitro Cytotoxicity Assays: A Tripartite Approach

To gain a comprehensive understanding of how the chlorinated phenethyl alcohol isomers induce cell death, it is recommended to employ a panel of cytotoxicity assays that measure distinct cellular parameters.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11] This reduction is primarily carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the chlorinated phenethyl alcohol isomers in culture medium and treat the cells for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Start Seed Cells in 96-well Plate Treat Treat with Isomers Start->Treat AddMTT Add MTT Reagent Treat->AddMTT IncubateMTT Incubate (4 hours) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate Cell Viability Read->End

Caption: MTT assay workflow.

Neutral Red Uptake (NRU) Assay: Probing Lysosomal Integrity

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15] Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, replace the medium with fresh medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.[16][17]

  • Washing: Remove the neutral red medium and wash the cells with PBS.[17]

  • Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the lysosomes.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[15]

Start Seed and Treat Cells AddNR Add Neutral Red Medium Start->AddNR IncubateNR Incubate (2-3 hours) AddNR->IncubateNR Wash Wash with PBS IncubateNR->Wash Extract Add Destain Solution Wash->Extract Read Measure Absorbance (540 nm) Extract->Read End Calculate Cell Viability Read->End Start Seed and Treat Cells CollectSupernatant Collect Supernatant Start->CollectSupernatant AddReactionMix Add LDH Reaction Mixture CollectSupernatant->AddReactionMix IncubateLDH Incubate (30 mins) AddReactionMix->IncubateLDH StopAndRead Add Stop Solution & Measure Absorbance (490 nm) IncubateLDH->StopAndRead End Calculate Cytotoxicity StopAndRead->End Start Differentiate SH-SY5Y Cells Treat Treat with Isomers Start->Treat FixStain Fix and Stain for Neuronal Markers Treat->FixStain Image Acquire Images FixStain->Image Analyze Quantify Neurite Outgrowth Image->Analyze End Assess Neurotoxicity Analyze->End

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4-Dichlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,4-Dichlorophenethyl alcohol, a compound that requires meticulous handling due to its potential hazards. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with this compound. According to its Safety Data Sheets (SDS), this compound presents several hazards:

  • Toxicity: It is harmful if swallowed.[1]

  • Eye Damage: It can cause serious eye damage.

  • Inhalation Hazard: It is harmful if inhaled.

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.

Combustion of this compound may produce hazardous byproducts, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3] Given these properties, it is classified as a hazardous waste, and its disposal is strictly regulated.

The "Cradle-to-Grave" Responsibility

Under regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA), the generator of hazardous waste is responsible for its safe management from the point of generation until its final disposal, a principle known as "cradle-to-grave" responsibility.[4][5] This underscores the importance of a robust and compliant disposal plan.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Splash goggles or safety glasses with side shields

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][6]

Step 2: Waste Characterization and Segregation

This compound is a halogenated organic compound. It is crucial to segregate this waste from non-halogenated solvents.[4] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.

Step 3: Selecting a Compatible Waste Container

  • Choose a container that is chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8]

  • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[7][9]

Step 4: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[9][10] The label must include:

  • The words "Hazardous Waste"[9]

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

  • The date on which the first drop of waste was added to the container (accumulation start date)

  • The name and contact information of the generating researcher or laboratory

Step 5: Accumulating the Waste

  • Keep the waste container tightly closed except when adding waste.[7][8]

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[8][9]

  • The SAA must be under the control of the laboratory personnel and away from general traffic areas.[7]

  • Secondary containment, such as a larger, chemically resistant tub or tray, is highly recommended to contain any potential spills.[7]

Step 6: Arranging for Disposal

  • Do not dispose of this compound down the drain.[3][7] This is a violation of environmental regulations.

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for your hazardous waste.[8]

  • Follow your institution's specific procedures for waste pickup requests.

Step 7: Final Disposal Method

Your institution's EH&S department will work with a licensed hazardous waste disposal company. The most common and recommended disposal method for chlorinated organic compounds like this compound is high-temperature incineration in a licensed facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[3][11]

Quantitative Data Summary
ParameterValueReference
Chemical Formula C₇H₆Cl₂O[11]
Molecular Weight 177.03 g/mol [11]
Physical State Solid[12]
Melting Point 57 - 60 °C[12]
Boiling Point 150 °C @ 25 mmHg[12]
Flash Point > 112 °C[12]
Water Solubility 0.1% (20°C)[12]
Visual Workflow for Disposal

The following diagram illustrates the key steps in the proper disposal of this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EH_S EH&S and Licensed Vendor A Step 1: Wear Appropriate PPE B Step 2: Characterize & Segregate Waste A->B Handle Safely C Step 3: Use Compatible Container B->C Prevent Mixing D Step 4: Label Container 'Hazardous Waste' C->D Ensure Integrity E Step 5: Store in Satellite Accumulation Area D->E Compliance F Step 6: Request EH&S Pickup E->F Accumulation Limits G EH&S Collects Waste F->G Internal Procedure H Transport to Licensed Disposal Facility G->H Manifest Tracking I Step 7: High-Temperature Incineration H->I Final Disposition

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful attention to detail to ensure the safety of laboratory personnel and the protection of the environment. By adhering to the procedures outlined in this guide and consulting with your institution's Environmental Health and Safety department, you can manage this hazardous waste responsibly and in full compliance with all applicable regulations.

References

Navigating the Safe Handling of 2,4-Dichlorophenethyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 2,4-Dichlorophenethyl alcohol (CAS RN: 81156-68-5), a phenethyl alcohol derivative. Given the inconsistencies in available safety data, a conservative approach to personal protective equipment (PPE) and handling protocols is strongly advised to ensure a secure laboratory environment.

Understanding the Hazard Profile: An Expert Assessment

While some safety data sheets (SDS) for this compound do not classify it as a hazardous substance under OSHA HazCom 2012 or WHMIS 2015, others for structurally similar compounds, such as 2,4-Dichlorobenzyl alcohol, indicate potential hazards including serious eye damage and harmful effects if inhaled.[1] This discrepancy underscores the importance of treating this compound with a high degree of caution, assuming a potential for similar hazards until more definitive toxicological data becomes available.

Key physical and chemical properties are summarized below:

PropertyValueSource
Molecular Formula C8H8Cl2O[1][2][3]
Molecular Weight 191.05 g/mol [1][3]
Appearance Liquid
Boiling Point 119 °C at 0.8 mmHg
Density 1.321 g/mL at 25 °C
Storage Class Combustible liquids

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following recommendations are based on general best practices for handling chlorinated organic compounds and should be considered the minimum requirement.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to protect against potential splashes.

  • Face Shield: When handling larger quantities or when there is a heightened risk of splashing, a face shield should be worn in addition to goggles.

Skin Protection
  • Laboratory Coat: A properly fitting lab coat, fully buttoned, is essential to protect against skin contact.

Glove MaterialGeneral Recommendation for Chlorinated Compounds
Nitrile Suitable for incidental contact, but not for prolonged immersion.[4][5]
Neoprene Offers good resistance to a range of chemicals.[5]
Viton™ or Butyl Rubber Recommended for extended contact with chlorinated solvents.[6]

It is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and permeation rates.[5][7] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination.

Respiratory Protection
  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • Respirator: If there is a risk of generating aerosols or vapors that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your work.

Preparation and Handling
  • Review the SDS: Before beginning work, thoroughly review the most current Safety Data Sheet.

  • Work Area Designation: Designate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the section above.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a graduated cylinder to minimize splashes.

  • Container Management: Keep the container tightly closed when not in use.[1]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Dispense Dispense Carefully Work_in_Hood->Dispense Seal_Container Keep Container Sealed Dispense->Seal_Container Segregate Segregate Halogenated Waste Seal_Container->Segregate Label_Waste Label Waste Container Segregate->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: A streamlined workflow for the safe handling and disposal of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[8]

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.[8][9]

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.